molecular formula C12H15FN2O B1386033 (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone CAS No. 1152587-50-2

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Cat. No.: B1386033
CAS No.: 1152587-50-2
M. Wt: 222.26 g/mol
InChI Key: HANYEWXRXGYXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone (CAS 1152587-50-2) is a fluorinated aromatic ketone with a molecular formula of C12H15FN2O and a molecular weight of 222.26 g/mol . This compound integrates a 2-amino-5-fluorophenyl moiety with a piperidine ring, a structural motif of significant interest in medicinal chemistry and neuroscience research . The primary research applications for this compound are found in the development of novel pharmacotherapeutic agents. Its structure is representative of scaffolds used in the investigation of atypical dopamine transporter (DAT) inhibitors, which are being studied for their potential in addressing psychostimulant use disorders . Furthermore, piperidin-1-yl methanone derivatives are established in neuropsychopharmacology research and can function as either central nervous system (CNS) depressants or stimulants based on dosage levels . The fluorine atom on the aromatic ring enhances the molecule's lipophilicity and metabolic stability, which are key parameters in drug design . The compound serves as a key synthetic intermediate for building more complex molecules targeting various enzymes and receptors, such as the 5-hydroxytryptamine receptor 1A (5-HT1A) . This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Properties

IUPAC Name

(2-amino-5-fluorophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANYEWXRXGYXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone is a synthetic compound belonging to the 2-aminobenzamide class of molecules. While specific data for this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. This guide provides a comprehensive overview of its probable basic properties, a proposed synthetic route, and potential pharmacological relevance, drawing upon established chemical principles and data from closely related analogs. This document aims to serve as a foundational resource for researchers interested in the synthesis and exploration of novel fluorinated 2-aminobenzamides for drug discovery and development.

Chemical Identity and Structure

This compound is characterized by a 2-aminobenzoyl core structure, featuring a fluorine atom at the 5-position of the phenyl ring and a piperidine ring attached to the carbonyl group via an amide linkage.

Table 1: Chemical Identifiers and Properties (Predicted)

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₅FN₂O
Molecular Weight 222.26 g/mol
CAS Number Not assigned
Canonical SMILES C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)N
InChI Key (Predicted)

Note: The IUPAC name, molecular formula, molecular weight, and SMILES string are based on the chemical structure. The CAS number is not yet assigned as this compound is not widely cataloged. The InChI key is predicted based on the structure.

The presence of the fluorine atom is expected to influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are key considerations in drug design. The 2-amino group and the amide linkage provide sites for hydrogen bonding, which can be crucial for receptor interactions.

Proposed Synthesis

A plausible and efficient synthetic route to obtain this compound involves the amide coupling of 2-amino-5-fluorobenzoic acid with piperidine. This reaction is a standard procedure in organic synthesis.

Starting Materials
  • 2-Amino-5-fluorobenzoic acid: This is a commercially available starting material. It serves as a crucial precursor in the synthesis of various pharmaceuticals, including antiviral and anticancer agents[1]. Its synthesis has been reported through several methods, including the oxidation of 5-fluoro-2-aminotoluene[1].

  • Piperidine: A common and readily available cyclic secondary amine.

  • Coupling agents: Reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), or thionyl chloride (SOCl₂) followed by the addition of piperidine.

Experimental Protocol: Amide Coupling using EDC/HOBt
  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and Hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Amine Addition: Add piperidine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Synthesis_Workflow cluster_process Reaction & Purification cluster_product Final Product A 2-Amino-5-fluorobenzoic acid P1 Activation of Carboxylic Acid A->P1 B Piperidine P2 Amide Coupling B->P2 C EDC / HOBt C->P1 D DCM or DMF D->P1 P1->P2 P3 Work-up & Purification P2->P3 E (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone P3->E

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties (Inferred)

Direct experimental data for the physicochemical properties of this compound are unavailable. However, we can infer these properties by examining a closely related analog, (2-Amino-5-chlorophenyl)(piperidin-1-yl)methanone , for which a commercial source exists[2].

Table 2: Comparison of Predicted Physicochemical Properties

PropertyThis compound (Predicted)(2-Amino-5-chlorophenyl)(piperidin-1-yl)methanone (Predicted)Rationale for Prediction
Molecular Weight 222.26 g/mol 238.71 g/mol Calculated from molecular formula.
logP (Lipophilicity) ~2.5 - 3.0~2.8 - 3.3Fluorine is less lipophilic than chlorine.
pKa (Basic) ~8.5 - 9.5 (Piperidine N)~8.5 - 9.5 (Piperidine N)The basicity of the piperidine nitrogen is unlikely to be significantly affected by the remote halogen substituent.
pKa (Acidic) ~16-17 (Amine N-H)~16-17 (Amine N-H)The acidity of the anilino proton is expected to be very low and similar in both analogs.
Solubility Moderately soluble in organic solvents (DCM, Chloroform, Ethyl Acetate). Sparingly soluble in water.Moderately soluble in organic solvents. Sparingly soluble in water.The overall nonpolar character suggests good solubility in organic solvents.

The introduction of a fluorine atom in place of a chlorine atom generally leads to a slight decrease in lipophilicity and molecular weight. The basicity of the piperidine nitrogen is the most significant contributor to the overall basicity of the molecule and is expected to be the primary site of protonation under physiological conditions.

Potential Pharmacological Relevance

The 2-aminobenzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. Therefore, this compound could be a valuable starting point for the development of novel therapeutics.

Antimicrobial Activity

Derivatives of 2-aminobenzamide have demonstrated notable antimicrobial and antifungal activities. For instance, certain synthesized 2-aminobenzamide derivatives have shown excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole[3][4][5]. This suggests that the title compound could be investigated for similar properties.

Antithrombotic Activity

Novel 2-aminobenzamide derivatives have been synthesized and evaluated as potential orally active antithrombotic agents[6]. Some of these compounds exhibited antithrombotic activity comparable to aspirin and warfarin but without the associated increase in bleeding time, suggesting a potentially safer therapeutic window[6].

Other Potential Applications

The broader class of aminobenzamides and related structures have been explored for a variety of other therapeutic targets, including but not limited to:

  • Sigma Receptor Ligands: Piperidine-containing molecules have been investigated as ligands for sigma receptors, which are implicated in various neurological disorders[7][8].

  • Cannabinoid Receptor Antagonists: The N-(piperidin-1-yl)carboxamide moiety is a key feature of certain cannabinoid receptor 1 (CB1) antagonists[9].

The specific combination of the 2-amino-5-fluoro-phenyl group with the piperidine amide in the title compound presents an opportunity for fine-tuning the pharmacological profile of these established scaffolds.

Potential_Applications Target Molecule (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone Scaffold 2-Aminobenzamide Scaffold Target Molecule->Scaffold Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial Antithrombotic Antithrombotic Agents Scaffold->Antithrombotic CNS CNS Targets (e.g., Sigma Receptors) Scaffold->CNS Other Other Potential Targets Scaffold->Other

Caption: Potential pharmacological applications based on the 2-aminobenzamide scaffold.

Conclusion

While this compound is not a well-characterized compound, its constituent parts suggest a high potential for biological activity. This technical guide provides a solid foundation for its synthesis and outlines key areas for future investigation. The proposed synthetic route is straightforward and utilizes readily available starting materials. Based on the known pharmacology of the 2-aminobenzamide scaffold, this molecule represents a promising lead structure for the development of novel therapeutic agents, particularly in the areas of infectious diseases and thrombosis. Further research is warranted to synthesize and evaluate the physicochemical and pharmacological properties of this compound to fully elucidate its potential.

References

  • A series of novel 2-aminobenzamide derivatives were synthesized and evaluated for their in vivo antithrombotic activity. Some compounds showed promising activity comparable to aspirin or warfarin without increasing bleeding time. (Source: Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC - NIH)
  • A series of new 2-aminobenzamide derivatives were synthesized and tested for antimicrobial activity. Compound 5 was found to be the most active, showing excellent antifungal activity against Aspergillus fumigatus. (Source: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - NIH)
  • New 2-aminobenzamide derivatives were synthesized and characterized. Compound 5 exhibited potent antifungal activity against Aspergillus fumigatus, surpassing the standard drug Clotrimazole.
  • This study reports the synthesis of new 2-aminobenzamide derivatives and their evaluation as antimicrobial agents, with some compounds showing significant antifungal activity. (Source: Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed)
  • Not directly cited in the text.
  • 2-Amino-5-fluorobenzoic acid is a crucial precursor for the synthesis of various pharmaceuticals, including antiviral agents, herbicides, and anticancer agents.
  • The invention discloses a preparation method of 2-amino-5-fluorobenzoic acid, which is an important precursor for the synthesis of drugs, herbicides, and fungicides.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) is described as a cannabinoid receptor antagonist. (Source: Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3 - PubMed - NIH)
  • Not directly cited in the text.
  • Not directly cited in the text.
  • A series of novel sigma-1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold were prepared and biologically evaluated.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • Not directly cited in the text.
  • A commercial source for (2-Amino-5-chlorophenyl)(piperidin-1-yl)methanone with CAS No. 916164-60-8 is available. (Source: 916164-60-8|(2-Amino-5-chlorophenyl)(piperidin-1-yl)methanone - BLDpharm)
  • This paper describes the synthesis of pyridine derivatives with a piperidine moiety that show high affinity for sigma-1 and sigma-2 receptors. (Source: 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI)

Sources

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical compound (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone, including its chemical structure, nomenclature, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential significance in medicinal chemistry based on the activities of structurally related molecules.

Chemical Structure and Nomenclature

This compound is a synthetic organic compound featuring a fluorinated aminobenzophenone core linked to a piperidine moiety. The structural arrangement of these components is crucial for its chemical properties and potential biological activity.

IUPAC Name

The systematic IUPAC name for this compound is This compound . This name is derived from the following structural components:

  • Methanone: Indicates the presence of a ketone functional group (C=O) linking two parts of the molecule.

  • (2-Amino-5-fluorophenyl): This describes one of the groups attached to the carbonyl carbon. It is a phenyl (benzene) ring substituted with an amino group (-NH₂) at position 2 and a fluorine atom (-F) at position 5.

  • (piperidin-1-yl): This is the second group attached to the carbonyl carbon. It is a piperidine ring connected via its nitrogen atom at position 1.

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below:

Figure 1: Chemical structure of this compound.

Chemical Identifiers
IdentifierValue
Molecular Formula C₁₂H₁₅FN₂O
Molecular Weight 222.26 g/mol
SMILES C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)N
InChI InChI=1S/C12H15FN2O/c13-9-6-7-11(14)10(8-9)12(16)15-4-2-1-3-5-15/h6-8H,1-5,14H2

Proposed Synthesis

The proposed two-step synthesis is outlined below:

synthesis_workflow cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Bond Formation A 2-Amino-5-fluorobenzoic acid C Activated Intermediate (Acyl Chloride or Activated Ester) A->C + B Activating Agent (e.g., SOCl₂, EDCI/HOBt) B->C in inert solvent (e.g., DCM, THF) D Piperidine F This compound C->F + D->F E Base (e.g., Triethylamine, DIPEA) E->F in inert solvent

Figure 2: Proposed synthetic workflow for this compound.

Rationale for Synthetic Choices
  • Starting Materials: 2-Amino-5-fluorobenzoic acid is a commercially available and logical precursor containing the required substituted phenyl ring.[1][2] Piperidine is also a readily available and inexpensive cyclic secondary amine.

  • Amide Coupling: The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. To facilitate this reaction, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic.

    • Activation Method 1: Acyl Chloride Formation: Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for converting carboxylic acids to highly reactive acyl chlorides. This method is often high-yielding but may not be suitable for sensitive substrates due to the generation of HCl.

    • Activation Method 2: Peptide Coupling Reagents: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or hydroxybenzotriazole (HOAt) are widely used for milder and more selective amide bond formation. This approach is particularly useful for preventing side reactions and is a standard technique in peptide synthesis.[3]

Detailed Experimental Protocol (Proposed)

This protocol describes the synthesis via the use of a peptide coupling agent, which offers broad compatibility and high yields.

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • Piperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-amino-5-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM or DMF. Stir the mixture at room temperature until all solids are dissolved.

  • Amine Addition: Add piperidine (1.1 eq) followed by DIPEA or TEA (2.5 eq) to the reaction mixture.

  • Activation and Coupling: Cool the mixture to 0 °C in an ice bath. In a separate container, dissolve EDCI·HCl (1.2 eq) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic and Physical Properties

PropertyExpected Value / Characteristics
Appearance White to off-white solid
Melting Point Not reported; likely in the range of 100-150 °C
¹H NMR Aromatic protons (phenyl ring): ~6.5-7.5 ppm; Piperidine protons: ~1.5-3.5 ppm; Amino protons (-NH₂): Broad singlet, ~4.0-5.0 ppm.
¹³C NMR Carbonyl carbon (~168-172 ppm), aromatic carbons (~110-160 ppm, with C-F and C-N couplings), piperidine carbons (~24-48 ppm).[4]
IR Spectroscopy N-H stretching (amine): ~3300-3500 cm⁻¹; C=O stretching (amide): ~1630-1660 cm⁻¹; C-F stretching: ~1100-1300 cm⁻¹
Mass Spectrometry [M+H]⁺ = 223.12 (for C₁₂H₁₅FN₂O)

Potential Applications and Biological Significance

The piperidine moiety is a common scaffold in many biologically active compounds and approved drugs, exhibiting a wide range of activities including anticancer and antioxidant properties.[1] The aminobenzophenone core is also a well-known pharmacophore, particularly in compounds targeting the central nervous system. For instance, derivatives of 2-aminobenzophenone are key intermediates in the synthesis of benzodiazepines.[5][6]

Given its structural features, this compound could be investigated for a variety of biological activities, including but not limited to:

  • CNS Activity: Due to the presence of the aminobenzophenone core, it could serve as a scaffold for novel anxiolytic, sedative, or anticonvulsant agents.

  • Anticancer Activity: Many piperidine-containing compounds have demonstrated antiproliferative effects.[7]

  • Enzyme Inhibition: The specific arrangement of functional groups may allow it to act as an inhibitor for various enzymes. For example, related structures have been investigated as inhibitors of dipeptidyl peptidase IV (DPP4).[8]

Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological activities of this compound.

Conclusion

This compound is a compound of interest at the intersection of established pharmacophores. While detailed experimental data is sparse in the public domain, its structure and IUPAC name are well-defined. A robust and reliable synthesis can be achieved through standard amide coupling methodologies, making it an accessible target for research and development. Its structural similarity to known biologically active molecules suggests that it may hold potential for applications in medicinal chemistry, warranting further investigation by the scientific community.

References

  • Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. National Institutes of Health. [Link]

  • Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? - FAQ. Autech. [Link]

  • 1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. ResearchGate. [Link]

  • 4-(4-Fluorophenyl)-1-methyl-5-(2-{[(1S)-1-phenylethyl]amino}pyrimidin-4-YL)-2-piperidin-4-YL-1,2-dihydro-3H-pyrazol-3-one | C27H29FN6O | CID 5326958 - PubChem. PubChem. [Link]

  • (PDF) Automated Synthesis and Initial Evaluation of (4 ′ -Amino-5 ′ ,8 ′ -difluoro-1 ′ H-spiro[piperidine-4,2 ′ -quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase - ResearchGate. ResearchGate. [Link]

  • 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem. PubChem. [Link]

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.
  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. University of California, Irvine. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. MDPI. [Link]

  • 2-Amino-5-fluorobenzoic acid - PMC - NIH. National Institutes of Health. [Link]

  • (2-Aminophenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone | C30H34ClN3O3S | CID 9937474 - PubChem. PubChem. [Link]

  • 1-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)PENTAN-1-ONE - gsrs. FDA. [Link]

  • CN1164564C - Process for preparing high purity 2-amino-5-chloro-2 - Google Patents.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. National Institutes of Health. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications. ACS Publications. [Link]

  • 1-(4-Fluorophenyl)-2-(piperidin-1-yl)pentan-1-one - PubChem. PubChem. [Link]

  • CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents.
  • Discovery of ((4R,5S)-5-amino-4-(2,4,5- trifluorophenyl)cyclohex-1-enyl)-(3- (trifluoromethyl)-5,6-dihydro-[9][10][11]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone ( - PubMed. National Institutes of Health. [Link]

Sources

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone, a compound of interest in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available databases, this document extrapolates its core characteristics, a putative synthesis protocol, and potential applications based on established chemical principles and the known properties of its structural analogs.

Core Molecular Attributes

While a specific CAS number for this compound has not been identified in major chemical databases, its molecular formula and weight can be precisely determined. The primary precursor, 2-Amino-5-fluorobenzoic acid, is well-characterized.

AttributeValueSource
Compound Name This compound-
Molecular Formula C₁₂H₁₅FN₂OCalculated
Molecular Weight 222.26 g/mol Calculated
CAS Number Not Assigned-
Key Precursor 2-Amino-5-fluorobenzoic acid[1]
Precursor CAS No. 446-08-2[1]
Precursor Mol. Wt. 155.13 g/mol [1]

Rationale and Potential Applications

The structural motif of an aminobenzamide is prevalent in a variety of biologically active molecules. The introduction of a fluorine atom can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The piperidine moiety is also a common feature in central nervous system (CNS) active agents.

Based on the known applications of its precursors and analogs, this compound holds potential as an intermediate or a final active pharmaceutical ingredient (API) in several therapeutic areas:

  • Antiviral Agents : The precursor, 2-amino-5-fluorobenzoic acid, is utilized in the synthesis of antiviral compounds targeting HIV and herpes viruses.[2]

  • Anticancer Agents : This precursor is also a building block for aminopyridines developed as anticancer agents.[2]

  • Neuroprotective Agents : Analogs are being investigated for the treatment of neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[2]

Proposed Synthesis Protocol: Amide Coupling

The most direct and logical route to synthesize this compound is through the amide coupling of 2-amino-5-fluorobenzoic acid and piperidine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine of piperidine.

Synthesis Workflow

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack 2-Amino-5-fluorobenzoic acid 2-Amino-5-fluorobenzoic acid Activated Intermediate Activated Intermediate 2-Amino-5-fluorobenzoic acid->Activated Intermediate e.g., HATU, HOBt Coupling Reagent Coupling Reagent Coupling Reagent->Activated Intermediate Piperidine Piperidine Activated Intermediate->Piperidine Amide Bond Formation Final Product Final Product Piperidine->Final Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Procedure

Materials:

  • 2-Amino-5-fluorobenzoic acid (1.0 eq)

  • Piperidine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-amino-5-fluorobenzoic acid in anhydrous DCM, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

  • Add piperidine to the reaction mixture and continue stirring at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Structural Characterization and Validation

The successful synthesis of the target compound would be confirmed through a suite of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons in the 6.5-7.5 ppm region, piperidine protons in the 1.5-3.5 ppm range, and a broad singlet for the amino protons.
¹³C NMR Resonances for the carbonyl carbon (~168 ppm), aromatic carbons (some showing C-F coupling), and piperidine carbons.
FT-IR Characteristic peaks for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C=O stretching of the amide (~1630 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the calculated exact mass of the compound.

Inferred Biological Activity and Mechanism of Action

Given that structurally related compounds are explored as inhibitors in various biological pathways, it is plausible that this compound could function as an antagonist or modulator of a specific receptor or enzyme. For instance, many piperidine-containing molecules exhibit affinity for sigma (σ) receptors, which are implicated in a range of neurological disorders.

Hypothetical Signaling Pathway Interaction

cluster_Target Target Protein (e.g., Sigma Receptor) cluster_Compound Test Compound cluster_Pathway Downstream Signaling Cascade Target Receptor/Enzyme Effector Downstream Effector Target->Effector Signal Transduction Compound (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone Compound->Target Binding/Inhibition Response Cellular Response (e.g., Modulation of Neuronal Activity) Effector->Response

Sources

An In-depth Technical Guide to the Synthesis of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Synthesis of a Key Pharmaceutical Building Block

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone is a crucial chemical intermediate, finding extensive application in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system. Its structural motif, which combines a fluorinated aminobenzoyl group with a piperidine moiety, makes it a versatile scaffold for drug discovery and development. This guide provides an in-depth exploration of the synthetic pathways to this compound, focusing on the underlying chemical principles, practical experimental considerations, and a comparative analysis of potential routes. Designed for researchers, scientists, and professionals in drug development, this document aims to be a comprehensive resource, blending established methodologies with expert insights to facilitate the successful synthesis and application of this important molecule.

I. Strategic Approaches to the Synthesis of this compound

The synthesis of this compound fundamentally involves the formation of an amide bond between a 2-amino-5-fluorobenzoic acid precursor and piperidine. The primary challenge in this synthesis is the presence of two nucleophilic nitrogen atoms in the starting materials: the aniline-type amino group of the benzoic acid and the secondary amine of piperidine. The key to a successful synthesis lies in the chemoselective acylation of piperidine over the less nucleophilic aromatic amine. This guide will explore two primary strategies to achieve this: direct amide coupling and a protecting group-assisted pathway.

Pathway 1: Direct Amide Coupling

The most straightforward approach is the direct coupling of 2-amino-5-fluorobenzoic acid with piperidine using a suitable coupling agent. This method is atom-economical and avoids the additional steps of protection and deprotection. The success of this pathway hinges on the careful selection of a coupling agent and reaction conditions that favor the acylation of the more basic piperidine nitrogen.

A variety of modern coupling reagents are available for amide bond formation, each with its own mechanism and advantages.[1] For this particular transformation, uronium or phosphonium salt-based reagents are often preferred due to their high efficiency and milder reaction conditions compared to traditional carbodiimides.[2]

Mechanism of Action with a Uronium-Based Coupling Reagent (e.g., HATU):

  • Activation of the Carboxylic Acid: The coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), reacts with the carboxylic acid of 2-amino-5-fluorobenzoic acid to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: Piperidine, being a stronger nucleophile than the aromatic amino group, preferentially attacks the activated carbonyl carbon.

  • Amide Bond Formation: The tetrahedral intermediate collapses, eliminating the leaving group (a tetramethylurea derivative) and forming the desired amide product.

Direct Amide Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions 2-Amino-5-fluorobenzoic_Acid 2-Amino-5-fluorobenzoic Acid Product This compound 2-Amino-5-fluorobenzoic_Acid->Product Amide Bond Formation Piperidine Piperidine Piperidine->Product Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Base Non-nucleophilic Base (e.g., DIEA) Solvent Aprotic Solvent (e.g., DMF, CH2Cl2)

Caption: Direct amide coupling pathway.

Experimental Protocol: Direct Amide Coupling

  • Reaction Setup: To a solution of 2-amino-5-fluorobenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH2Cl2), add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (2-3 equivalents).

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 equivalents) to the mixture and stir for 10-15 minutes at room temperature to allow for the activation of the carboxylic acid.

  • Amine Addition: Add piperidine (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Pathway 2: Protecting Group-Assisted Synthesis

To circumvent any potential for self-amidation or other side reactions involving the aromatic amino group, a protecting group strategy can be employed. This involves the temporary protection of the 2-amino group, followed by the amide coupling reaction, and concluding with the removal of the protecting group. While this approach adds steps to the synthesis, it can provide a cleaner reaction and potentially higher yields.

Common protecting groups for anilines include acetyl (Ac) and tert-butyloxycarbonyl (Boc). The choice of protecting group will depend on its stability to the amide coupling conditions and the ease of its subsequent removal.

Workflow for Protecting Group-Assisted Synthesis:

Protecting Group Pathway Start 2-Amino-5-fluorobenzoic Acid Protection Protection of Amino Group Start->Protection Protected_Acid N-Protected-2-amino- 5-fluorobenzoic Acid Protection->Protected_Acid Amide_Coupling Amide Coupling with Piperidine Protected_Acid->Amide_Coupling Protected_Product N-Protected Product Amide_Coupling->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone Deprotection->Final_Product

Caption: Protecting group-assisted workflow.

Experimental Protocol: Protecting Group-Assisted Synthesis

  • Step 1: Protection of the Amino Group (Acetylation Example)

    • Dissolve 2-amino-5-fluorobenzoic acid in a suitable solvent (e.g., acetic acid or a mixture of THF and water).

    • Add acetic anhydride (1.1 equivalents) and a base (e.g., sodium acetate or triethylamine) to the solution.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Isolate the N-acetyl-2-amino-5-fluorobenzoic acid by precipitation or extraction.

  • Step 2: Amide Coupling

    • Follow the procedure outlined in the "Direct Amide Coupling" protocol, using the N-protected-2-amino-5-fluorobenzoic acid as the starting material.

  • Step 3: Deprotection (Deacetylation Example)

    • Dissolve the N-acetylated product in a mixture of an alcohol (e.g., methanol) and aqueous acid (e.g., concentrated HCl).

    • Heat the mixture to reflux for several hours until the deprotection is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the final product.

    • Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

II. Comparative Analysis of Synthesis Pathways

ParameterDirect Amide CouplingProtecting Group-Assisted Synthesis
Number of Steps Fewer (typically one main step)More (protection, coupling, deprotection)
Atom Economy HigherLower
Potential Yield Variable, dependent on chemoselectivityPotentially higher and more consistent
Purity of Crude Product May contain side products from self-amidationGenerally higher
Process Simplicity Simpler and fasterMore complex and time-consuming
Cost-Effectiveness Generally more cost-effectiveHigher cost due to additional reagents and steps

III. Precursor Synthesis: 2-Amino-5-fluorobenzoic Acid

The availability of high-purity 2-amino-5-fluorobenzoic acid is critical for the successful synthesis of the target molecule. Several synthetic routes to this precursor have been reported. One common method involves the nitration of a fluorinated toluene derivative, followed by oxidation and reduction. An alternative approach starts from 4-fluoroaniline and involves a cyclization and subsequent oxidative cleavage to yield the desired product.[3]

IV. Safety and Handling Considerations

  • Coupling Reagents: Many amide coupling reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents are often required for amide coupling reactions. These solvents are typically flammable and should be handled with care, away from ignition sources.

  • Acids and Bases: Concentrated acids and bases used in protection/deprotection steps and workup procedures are corrosive and should be handled with extreme caution.

  • Piperidine: Piperidine is a flammable and toxic liquid. It should be handled in a fume hood with appropriate PPE.

V. Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through standard organic chemistry techniques. The choice between a direct amide coupling and a protecting group-assisted strategy will depend on the specific requirements of the synthesis, such as scale, desired purity, and cost considerations. For laboratory-scale synthesis where purity is paramount, the protecting group strategy may be preferable. For larger-scale industrial applications, the optimization of a direct coupling method would be more economically viable.

Future research in this area may focus on the development of catalytic direct amidation methods that offer high chemoselectivity and avoid the use of stoichiometric coupling reagents, thereby providing a more sustainable and environmentally friendly approach to the synthesis of this important pharmaceutical intermediate.[4]

VI. References

  • Sci-Hub. (2020). Recent developments in catalytic amide bond formation. Peptide Science.

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.

  • BenchChem. Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone.

  • RSC Publishing. (2024). Organoboron catalysis for direct amide/peptide bond formation.

  • ResearchGate. (2020). Recent developments in catalytic amide bond formation | Request PDF.

  • Green Chemistry. Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts.

  • Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

  • PubMed Central. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.

  • BenchChem. Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-5-formylbenzoic Acid.

  • ResearchGate. (2005). (PDF) Amide bond formation using amino acid fluorides.

  • CPHI Online. (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone.

  • ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.

  • Google Patents. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.

  • Sigma-Aldrich. Peptide Resin Loading Protocols.

  • PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

  • Luxembourg Bio Technologies. (2016). Developments in peptide and amide synthesis.

  • Chemistry Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone.

  • Dissertation. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine.

  • Thieme. (2015). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors.

  • ChemicalBook. 2-Amino-5-fluoropyridine synthesis.

  • PubMed. (2006). Discovery of ((4R,5S)-5-amino-4-(2,4,5- trifluorophenyl)cyclohex-1-enyl)-(3- (trifluoromethyl)-5,6-dihydro-[4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone.

  • BenchChem. The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.

  • Google Patents. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

  • MDPI. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors.

Sources

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials and Synthesis of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Authored by a Senior Application Scientist

Abstract

This compound is a key chemical intermediate whose structural motifs are prevalent in pharmacologically active compounds. As a substituted benzamide, its synthesis is a critical step in the development of various molecular entities. This guide provides an in-depth exploration of the primary starting materials and the core synthetic strategies for its preparation. We will dissect the synthetic pathways to the crucial precursor, 2-amino-5-fluorobenzoic acid, and detail the methodologies for the final amide bond formation with piperidine. The narrative emphasizes the rationale behind procedural choices, offering field-proven insights for researchers, scientists, and professionals in drug development. All protocols are presented with the goal of ensuring reproducibility and high fidelity, grounded in authoritative chemical literature.

Strategic Overview of the Synthesis

The synthesis of the target molecule, this compound, hinges on the formation of a robust amide bond. This central transformation connects two key building blocks: an activated derivative of 2-amino-5-fluorobenzoic acid and piperidine . The primary challenge and focus of this guide lie in the efficient preparation of the benzoic acid precursor, which is not a common commodity chemical and requires a dedicated multi-step synthesis.

The overall synthetic logic is bifurcated:

  • Synthesis of the Core Acid: Preparation of 2-amino-5-fluorobenzoic acid from readily available starting materials.

  • Amide Coupling: Activation of the synthesized acid and subsequent reaction with piperidine to yield the final product.

The following diagram illustrates this strategic approach.

G cluster_acid Part 1: Synthesis of 2-Amino-5-fluorobenzoic Acid cluster_coupling Part 2: Amide Coupling A 4-Fluoroaniline B 5-Fluoro-1H-indole-2,3-dione (5-Fluoroisatin) A->B Condensation & Cyclization C 2-Amino-5-fluorobenzoic Acid B->C Oxidative Cleavage E (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone C->E Amide Bond Formation D Piperidine D->E

Caption: High-level strategy for synthesizing the target molecule.

The Cornerstone Precursor: 2-Amino-5-fluorobenzoic Acid

2-Amino-5-fluorobenzoic acid is a fluorinated anthranilic acid derivative. The presence of the fluorine atom and the bifunctional amino and carboxylic acid groups make it a valuable precursor for a range of pharmaceuticals, including antiviral and anticancer agents.[1] Its synthesis is non-trivial, and several routes have been developed, each with distinct advantages and challenges.

Synthetic Pathways to 2-Amino-5-fluorobenzoic Acid

The choice of synthetic route is often dictated by the availability of starting materials, scalability, and safety considerations. Below is a comparative summary of established methods.

Starting MaterialKey TransformationsAdvantagesDisadvantagesReference(s)
4-FluoroanilineCondensation, Cyclization, Oxidative CleavageInexpensive starting material, mild reaction conditions.Multi-step process.[2]
3-Fluorobenzoic Acid EsterNitration, Reduction, HydrolysisUtilizes a common fluorinated starting material.Nitration can produce difficult-to-separate isomers.[1][2]
5-Fluoro-2-bromotolueneOxidation, AmmonolysisDirect route to a functionalized benzoic acid.Requires high-pressure/high-temperature ammonolysis.[1]
2-Methyl-4-fluoronitrobenzeneReduction, OxidationLogical disconnection.Oxidation of the intermediate methyl group can be challenging.[1]

For this guide, we will focus on the route from 4-fluoroaniline , as it represents a robust and industrially adaptable method using cost-effective reagents.[2]

Workflow for Synthesis from 4-Fluoroaniline

This pathway proceeds through an N-phenylacetamide intermediate, which is cyclized to form 5-fluoroisatin. The isatin ring is then cleaved oxidatively to yield the desired product. This method avoids harsh nitration conditions and the associated isomeric impurities.

G start 4-Fluoroaniline step1_out N-(4-fluorophenyl)-2- (hydroxyimino)acetamide start->step1_out Condensation reagents1 Chloral Hydrate + Hydroxylamine HCl reagents1->step1_out step2_out 5-Fluoro-1H-indole-2,3-dione (5-Fluoroisatin) step1_out->step2_out Cyclization reagents2 Concentrated H₂SO₄ reagents2->step2_out end_product 2-Amino-5-fluorobenzoic Acid step2_out->end_product Oxidative Cleavage reagents3 H₂O₂ (Hydrogen Peroxide) under alkaline conditions reagents3->end_product

Caption: Synthesis of 2-Amino-5-fluorobenzoic Acid from 4-Fluoroaniline.

Experimental Protocol: Synthesis of 2-Amino-5-fluorobenzoic Acid

This protocol is adapted from the principles described in patent literature.[2]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

  • Prepare a solution of chloral hydrate (1.1-1.3 equivalents) in water.

  • In a separate flask, dissolve 4-fluoroaniline (1.0 equivalent) and hydroxylamine hydrochloride (2.0-2.5 equivalents) in water. Add a catalytic amount of concentrated hydrochloric acid.

  • Charge a round-bottom flask, equipped with a mechanical stirrer and reflux condenser, with the chloral hydrate solution.

  • Add the 4-fluoroaniline solution to the flask and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallization from water may be performed for higher purity.

Step 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione (5-Fluoroisatin)

  • To a flask containing concentrated sulfuric acid, carefully and portion-wise add the dried N-(4-fluorophenyl)-2-(hydroxyimino)acetamide from the previous step, maintaining the temperature below 70°C with an ice bath.

  • Once the addition is complete, stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is the crude 5-fluoroisatin. Filter the solid, wash with cold water until the filtrate is neutral, and dry.

Step 3: Synthesis of 2-Amino-5-fluorobenzoic Acid

  • Suspend the crude 5-fluoroisatin in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).

  • Cool the mixture in an ice bath and add hydrogen peroxide (30% solution) dropwise, keeping the temperature below 40°C.[3]

  • Stir the reaction mixture until the deep color fades and the reaction is complete.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

  • Filter the crude 2-amino-5-fluorobenzoic acid, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent, such as xylene or an ethanol/water mixture, to obtain the final high-purity precursor.[2]

The Amide Coupling: Assembling the Final Product

With the cornerstone acid in hand, the final step is the formation of the amide bond with piperidine. This can be achieved through two primary strategies: the traditional acyl chloride method or the more modern direct coupling approach using specialized reagents.

Method A: The Acyl Chloride Pathway

This classic and cost-effective method involves activating the carboxylic acid by converting it to a highly reactive acyl chloride, which then readily reacts with the amine (piperidine).

Causality: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the secondary amine of piperidine. Thionyl chloride (SOCl₂) is a common reagent for this transformation because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[4]

G Acid 2-Amino-5-fluorobenzoic Acid AcylChloride 2-Amino-5-fluorobenzoyl chloride (in situ) Acid->AcylChloride Activation Reagent1 SOCl₂ or (COCl)₂ Reagent1->AcylChloride Product (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone AcylChloride->Product Nucleophilic Acyl Substitution Amine Piperidine + Base (e.g., Et₃N) Amine->Product

Caption: Workflow for the Acyl Chloride method of amide synthesis.

Experimental Protocol: Acyl Chloride Method

  • In a dry, inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-5-fluorobenzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (1.5-2.0 equivalents) dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the mixture to warm to room temperature or gently heat to reflux until the acid is fully converted to the acyl chloride (monitor by the cessation of gas evolution).

  • Cool the mixture back to 0°C. In a separate flask, dissolve piperidine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous DCM.

  • Slowly add the piperidine solution to the freshly prepared acyl chloride solution at 0°C.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Perform an aqueous workup: wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove excess amine, a weak base (e.g., saturated NaHCO₃) to remove unreacted acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization.

Method B: Direct Amide Coupling

Direct coupling methods utilize activating agents that convert the carboxylic acid into an active ester in situ, which then reacts with the amine. These methods are often preferred in pharmaceutical chemistry due to their milder conditions, higher functional group tolerance, and reduced side reactions compared to the acyl chloride route.[5][6]

Trustworthiness: The use of coupling reagents provides a self-validating system. Reagents like HATU or HCTU are designed for high-yield, low-racemization couplings, and their efficacy is well-documented across a vast range of substrates.[6][7]

Coupling ReagentFull NameActivator ClassKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium SaltVery fast, highly efficient, low epimerization, good for sterically hindered couplings.[6][8]
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateAminium SaltRobust, reliable, and widely used standard reagent.[8]
EDC/EDAC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideCarbodiimideWater-soluble byproducts, ideal for aqueous workups and biological applications.[8]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltExcellent solubility, clean reactions, less risk of guanidinylation side products compared to aminium salts.[6]

Experimental Protocol: Direct Coupling with HATU

  • Under an inert atmosphere, dissolve 2-amino-5-fluorobenzoic acid (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF or acetonitrile.

  • Add piperidine (1.1 equivalents) to the solution.

  • Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Add the coupling reagent, HATU (1.1 equivalents), in one portion.

  • Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC.

  • Once complete, dilute the reaction mixture with a solvent like ethyl acetate and perform an aqueous workup as described in the acyl chloride method.

  • Dry, concentrate, and purify the product as required.

Conclusion

The synthesis of this compound is a strategically important process for accessing more complex molecular architectures in drug discovery. The core of this process relies on two well-defined stages: the synthesis of the 2-amino-5-fluorobenzoic acid precursor and the subsequent amide bond formation. While several routes exist for the precursor, the pathway from 4-fluoroaniline through a 5-fluoroisatin intermediate offers a scalable and robust option. For the final coupling step, modern reagents like HATU provide a mild, efficient, and reliable alternative to the traditional acyl chloride method, reflecting the high standards of contemporary synthetic chemistry. This guide provides the foundational knowledge and actionable protocols for researchers to confidently produce this valuable chemical intermediate.

References

  • Vertex AI Search. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? - FAQ. Retrieved January 19, 2026. [Source 1]
  • Acta Crystallographica Section E. (2011). 2-Amino-5-fluorobenzoic acid. PMC - NIH. [Link] [Source 2]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone. Retrieved January 19, 2026. [Source 3]
  • Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. [Source 4]
  • BenchChem. (n.d.). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide. Retrieved January 19, 2026. [Source 5]
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Retrieved January 19, 2026. [Source 6]
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link] [Source 7]

  • Google Patents. (1999). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2. Retrieved January 19, 2026. [Source 8]
  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride. Retrieved January 19, 2026. [Link] [Source 9]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 19, 2026. [Source 10]
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 19, 2026. [Source 11]
  • PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved January 19, 2026. [Source 12]
  • Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. Retrieved January 19, 2026. [Source 13]
  • Request PDF. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link] [Source 14]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved January 19, 2026. [Source 15]
  • Luxembourg Bio Technologies. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. [Link] [Source 16]

  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved January 19, 2026. [Source 17]
  • Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Retrieved January 19, 2026. [Source 18]
  • CPHI Online. (n.d.). (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone. Retrieved January 19, 2026. [Source 19]
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved January 19, 2026. [Source 20]
  • UNIPI. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved January 19, 2026. [Source 21]
  • CHEMISTRY & BIOLOGY INTERFACE. (2016). One pot synthesis of penta substituted pyridine 2-amino-6-((2-aminophenyl) sulfanyl). Retrieved January 19, 2026. [Source 22]
  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Retrieved January 19, 2026. [Source 23]
  • Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link] [Source 24]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 19, 2026. [Source 25]
  • Google Patents. (n.d.). Synthesis and use of amino acid fluorides as peptide coupling reagent. Retrieved January 19, 2026. [Source 26]
  • Oriental Journal of Chemistry. (n.d.). p-Toluene-sulfonic Acid-Catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One. Retrieved January 19, 2026. [Source 28]
  • The Royal Society of Chemistry. (n.d.). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. Retrieved January 19, 2026. [Source 29]
  • MDPI. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved January 19, 2026. [Source 30]
  • Wiley Online Library. (n.d.). “One‐Pot” Synthesis of Chiral N‐Protected α‐Amino Acid Derived 1,2,4‐Oxadiazoles. Retrieved January 19, 2026. [Source 31]
  • Guidechem. (n.d.). (2-AMino-5-chlorophenyl)(pyridin-2-yl)Methanone 1830-42-8 wiki. Retrieved January 19, 2026. [Source 32]
  • White Rose Research Online. (n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved January 19, 2026. [Source 33]
  • Google Patents. (n.d.). CN106632014A - Preparation of 2-amino-5-chloropyridine. Retrieved January 19, 2026. [Source 34]

Sources

Whitepaper: Unveiling the Therapeutic Potential of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract: This technical guide provides a comprehensive analysis of the potential biological activities of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone, a novel chemical entity positioned at the intersection of several pharmacologically significant scaffolds. By deconstructing the molecule into its core components—the 2-aminobenzamide framework, the strategic fluorine substitution, and the versatile piperidine moiety—we infer a strong potential for therapeutic application, primarily in oncology and infectious diseases. The primary hypothesis centers on its role as a Histone Deacetylase (HDAC) inhibitor, a well-established target in cancer therapy. This document synthesizes data from structurally analogous compounds to build a robust scientific rationale for its potential mechanisms of action. Furthermore, it outlines a detailed, self-validating experimental workflow for researchers to systematically investigate these hypotheses, from initial in vitro screening to preclinical evaluation. This guide is intended to serve as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic utility of this promising molecule.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of a small molecule is intrinsically linked to its structure. The architecture of this compound is a deliberate convergence of three key structural motifs, each with a rich history in medicinal chemistry. Understanding these components individually is crucial to appreciating the molecule's synergistic potential.

The 2-Aminobenzamide Core: A Privileged Scaffold

The 2-aminobenzamide structure is a versatile and highly valued pharmacophore in drug discovery.[1] It is most prominently recognized for its potent activity as a Histone Deacetylase (HDAC) inhibitor.[1][2] In this context, the 2-aminobenzamide moiety functions as a critical zinc-binding group (ZBG), chelating the zinc ion within the active site of HDAC enzymes and thereby disrupting their catalytic function.[1] The dysregulation of HDACs is a known hallmark of many cancers, making them a prime target for anticancer agents.[2] Beyond oncology, derivatives of this scaffold have demonstrated a diverse range of biological effects, including anticonvulsant and antimicrobial activities.[1][3][4]

The Role of Fluorine Substitution in Drug Design

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[5][6][7] Due to its high electronegativity and small atomic size, fluorine can significantly augment a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[5][6][7] Selective fluorination can improve membrane permeability and increase the binding affinity to target proteins.[6][7] In the context of our subject molecule, the fluorine atom at the 5-position of the phenyl ring is strategically placed to modulate electronic properties and potentially enhance interactions with a target's binding pocket, while also improving metabolic stability.[8]

The Piperidine Moiety: A Versatile Heterocycle

Piperidine is one of the most important heterocyclic fragments in the design of modern pharmaceuticals, present in numerous classes of drugs.[9] This saturated heterocycle serves as a versatile scaffold that can be modified to fine-tune a compound's physicochemical properties, such as lipophilicity and solubility, which are critical for favorable pharmacokinetics.[10] The piperidine ring can also play a direct role in drug-receptor interactions, often forming part of the "cap" group in enzyme inhibitors or interacting with hydrophobic pockets in receptors.[9][10] Its presence is common in agents targeting the central nervous system and in complex anticancer molecules.[11]

cluster_M Core Molecule: this compound cluster_C Structural Components cluster_P Inferred Properties M (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone C1 2-Aminobenzamide Core M->C1 C2 5-Fluoro Substitution M->C2 C3 Piperidine Moiety M->C3 P1 Zinc-Binding Group (HDAC Inhibition) C1->P1 Primary Function P2 Modulated Potency & Metabolic Stability C2->P2 Enhances P3 Improved PK Properties & Receptor Interaction C3->P3 Contributes to

Caption: Deconstruction of the subject molecule into its core pharmacophores.

Hypothesized Biological Activities & Mechanistic Rationale

Based on the analysis of its structural components, we can formulate several well-grounded hypotheses regarding the potential biological activities of this compound.

Primary Hypothesis: Histone Deacetylase (HDAC) Inhibition

The most compelling potential activity is HDAC inhibition. The 2-aminobenzamide core is a classic zinc-binding group for HDAC inhibitors.[1] In the canonical HDAC inhibitor structure, there are three key components: a cap group that interacts with the surface of the enzyme, a linker region, and the zinc-binding group that coordinates with the zinc ion in the catalytic site.

For our molecule:

  • Zinc-Binding Group (ZBG): The 2-aminobenzamide moiety.

  • Linker: The methanone carbonyl group.

  • Cap Group: The (5-fluorophenyl) and piperidin-1-yl portions.

By inhibiting HDACs, the molecule could prevent the removal of acetyl groups from histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes that are silenced in cancer cells.[2]

cluster_HDAC HDAC Active Site cluster_Inhibitor This compound ZN Zn²⁺ Pocket Hydrophobic Pocket ZBG 2-Aminobenzamide (ZBG) ZBG->ZN Chelates Cap Piperidine & Fluorophenyl (Cap Group) Cap->Pocket Interacts with Cap->ZBG Linker

Caption: Hypothesized mechanism of HDAC inhibition.

Consequent Anticancer Potential

HDAC inhibitors are a validated class of anticancer agents.[1] Therefore, if the primary hypothesis of HDAC inhibition is correct, this compound would be expected to exhibit significant antiproliferative activity against various cancer cell lines. Additionally, structurally related 2-aminobenzophenone derivatives have been shown to act as antimitotic agents by inhibiting tubulin polymerization, suggesting a potential secondary mechanism for anticancer activity.[12]

Antimicrobial and Antifungal Activity

Several studies have reported that 2-aminobenzamide derivatives possess notable antimicrobial and antifungal properties.[3][4] These compounds have shown activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus fumigatus and Candida albicans.[3][4] The exact mechanism is not always elucidated but may involve the disruption of essential cellular processes in the microbes.

Central Nervous System (CNS) Modulation

While less explored than their anticancer properties, some 2-aminobenzamide derivatives have shown promise as anticonvulsant agents.[1] This activity is often linked to the modulation of ion channels or neurotransmitter activity. The inclusion of a piperidine ring, a common feature in CNS-active drugs, further supports the possibility of neurological activity that warrants investigation.

Other Potential Enzymatic Targets

The structural motifs present in the molecule suggest other potential enzyme targets. For instance, phenyl(piperazin-1-yl)methanone derivatives, which share a similar core structure, have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer and neurodegenerative diseases.[13] This opens the possibility that this compound could inhibit other serine hydrolases or related enzymes.

Proposed Experimental Validation Workflow

To systematically evaluate the hypothesized biological activities, a tiered experimental approach is recommended. This workflow ensures a logical progression from broad screening to more specific mechanistic studies.

A Tier 1: Primary In Vitro Screening B HDAC Inhibition Assay (Fluorometric/Colorimetric) A->B C Antiproliferative Screening (e.g., NCI-60 Panel) A->C D Antimicrobial MIC Panel (Bacteria & Fungi) A->D E Tier 2: Mechanistic & Selectivity Studies B->E If Active C->E If Active F HDAC Isoform Selectivity Panel E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Tubulin Polymerization Assay E->H I Tier 3: In Vivo Preclinical Evaluation F->I Positive Data G->I Positive Data J Pharmacokinetic Profiling (Rodent Model) I->J K Tumor Xenograft Efficacy Study (Mouse Model) I->K

Caption: Proposed experimental workflow for validation.

In Vitro Assay Cascade

Protocol 1: General HDAC Inhibitory Activity Assay

  • Objective: To determine the compound's ability to inhibit total HDAC activity.

  • Methodology: Utilize a commercially available fluorometric or colorimetric HDAC activity assay kit.

  • Procedure: a. Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM). b. In a 96-well plate, add the HDAC enzyme source (e.g., HeLa nuclear extract), the acetylated substrate, and the test compound dilutions. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and DMSO as a vehicle control. c. Incubate the plate according to the manufacturer's instructions (e.g., 30 minutes at 37°C). d. Add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent or colorimetric signal. e. Read the plate using a suitable microplate reader. f. Calculate the percent inhibition for each concentration and determine the IC₅₀ value by nonlinear regression analysis.

Protocol 2: Antiproliferative Sulforhodamine B (SRB) Assay

  • Objective: To assess the cytotoxic/cytostatic effects of the compound on various human cancer cell lines.

  • Methodology: The SRB assay measures cell density based on the measurement of cellular protein content.

  • Procedure: a. Seed human tumor cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates and allow them to attach for 24 hours. b. Add a range of concentrations of the test compound to the wells. c. Incubate the plates for a 48-72 hour period. d. Fix the cells with trichloroacetic acid (TCA). e. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B solution. f. Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution. g. Measure the absorbance at ~510 nm to determine cell viability. h. Calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Testing

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology: Broth microdilution method following CLSI guidelines.

  • Procedure: a. Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi). b. Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans). c. Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria). d. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Data Synthesis and Structure-Activity Relationship (SAR) Insights

While data on the specific molecule this compound is not publicly available, we can infer potential activity by examining structurally related compounds.

Compound ClassKey Structural FeaturesReported Biological ActivityReference
2-Aminobenzamides 2-amino-N-arylbenzamidePotent HDAC inhibition, antiproliferative against cancer cells.[1],[2]
Fluorinated Benzamides Fluorine substitution on the phenyl ringEnhanced oral absorption and potency as thrombin inhibitors.[8]
2-Aminobenzamides Varied N-substituentsAnticonvulsant activity in MES and scPTZ seizure models.[1]
Substituted 2-Aminobenzamides N-substituted derivativesAntibacterial and antifungal activity against various pathogens.[3],[4]
Phenyl(piperazin-1-yl)methanone Phenyl-methanone core with a piperazine ringReversible inhibition of Monoacylglycerol Lipase (MAGL).[13]
2-Aminobenzophenones 2-amino-phenyl-carbonyl-phenylInhibition of tubulin polymerization, arresting cells at G2/M phase.[12]

This comparative analysis suggests that the 2-aminobenzamide core is the primary driver of HDAC inhibition and antimicrobial effects. The piperidine and fluorophenyl moieties are expected to modulate this core activity, influencing potency, selectivity, and pharmacokinetic properties. Future SAR studies should focus on modifying the piperidine ring and exploring alternative substitutions on the phenyl ring to optimize for a desired biological target.

Conclusion and Future Directions

This compound is a molecule of significant therapeutic interest, strategically designed with pharmacophores known to confer potent biological activity. The primary hypothesis of HDAC inhibition presents a clear and testable path toward developing a novel anticancer agent. Furthermore, plausible secondary activities, including antimicrobial and CNS-modulating effects, broaden its potential applications.

The experimental workflows detailed in this guide provide a clear roadmap for the systematic evaluation of this compound. Initial in vitro screening will be critical to confirm the primary hypotheses. Positive results should be followed by more in-depth mechanistic studies, including HDAC isoform profiling and cell-based assays to elucidate the mode of action. Ultimately, successful preclinical development will depend on a thorough understanding of its efficacy, selectivity, and safety profile. This molecule represents a promising starting point for a drug discovery program, and its exploration is highly encouraged.

References

  • Stolfa DA, Stefanachi A, Gajer JM, et al. Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors. ChemMedChem. 2012;7(8):1439-1451. Available from: [Link]

  • Al-Ostath A, Al-Wabli RI, Al-Ghorbani M, et al. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. 2014;19(3):3518-3531. Available from: [Link]

  • Granchi C, Rizzolio F, Caligiuri I, et al. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019;34(1):589-596. Available from: [Link]

  • Al-Ostath A, Al-Wabli RI, Al-Ghorbani M, et al. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Molecules. 2014;19(3):3518-3531. Available from: [Link]

  • Liou JP, Chang CW, Song JS, et al. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. J Med Chem. 2002;45(12):2556-2562. Available from: [Link]

  • Miller WR, Fleming G, Miller EP, et al. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorg Med Chem Lett. 2022;61:128607. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link]

  • Sun D, Li Z, Rew Y, et al. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Med Chem Lett. 2014;5(10):1131-1135. Available from: [Link]

  • Iqbal N, Iqbal J. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals (Basel). 2023;16(8):1162. Available from: [Link]

  • Seitembetov AG, Tulegenov AD, Zazybin AG, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022;27(21):7246. Available from: [Link]

  • Iqbal N, Iqbal J. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals (Basel). 2023;16(8):1162. Available from: [Link]

  • Iqbal N, Iqbal J. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. 2023. Available from: [Link]

  • Kim KS, Lee HW, Lee CY, et al. Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption. Bioorg Med Chem Lett. 2002;12(5):797-800. Available from: [Link]

Sources

An In-depth Technical Guide to the Theoretical Mechanisms of Action of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive exploration of the potential pharmacological activities of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone. Given the absence of direct empirical data for this specific molecule, this guide synthesizes information from structurally related compounds to propose plausible mechanisms of action and to outline experimental strategies for their validation.

Introduction: Deconstructing a Molecule of Interest

This compound is a synthetic molecule characterized by three key structural features: a 2-aminobenzophenone core, a piperidine moiety, and a fluorine atom substitution on the phenyl ring. While this specific compound is not extensively described in the current scientific literature, its constituent parts are well-represented in a multitude of pharmacologically active agents. This guide will, therefore, dissect the molecule into its core components to build a theoretical framework for its potential biological activities. The hypotheses presented herein are grounded in the established pharmacology of analogous structures and are intended to serve as a roadmap for future empirical investigation.

The 2-aminobenzophenone scaffold is a cornerstone in the synthesis of various heterocyclic systems, most notably the benzodiazepines, which are widely recognized for their effects on the central nervous system (CNS).[1][2][3][4] The piperidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs and bioactive compounds with a wide array of therapeutic applications, including anticancer and CNS-modulating effects.[5][6][7][8] The fluorine substitution can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Theoretical Mechanism of Action I: Modulation of GABAergic Neurotransmission

A primary avenue of investigation for this compound is its potential to interact with the GABAergic system, a hypothesis rooted in its 2-aminobenzophenone core.

2.1. The Benzodiazepine Precedent

2-Aminobenzophenones are key intermediates in the synthesis of 1,4-benzodiazepines, a class of drugs that includes well-known anxiolytics and sedatives like diazepam and lorazepam.[1][4] These drugs exert their effects by allosterically modulating the GABA-A receptor, the major inhibitory neurotransmitter receptor in the CNS.

2.2. Proposed Signaling Pathway

The proposed mechanism involves the binding of the compound to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event is hypothesized to potentiate the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing an overall inhibitory effect on the CNS.

GABA_A_Modulation cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor GABA Binding Site Allosteric Site Chloride_Channel Chloride (Cl-) Channel (Closed) GABA_A->Chloride_Channel Opens Increased_Cl_Influx Increased Cl- Influx Chloride_Channel->Increased_Cl_Influx Allows Hyperpolarization Membrane Hyperpolarization GABA GABA GABA->GABA_A:f1 Binds Compound (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone Compound->GABA_A:f2 Potentially Binds Increased_Cl_Influx->Hyperpolarization Monoamine_Transporter_Inhibition cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Neurotransmitter Dopamine / Serotonin Presynaptic->Neurotransmitter Releases Postsynaptic Postsynaptic Neuron Transporter DAT/SERT Binding Site Transporter->Presynaptic Transports (Reuptake) Receptor Postsynaptic Receptor Receptor->Postsynaptic Initiates Signal Neurotransmitter->Transporter:f1 Binds for Neurotransmitter->Receptor Activates Compound (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone Compound->Transporter:f1 Potentially Blocks Reuptake Reuptake Signal Signal Transduction

Caption: Theoretical inhibition of monoamine transporters by this compound.

3.3. Experimental Validation: In Vitro Transporter Uptake Assay

This assay directly measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Protocol:

  • Cell Culture: Use cell lines stably expressing human DAT or SERT (e.g., HEK293-hDAT, HEK293-hSERT).

  • Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Add a radiolabeled substrate, such as [³H]dopamine or [³H]serotonin, to initiate uptake.

  • Uptake Termination: After a short incubation period, rapidly wash the cells with ice-cold buffer to stop the uptake process.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

Parameter Description
Cell Lines HEK293-hDAT and HEK293-hSERT
Radiolabeled Substrates [³H]Dopamine, [³H]Serotonin
Incubation Time 10-15 minutes at 37°C
Non-specific Uptake Determined in the presence of a known potent inhibitor (e.g., cocaine for DAT, fluoxetine for SERT)

Theoretical Mechanism of Action III: Anticancer and Antioxidant Activity

Numerous piperidine derivatives have been reported to possess anticancer and antioxidant properties. [8][9] 4.1. Potential Anticancer Mechanisms

The anticancer activity of piperidine-containing compounds can be mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. [8] 4.2. Potential Antioxidant Mechanisms

The antioxidant activity of piperidine derivatives may be attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative damage. [5] 4.3. Experimental Validation: Cell-Based Assays

Anticancer Activity (MTT Assay):

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate.

  • Compound Treatment: After cell attachment, treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).

Antioxidant Activity (DPPH Assay):

  • Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical, in a suitable solvent (e.g., methanol).

  • Compound Addition: Add different concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature.

  • Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm) as the DPPH radical is scavenged.

  • Data Analysis: Calculate the EC₅₀ (effective concentration to scavenge 50% of DPPH radicals).

Synthesis and Structure-Activity Relationship (SAR) Considerations

The synthesis of this compound can likely be achieved through standard amidation reactions, for instance, by reacting 2-amino-5-fluorobenzoic acid with piperidine in the presence of a coupling agent, or by reacting 2-amino-5-fluorobenzoyl chloride with piperidine.

The specific structural features of the molecule are expected to influence its biological activity:

  • 2-Amino Group: Essential for the potential formation of benzodiazepine-like structures and can also participate in hydrogen bonding interactions with biological targets.

  • 5-Fluoro Group: The electron-withdrawing nature of fluorine can affect the acidity of the amino group and the overall electronic properties of the phenyl ring, potentially influencing binding affinity and metabolic stability.

  • Piperidine Ring: Its conformation and substitution pattern are critical for interacting with target proteins. The lack of bulky substituents on the piperidine ring might favor binding to certain targets.

Conclusion: A Call for Empirical Investigation

This technical guide has outlined several plausible mechanisms of action for this compound based on the known pharmacology of its structural components. The proposed activities as a modulator of GABA-A receptors, an inhibitor of monoamine transporters, and a potential anticancer and antioxidant agent provide a solid foundation for initiating a comprehensive investigation into the pharmacological profile of this compound. The detailed experimental protocols provided herein offer a clear path forward for researchers to empirically validate these hypotheses and to uncover the therapeutic potential of this and related molecules.

References

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC. (n.d.).
  • Application Notes and Protocols for Cyclization Reactions of 2-Amino-5-chloro-2'-fluorobenzophenone - Benchchem. (n.d.).
  • Application of 2-Amino-5-chlorobenzophenone - ChemicalBook. (2022).
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed. (n.d.).
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.
  • 2-Amino-5-chloro-2'-fluorobenzophenone | 784-38-3 | FA15197 - Biosynth. (n.d.).
  • Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed. (1996).
  • The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide - Benchchem. (n.d.).
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC. (n.d.).
  • A Comparative Guide to 2-Amino-2'-fluoro-5-nitrobenzophenone and Other Key Benzophenone Deriv
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025).
  • Synthesis of 2-amino-5-fluoropyridine - ResearchG
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. (n.d.).
  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed. (2021).
  • Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues - PubMed. (2012).
  • A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh - Benchchem. (n.d.).
  • Structure-Activity Relationships of Synthetic C
  • Synthesis and biological activity of 2'-amino-2'-deoxy-5-fluorouridine - PubMed. (1974).
  • Study Identifies Novel Therapeutic Target for Acute Myeloid Leukemia - News Center. (2022).
  • Novel Therapeutic Targets in Acute Myeloid Leukemia (AML) - PMC. (2024).

Sources

A Technical Guide to the Analogs and Derivatives of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone: Synthesis, SAR, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone scaffold represents a confluence of three critical pharmacophores in modern drug discovery: a fluorinated aromatic ring, a stable benzamide linker, and the privileged piperidine heterocycle. While this specific molecule is not extensively documented as a lead compound, its constituent parts are ubiquitous in a vast array of clinically relevant agents. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The piperidine ring is a cornerstone of medicinal chemistry, offering a versatile anchor to modulate physicochemical properties and engage with biological targets, particularly within the central nervous system (CNS).[3]

This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the known analogs, derivatives, and synthetic strategies surrounding this core scaffold. By deconstructing the structure into its key components, we will examine the causal relationships behind synthetic choices and explore the structure-activity relationships (SAR) that drive potency and selectivity. This document consolidates field-proven insights into synthetic protocols, highlights diverse therapeutic applications, and offers a forward-looking perspective on the untapped potential of this chemical class.

The Core Scaffold: A Trifecta of Pharmacological Significance

The title compound, this compound, serves as an archetypal structure. Its design principles are rooted in the established roles of its three primary components.

  • The 5-Fluoro-2-aminophenyl Moiety: The introduction of fluorine into aromatic systems is a premier strategy in medicinal chemistry.[4] A fluorine atom at the 5-position can enhance binding interactions through hydrogen bonding or dipole-dipole forces, block metabolic oxidation at that site, and modulate the pKa of the adjacent amino group. The ortho-amino group provides a key vector for further functionalization or can act as a crucial hydrogen bond donor in receptor interactions.

  • The Benzamide Linker: Amide bonds are one of the most common linkages in pharmaceuticals due to their high metabolic stability and defined geometry. The benzamide structure provides a rigid framework that properly orients the phenyl and piperidine rings for optimal target engagement.[4]

  • The Piperidine Ring: As a saturated heterocycle, the piperidine moiety is considered a "privileged scaffold."[3] Its presence often improves aqueous solubility and pharmacokinetic profiles compared to more lipophilic carbocyclic analogs. The basic nitrogen atom can be protonated at physiological pH, forming ionic interactions with acidic residues in a target's binding pocket, a feature critical for many CNS-active agents.[3]

The convergence of these three fragments suggests a high potential for developing agents targeting a range of biological systems, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Foundational Synthetic Strategies: Amide Bond Formation

The construction of the this compound scaffold and its analogs primarily relies on robust and well-established amide coupling reactions. The choice of methodology is dictated by the scale of the synthesis, the sensitivity of functional groups, and cost-effectiveness.

Standard Protocol: Carbodiimide-Mediated Amide Coupling

This method is a workhorse of medicinal chemistry for its mild conditions and broad substrate scope. It involves the activation of a carboxylic acid (2-amino-5-fluorobenzoic acid) with a coupling agent, followed by nucleophilic attack by the amine (piperidine).

Experimental Protocol:

  • Acid Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-5-fluorobenzoic acid (1.0 eq) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq), portion-wise while stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the activated ester intermediate. Causality Note: The use of HOBt minimizes side reactions and suppresses racemization if chiral centers are present.

  • Amine Addition: Add piperidine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the hydrochloride salt formed.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, dilute the mixture with the solvent (e.g., DCM) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Visualization of the Synthetic Workflow

G A 2-Amino-5-fluorobenzoic Acid D Activated HOBt Ester Intermediate A->D 1. Activation B Piperidine E (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone B->E 2. Nucleophilic Attack C EDC / HOBt in DCM C->D D->E F Purification (Chromatography) E->F 3. Work-up &

Caption: General workflow for carbodiimide-mediated synthesis.

Structure-Activity Relationship (SAR) Exploration

The therapeutic utility of this scaffold is unlocked through systematic structural modifications. The following sections explore key derivatization strategies and their impact on biological activity, drawing parallels from structurally related compounds in the literature.

Modifications of the Fluorophenyl Ring

The electronic and steric properties of the phenyl ring are pivotal for target affinity and selectivity.

  • Fluorine Substitution Pattern: Changing the fluorine position from para (relative to the amino group) to ortho or meta can drastically alter the molecule's conformation and electronic distribution, impacting binding. Multiple fluorine substitutions (di- or tri-fluoro) can further enhance metabolic stability or binding but may also increase lipophilicity beyond desirable ranges.[4]

  • Amino Group Analogs: The ortho-amino group is a prime site for modification.

    • N-Alkylation/N-Arylation: Can modulate basicity and introduce new steric bulk, potentially switching a compound from an agonist to an antagonist profile.

    • Replacement: Substituting the amino group with other functionalities like hydroxyl (-OH), methoxy (-OCH₃), or a simple hydrogen atom creates a new chemical series with distinct properties. For example, removing the amino group would yield a (5-fluorophenyl)(piperidin-1-yl)methanone core.

Modifications of the Piperidine Moiety

The piperidine ring offers multiple vectors for optimization.

  • N-Substitution: The piperidine nitrogen is rarely left unsubstituted in final drug candidates. Introducing substituents such as small alkyl groups (e.g., methyl, ethyl) or larger arylalkyl moieties can profoundly influence selectivity and potency. For instance, in σ1 receptor ligands, N-substitution is critical for high affinity.[5]

  • Ring Substitution: Decorating the piperidine ring at positions 2, 3, or 4 with functional groups (e.g., hydroxyl, amino, phenyl) can introduce new interactions with the target protein, improve selectivity, and fine-tune solubility. Studies on opioid receptor agonists show that the substitution pattern on the piperidine ring is crucial for affinity and selectivity.[6]

  • Bioisosteric Replacement: Replacing the piperidine with other saturated heterocycles like piperazine or morpholine is a common strategy.[7] This can alter the basicity, lipophilicity, and hydrogen bonding capacity of the molecule. For example, replacing a piperazine with a piperidine has been shown to improve metabolic stability in dopamine transporter (DAT) inhibitors.[8]

Visualization of SAR Logic

SAR Core Core Scaffold (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone PhenylMods Fluorophenyl Ring Mods Core->PhenylMods PiperidineMods Piperidine Ring Mods Core->PiperidineMods LinkerMods Bioisosteric Replacement Core->LinkerMods sub_phenyl1 Vary Fluorine Position/Number PhenylMods->sub_phenyl1 Alters electronics, metabolic stability sub_phenyl2 Modify/Replace Amino Group PhenylMods->sub_phenyl2 Modulates H-bonding, sterics sub_pip1 N-Substitution (Alkyl/Aryl) PiperidineMods->sub_pip1 Impacts selectivity, potency sub_pip2 C-4 Ring Substitution PiperidineMods->sub_pip2 Adds new binding interactions sub_link1 sub_link1 LinkerMods->sub_link1 Changes basicity, PK profile sub_link2 sub_link2 LinkerMods->sub_link2 Removes basicity, alters solubility

Caption: Key structure-activity relationship (SAR) decision tree.

Pharmacological Landscape and Therapeutic Applications

Analogs built around the fluorophenyl-piperidine framework have demonstrated activity against a wide range of biological targets, underscoring the scaffold's versatility.

Compound Class/Analog Biological Target Therapeutic Application Key Findings
Fluorophenyl-piperidine Carbamides 5-HT₂ₐ ReceptorAntipsychoticACP-103 is a potent inverse agonist with antipsychotic-like efficacy in behavioral models.[9]
(Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines Dopamine Transporter (DAT)Psychostimulant Use DisorderBioisosteric replacement of a piperazine with a piperidine moiety improved the metabolic stability of these atypical DAT inhibitors.[8]
Alkyl/Phenylalkyl Piperidines μ Opioid Receptor (MOR)AnalgesiaSpecific stereoisomers showed picomolar binding affinity and high selectivity for the MOR, acting as potent agonists.[6]
Aminoethyl-Substituted Piperidines σ₁ ReceptorOncologyCertain derivatives exhibit high affinity and selectivity for the σ₁ receptor and show antiproliferative effects on human cancer cell lines.[5]
Polyfluorinated Benzamides AngiogenesisOncologyVarious fluorinated benzamides have been shown to act as inhibitors of angiogenesis in rat aortic ring assays.[1]
Piperazine-Coupled Quinoxalines N/AOncologyA (4-fluorophenyl)-piperazine moiety coupled to a quinoxaline core showed selective cytotoxic effects against human lung adenocarcinoma.[7]

This data clearly demonstrates that the fluorophenyl-piperidine combination is a powerful platform for developing modulators of CNS receptors and agents with antiproliferative properties. The specific substitution pattern on both the aromatic and heterocyclic rings dictates the ultimate biological target and therapeutic utility.

Future Directions and Outlook

The exploration of the this compound scaffold and its derivatives is far from complete. Several avenues for future research hold significant promise:

  • Systematic Library Synthesis: A comprehensive library of analogs should be synthesized based on the SAR principles outlined above. This would involve systematically varying the substitution on both the phenyl and piperidine rings to map the chemical space for various targets.

  • Exploration of Novel Targets: While CNS receptors are a major focus, the demonstrated antiangiogenic and cytotoxic activities suggest that this scaffold could be valuable in oncology.[1][7] Screening against kinases, proteases, and other cancer-related targets is warranted.

  • Chiral Scaffolds: Introducing chirality, particularly on the piperidine ring, can lead to highly selective and potent compounds, as seen with opioid receptor agonists.[6] The synthesis and evaluation of enantiomerically pure derivatives is a logical next step.

  • Pharmacokinetic Optimization: While fluorine and piperidine can impart favorable properties, a dedicated focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles will be critical for translating in vitro potency into in vivo efficacy.

References

  • Gora, J., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem. Available at: [Link]

  • Ibrahim, H., et al. (n.d.). Fluorination in the synthetic pathway of fluorinated benzamides via amide-coupling reactions. ResearchGate. Available at: [Link]

  • Linga, V. R., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

  • Carlsson, R., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. Available at: [Link]

  • Carlsson, R., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ResearchGate. Available at: [Link]

  • Tanda, G., et al. (2017). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience. Available at: [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Available at: [Link]

  • Feenstra, R. W., et al. (1998). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. Available at: [Link]

  • Schepmann, D., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen. Available at: [Link]

  • Aksenov, N., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • gsrs. (n.d.). 1-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)PENTAN-1-ONE. Available at: [Link]

  • Beecham Group Plc. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
  • PubChem. (n.d.). 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide. Available at: [Link]

  • Pei, Z., et al. (2006). Discovery of ((4R,5S)-5-amino-4-(2,4,5- trifluorophenyl)cyclohex-1-enyl)-(3- (trifluoromethyl)-5,6-dihydro-[1][10][11]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone (ABT-341), a highly potent, selective, orally efficacious, and safe dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the solubility and stability of the compound (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate the characterization of this and similar chemical entities.

Introduction and Physicochemical Context

This compound is a substituted aromatic ketone containing a piperidine moiety. Its structure, featuring an aminobenzophenone core, suggests potential applications as an intermediate in the synthesis of pharmacologically active compounds. The presence of a fluorine atom on the phenyl ring is noteworthy, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and modify physicochemical properties.[1][2] Understanding the solubility and stability of this compound is a critical prerequisite for its advancement in any research or development pipeline.

The piperidine ring, a prevalent scaffold in medicinal chemistry, can influence the molecule's conformation and physicochemical properties, potentially enhancing its binding to biological targets and improving its pharmacokinetic profile.[3][4]

Solubility Profile

Inferred Solubility Characteristics

The solubility of a compound is dictated by its polarity, molecular weight, and the nature of its functional groups. Based on related structures, such as 2-aminobenzophenone and its derivatives, a qualitative solubility table can be inferred. For instance, 2-aminobenzophenone is documented as being practically insoluble in water but soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[5][6][7] Conversely, 4-aminobenzophenone shows solubility in cold water, alcohol, and ether.[8] A brominated analog, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, is reported to be soluble in DMF, DMSO, and ethanol at a concentration of 30 mg/mL.[9]

Given these precedents, this compound is anticipated to exhibit low aqueous solubility and good solubility in polar organic solvents.

Table 1: Inferred Qualitative Solubility of this compound

SolventCommon NameInferred Qualitative SolubilityRationale
H₂OWaterLow / InsolubleBased on the general insolubility of aminobenzophenones in water.[5][6][7]
(CH₃)₂SODimethyl Sulfoxide (DMSO)SolubleHigh polarity of DMSO effectively solvates polar functional groups.[5][9]
CH₃OHMethanolSolubleA polar protic solvent capable of hydrogen bonding.[5][6]
C₂H₅OHEthanolSolubleSimilar to methanol, its polarity and hydrogen bonding capacity should facilitate dissolution.[9]
C₃H₇NODimethylformamide (DMF)SolubleA highly polar aprotic solvent known to dissolve a wide range of organic compounds.[9]
CH₂Cl₂Dichloromethane (DCM)Likely SolubleA common solvent for organic compounds of intermediate polarity.
CH₃CNAcetonitrileLikely SolubleA polar aprotic solvent often used in chromatography for similar compounds.
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To move beyond qualitative inference, a robust experimental determination of solubility is essential. The shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Methodology:

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected solvents. A visual excess of solid material should remain to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium. The extended timeframe ensures that the dissolution process is complete.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

    • For more rapid and complete separation, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the collected supernatant through a 0.45 µm filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the concentration of the compound in the original supernatant based on a standard curve of known concentrations.

Stability Profile and Forced Degradation Studies

The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are the cornerstone of stability assessment, providing insights into potential degradation pathways and helping to develop stability-indicating analytical methods.

Theoretical Stability Considerations

The chemical structure of this compound provides clues to its potential stability. The presence of a fluorine atom on the aromatic ring is expected to enhance the molecule's thermal and chemical stability due to the strength of the C-F bond and its influence on the electronic properties of the aromatic system.[1][2]

However, the molecule also contains functional groups susceptible to degradation:

  • Amide Bond: The piperidine-carbonyl linkage can be susceptible to hydrolysis under both acidic and basic conditions.

  • Amino Group: The primary aromatic amine can be prone to oxidation.

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted to identify the degradation products and understand the degradation pathways under various stress conditions.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 8 hours). Neutralize with an equivalent amount of HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% or 30% H₂O₂). Keep the solution at room temperature for a specified time (e.g., 24 hours).

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a set duration (e.g., 48 hours). Also, heat a solution of the compound at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Sample Analysis:

    • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

    • A photodiode array (PDA) detector is recommended to assess peak purity.

    • Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis0.1 M - 1 M HCl, elevated temperature (e.g., 60°C)Hydrolysis of the amide bond.
Base Hydrolysis0.1 M - 1 M NaOH, elevated temperature (e.g., 60°C)Hydrolysis of the amide bond.
Oxidation3% - 30% H₂O₂, room temperatureOxidation of the amino group.
ThermalSolid state: 105°C; Solution: 80°CGeneral thermal decomposition.
PhotolyticUV/Visible light exposure (ICH Q1B)Photodegradation, potential for rearrangement or cleavage.

Visualization of Experimental Workflows

To provide a clear visual representation of the experimental processes described, the following diagrams have been generated using Graphviz.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vials A->B C Shake at constant temperature (24-72h) B->C D Centrifuge or let settle C->D E Collect and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: A flowchart illustrating the shake-flask method for solubility determination.

G Forced Degradation Study Workflow cluster_stress Stress Conditions Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M & 1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid & Solution) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Analysis Analyze by Stability-Indicating HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Identify Degradants (LC-MS) Analysis->Identification

Caption: Overview of the forced degradation study process.

Conclusion

While specific experimental data for this compound is not widely published, a robust framework for its characterization can be established based on the properties of structurally related molecules and established scientific principles. The inferred low aqueous solubility and good solubility in polar organic solvents provide a starting point for formulation development. The enhanced stability conferred by the fluorine substituent is a positive attribute, though the potential for hydrolytic and oxidative degradation necessitates thorough investigation through forced degradation studies. The protocols outlined in this guide provide a clear and scientifically sound pathway for generating the critical solubility and stability data required for the continued development of this compound.

References

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Institutes of Health. [Link]

  • Fluorination of aromatic compounds.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • 2-Aminobenzophenone. ChemBK. [Link]

  • Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • 1-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)PENTAN-1-ONE. gsrs. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. National Institutes of Health. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. National Institutes of Health. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust methodologies for the purification of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone, a key intermediate in pharmaceutical synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document provides a multi-tiered approach to achieving high purity levels, essential for downstream applications and regulatory compliance. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind experimental choices. This guide covers techniques from fundamental recrystallization to advanced chromatographic methods, including flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Introduction: The Importance of Purity

This compound is a substituted benzophenone derivative. The presence of an aromatic amine and a fluorinated phenyl ring makes it a valuable building block in medicinal chemistry. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and the introduction of potentially toxic byproducts in active pharmaceutical ingredients (APIs). This guide provides a systematic approach to purify this compound, ensuring its suitability for further chemical transformations.

Compound Profile and Impurity Considerations

A successful purification strategy begins with an understanding of the target molecule and potential impurities.

  • Target Molecule: this compound

    • Molecular Formula: C₁₂H₁₅FN₂O

    • Molecular Weight: 222.26 g/mol

    • Key Functional Groups: Primary aromatic amine, ketone, piperidine ring, and a fluoro-substituted phenyl ring. These groups dictate the compound's polarity and reactivity.

  • Potential Impurities: Based on common synthetic routes (e.g., Friedel-Crafts acylation or amide coupling), likely impurities include:

    • Unreacted starting materials (e.g., 4-fluoroaniline derivatives, piperidine).

    • Reagents and catalysts from the synthesis.

    • Side-products from incomplete reactions or side reactions.

    • Positional isomers.

Purification Strategy Workflow

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A typical workflow is presented below.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup PureProduct High-Purity Product (>99%) Recrystallization->PureProduct If >98% pure Analysis1 Purity Check (TLC/LC-MS) Recrystallization->Analysis1 ColumnChrom Column Chromatography ColumnChrom->PureProduct If >99% pure Analysis2 Purity Check (TLC/LC-MS) ColumnChrom->Analysis2 PrepHPLC Preparative HPLC Analysis3 Final Purity & Characterization PrepHPLC->Analysis3 Analysis1->ColumnChrom If impurities persist Analysis2->PrepHPLC For highest purity Analysis3->PureProduct ColumnChromatography cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation TLC 1. TLC for Solvent System Packing 2. Pack Column TLC->Packing Loading 3. Load Sample Packing->Loading Elution 4. Elute with Gradient Loading->Elution Collection 5. Collect Fractions Elution->Collection TLC_Fractions 6. TLC Analysis of Fractions Collection->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporation 8. Evaporate Solvent Combine->Evaporation

Application Note: Comprehensive Analytical Characterization of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone. As a key intermediate in pharmaceutical synthesis, rigorous analytical control is imperative to ensure purity, identity, and quality. This application note details orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity and assay, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis. The methodologies described are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices, aligning with principles of analytical quality by design (AQbD).

Introduction: The Imperative for Rigorous Characterization

This compound is a substituted aminobenzophenone derivative. Such structures are pivotal building blocks in medicinal chemistry, often serving as precursors for Active Pharmaceutical Ingredients (APIs). The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, while the amino and methanone functionalities provide reactive sites for further synthetic elaboration.

The quality of this intermediate directly impacts the purity and safety profile of the final API. Regulatory bodies like the ICH and FDA mandate stringent control over starting materials and intermediates, with a focus on impurity profiling.[1][2] An impurity is any component that is not the desired chemical entity, and its presence, even in trace amounts, can affect the efficacy and safety of the final drug product.[3][4] Therefore, a multi-faceted analytical approach is not just recommended but essential for complete characterization, ensuring that the material meets the required specifications for identity, strength, quality, and purity.

This guide presents a suite of validated methods to form a robust characterization package for this compound.

Chromatographic Analysis for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and semi-volatile organic molecules.[2][5] For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method provides excellent resolution and reproducibility.

Rationale for Method Design
  • Reversed-Phase C18 Column: A C18 (octadecylsilane) stationary phase is the industry standard for its hydrophobic character, which effectively retains the aromatic and aliphatic portions of the target molecule.

  • Gradient Elution: A gradient of a weak solvent (water) and a strong solvent (acetonitrile) is employed. This ensures that impurities with a wide range of polarities are eluted and resolved, from polar starting materials to non-polar by-products, which is crucial for comprehensive impurity profiling.[6]

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid) to the mobile phase serves two purposes: it protonates the basic amine and piperidine nitrogen atoms, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the stationary phase. Secondly, it renders the method compatible with mass spectrometry detection.[7][8]

  • Photodiode Array (PDA) Detection: A PDA detector allows for the monitoring of multiple wavelengths simultaneously, which is useful for detecting impurities that may have different chromophores than the main compound. It also enables peak purity analysis by comparing spectra across a single peak.

Experimental Protocol: RP-HPLC-PDA

Instrumentation:

  • HPLC or UPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions:

Parameter Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (primary), with spectral acquisition from 200-400 nm
Injection Volume 10 µL

| Gradient Program | 0-5 min (10% B), 5-25 min (10% to 90% B), 25-30 min (90% B), 30.1-35 min (10% B) |

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in a 1:1 mixture of ACN:Water to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the analysis sample in the same manner as the standard.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the standard and sample solutions.

  • Data Analysis: Determine the retention time of the main peak from the standard chromatogram. Calculate the area percentage of the main peak in the sample chromatogram to assess purity. Identify and quantify any impurities relative to the main peak area, applying appropriate response factors if known.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detect Detection & Analysis prep Dissolve Sample in ACN:Water inj Autosampler Injection (10 µL) prep->inj col C18 Column (Gradient Elution) inj->col pda PDA Detector (200-400 nm) col->pda chrom Chromatogram Generation pda->chrom data Data Processing (Purity %, Impurity Profile) chrom->data

Caption: Workflow for HPLC purity and impurity analysis.

Mass Spectrometry for Identity Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and providing structural clues through fragmentation analysis. Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of individual components separated by the HPLC system.

Rationale for Method Design
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules containing basic nitrogen atoms, such as the target compound. It typically produces a protonated molecular ion [M+H]+, which directly confirms the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Using an Orbitrap or Time-of-Flight (TOF) analyzer provides a high-resolution mass measurement. This allows for the determination of the elemental formula of the molecular ion and its fragments, greatly increasing confidence in the identification.

  • Tandem MS (MS/MS): Fragmenting the primary molecular ion provides a unique "fingerprint" and helps to confirm the connectivity of the molecule's substructures (e.g., loss of the piperidine ring).

Predicted Mass and Fragmentation

The molecular formula for this compound is C₁₂H₁₅FN₂O.

  • Monoisotopic Mass: 238.1172 g/mol

  • Expected [M+H]+ Ion: 239.1244 m/z

  • Key Fragments: Fragmentation would likely occur at the amide bond, leading to characteristic ions corresponding to the piperidinylcarbonyl cation and the 2-amino-5-fluorobenzoyl cation or related fragments.

Experimental Protocol: LC-MS

Instrumentation:

  • An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

LC-MS Conditions:

Parameter Setting
LC Method Use the HPLC method described in Section 2.2.
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Mass Range 50 - 500 m/z

| Acquisition Mode | Full Scan MS and Targeted MS/MS of m/z 239.12 |

Procedure:

  • Infuse a dilute solution of the sample (~10 µg/mL) directly into the mass spectrometer to optimize source conditions and confirm the presence of the [M+H]+ ion.

  • Perform an LC-MS analysis by injecting the sample into the equilibrated HPLC system.

  • Process the data to extract the mass spectrum for the main chromatographic peak.

  • Verify that the measured accurate mass of the [M+H]+ ion is within 5 ppm of the theoretical value.

  • Analyze the MS/MS fragmentation pattern to confirm the structure.

Workflow Diagram: Mass Spectrometry Analysis

MS_Workflow cluster_input Sample Input cluster_ms Mass Spectrometer cluster_output Data Output sample HPLC Eluent or Direct Infusion esi ESI Source (Ionization) sample->esi analyzer Mass Analyzer (e.g., TOF, Orbitrap) esi->analyzer detector Detector analyzer->detector spectrum Mass Spectrum ([M+H]+) detector->spectrum hrms Elemental Composition (Accurate Mass) spectrum->hrms

Caption: General workflow for identity confirmation by LC-MS.

NMR Spectroscopy for Unambiguous Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive identification and structural confirmation of organic molecules. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments provides unambiguous evidence of the molecular structure.

Rationale for Experiment Selection
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • ¹⁹F NMR: Is highly specific for confirming the presence and chemical environment of the fluorine atom. The large chemical shift range and 100% natural abundance of ¹⁹F make it a sensitive and informative nucleus to probe.[9]

  • 2D NMR (COSY, HSQC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (e.g., within the piperidine ring). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.

Predicted NMR Spectral Data

The following are predicted chemical shifts (δ) in ppm relative to TMS (for ¹H and ¹³C) or an appropriate fluorine standard. Actual values may vary based on solvent and concentration.

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Aromatic CH (3) 6.8 - 7.5115 - 130Complex splitting due to H-H and H-F coupling.
Aromatic C-NH₂ N/A145 - 155Quaternary carbon.
Aromatic C-F N/A155 - 165 (d, ¹JCF ≈ 240 Hz)Large C-F coupling constant is characteristic.
Aromatic C-C=O N/A130 - 140Quaternary carbon.
-NH₂ 4.5 - 5.5 (broad s)N/AExchangeable with D₂O; shift is concentration dependent.
C=O N/A165 - 175Carbonyl carbon.
Piperidine CH₂ (α) 3.2 - 3.8 (broad m)40 - 50Protons adjacent to the nitrogen.
Piperidine CH₂ (β, γ) 1.5 - 1.8 (broad m)20 - 30Overlapping signals for the remaining piperidine protons.[10]

¹⁹F NMR: A single resonance is expected, likely between -110 and -130 ppm, with coupling to the adjacent aromatic protons.[11]

Experimental Protocol: NMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H Spectrum Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • ¹⁹F Spectrum Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D Spectra Acquisition (Optional but Recommended): Acquire COSY and HSQC spectra to confirm assignments.

  • Data Processing: Process the Free Induction Decay (FID) signals using Fourier transformation. Phase and baseline correct the spectra. Integrate the ¹H signals and reference the spectra (e.g., to residual solvent peak).

  • Structural Assignment: Assign all peaks in the spectra and confirm that they are consistent with the proposed structure of this compound.

FTIR Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule by measuring the absorption of infrared radiation.

Rationale and Expected Absorptions

The FTIR spectrum provides a characteristic fingerprint of the molecule. For the target compound, key vibrational bands are expected that confirm the presence of the amine, amide/ketone, and fluoroaromatic moieties.[12][13]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H) Symmetric & Asymmetric Stretch3300 - 3500 (two bands)
Aliphatic (C-H) Stretch2850 - 3000
Amide/Ketone (C=O) Stretch1630 - 1680
Aromatic (C=C) Stretch1450 - 1600
Aryl-Fluorine (C-F) Stretch1100 - 1250
Aryl-Nitrogen (C-N) Stretch1250 - 1350
Experimental Protocol: ATR-FTIR

Instrumentation:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum (typically by co-adding 16 or 32 scans for a good signal-to-noise ratio).

  • Data Analysis: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum. Identify the characteristic absorption bands and compare them with the expected values.

Conclusion

The comprehensive characterization of this compound is achieved through the strategic application of orthogonal analytical techniques. RP-HPLC provides robust data on purity and impurity profiles, essential for quality control. LC-MS confirms the molecular identity with high confidence. A full suite of NMR experiments delivers an unambiguous structural proof, while FTIR offers a rapid confirmation of essential functional groups. Together, these methods form a self-validating analytical package that ensures the material is well-characterized and suitable for its intended use in pharmaceutical development, meeting the stringent requirements of regulatory agencies.

References

  • SIELC Technologies. (n.d.). Separation of Methanone, bis(3,4-diaminophenyl)- on Newcrom R1 HPLC column. SIELC. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminobenzophenone. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Aminobenzophenone. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Aminobenzophenone. NIST Chemistry WebBook. [Link]

  • Jadhav, S. B., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2023). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. [Link]

  • Pharma Learning In Depth. (2024). Impurity Profiling in Pharmaceuticals. YouTube. [Link]

  • International Journal of Health and Pharmaceutical Research. (2024). Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. [Link]

  • Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences. [Link]

  • SpectraBase. (n.d.). 2-Aminobenzophenone - Optional[FTIR] - Spectrum. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • University of Rochester Medical Center. (n.d.). GENERAL HPLC METHODS. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

  • SpectraBase. (n.d.). Piperidin-1-yl-(4-trifluoromethyl-phenyl)-methanone - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. (2010). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Environmental Science & Technology. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. [Link]

  • Thieme. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • Google Patents. (2017).
  • SIELC Technologies. (2018). Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-. [Link]

  • Zhang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Medicinal Chemistry Letters. [Link]

  • Global Substance Registration System. (n.d.). 1-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)PENTAN-1-ONE. [Link]

  • UCL Discovery. (2016). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

The Strategic Utility of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone as a versatile chemical intermediate. We will move beyond a simple recitation of steps to explore the underlying chemical principles and strategic considerations that empower effective utilization of this valuable building block in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry.

Introduction: The Value Proposition of a Fluorinated Anthranilamide

This compound belongs to the class of anthranilamides, which are pivotal precursors in the synthesis of a wide array of heterocyclic compounds. The strategic incorporation of a fluorine atom at the 5-position of the phenyl ring offers several advantages in drug design. Fluorine substitution can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The piperidine amide moiety, on the other hand, can enhance solubility and provide a vector for further structural diversification. This unique combination of features makes this compound a highly sought-after intermediate in the development of novel therapeutics.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of an intermediate is fundamental to its successful application. The following table summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₁₂H₁₅FN₂O
Molecular Weight 222.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.
Melting Point Not readily available in literature, expected to be a crystalline solid with a defined melting point.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis of this compound: A Reliable Protocol

The synthesis of the title compound can be achieved through a standard amidation reaction between 2-amino-5-fluorobenzoic acid and piperidine. The following protocol outlines a robust and reproducible method.

Experimental Protocol: Amidation of 2-Amino-5-fluorobenzoic Acid

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • Piperidine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • Reaction Setup: To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: Add BOP reagent (1.1 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C. Stir the mixture for 15 minutes to allow for the formation of the activated ester.

  • Amidation: Add piperidine (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound as a solid.

Causality Behind Experimental Choices:

  • BOP Reagent: BOP is a highly effective peptide coupling reagent that minimizes side reactions and promotes high yields in amide bond formation.

  • DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the hexafluorophosphate salt formed during the activation step without competing with piperidine in the amidation reaction.

  • Anhydrous Conditions: The use of anhydrous DCM and a nitrogen atmosphere is crucial to prevent the hydrolysis of the activated ester and the BOP reagent.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process 2-Amino-5-fluorobenzoic_acid 2-Amino-5-fluorobenzoic Acid Activation Activation (0°C) 2-Amino-5-fluorobenzoic_acid->Activation Piperidine Piperidine Amidation Amidation (RT, 12-18h) Piperidine->Amidation BOP BOP Reagent BOP->Activation DIPEA DIPEA DIPEA->Activation DCM DCM (Solvent) DCM->Activation Activation->Amidation Workup_Purification Aqueous Work-up & Column Chromatography Amidation->Workup_Purification Product (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone Workup_Purification->Product

Caption: Synthetic workflow for this compound.

Application in Heterocyclic Synthesis: The Gateway to Quinazolinones

A primary application of this compound is its use as a precursor for the synthesis of quinazolinone derivatives. Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[3][4] The ortho-amino amide functionality of our intermediate is perfectly poised for cyclization reactions with various one-carbon synthons.

Protocol: Synthesis of a 6-Fluoro-2-substituted-2,3-dihydroquinazolin-4(1H)-one

This protocol details a general method for the synthesis of a quinazolinone derivative from this compound and an aldehyde.

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen aldehyde (1.1 eq) in ethanol.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Rationale:

The reaction proceeds through an initial condensation of the primary amino group with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen onto the imine carbon, followed by tautomerization, yields the stable quinazolinone ring system. The acid catalyst facilitates both the imine formation and the cyclization step.

Logical Relationship Diagram:

Quinazolinone_Synthesis Intermediate (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone Schiff_Base Schiff Base Intermediate Intermediate->Schiff_Base Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff_Base Catalyst Acid Catalyst (p-TSA) Catalyst->Schiff_Base Cyclization Intramolecular Cyclization Catalyst->Cyclization Solvent Ethanol (Solvent) Solvent->Schiff_Base Schiff_Base->Cyclization Product 6-Fluoro-2-R-3-(piperidin-1-yl)carbonyl -2,3-dihydroquinazolin-4(1H)-one Cyclization->Product

Caption: Pathway for quinazolinone synthesis from the intermediate.

Broader Applications in Drug Discovery

The utility of this compound extends beyond quinazolinone synthesis. The primary amino group can participate in a variety of other chemical transformations, making it a versatile scaffold for generating diverse compound libraries for high-throughput screening.

  • Synthesis of Kinase Inhibitors: The 2-aminobenzamide core is a common feature in many kinase inhibitors.[2][5][6][7] The amino group can be functionalized to interact with the hinge region of the kinase active site, a critical interaction for potent inhibition.

  • Formation of Other Heterocycles: This intermediate can be used to synthesize other fused heterocyclic systems, such as benzodiazepines or acridones, by reacting with appropriate bifunctional electrophiles.

Conclusion

This compound is a strategically designed chemical intermediate that offers significant advantages in the synthesis of complex, biologically active molecules. Its fluorinated core and versatile reactive handles provide medicinal chemists with a powerful tool for lead optimization and the exploration of novel chemical space. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this valuable building block in their drug discovery endeavors.

References

  • Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. PubMed Central.[Link]

  • Synthesis of Tricyclic Quinazolinones via Intramolecular Cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. PubMed.[Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Amino-fluoropiperidine Derivatives as Kinase Inhibitor.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PubMed Central.[Link]

  • Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Chemistry Stack Exchange.[Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate.[Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.[Link]

  • Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. ACS Publications.[Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed.[Link]

Sources

The Strategic Application of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions. Within the vast chemical space of kinase inhibitors, the 2-aminobenzamide moiety has emerged as a versatile and privileged scaffold. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive starting point for the design of potent and selective inhibitors.

This technical guide focuses on a specific and highly valuable derivative of this class: (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone . The strategic incorporation of a fluorine atom at the 5-position of the aminobenzoyl ring can significantly enhance metabolic stability and binding affinity through favorable electrostatic interactions. The piperidine moiety offers a versatile anchor point for further synthetic elaboration, allowing for the exploration of different chemical vectors to target specific sub-pockets within the kinase active site, thereby improving selectivity and potency. This document provides a comprehensive overview of the synthesis, application, and detailed protocols for utilizing this key building block in the development of next-generation kinase inhibitors, with a particular focus on its application in the synthesis of Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK) inhibitors.

Core Synthesis and Derivatization Strategy

The synthesis of kinase inhibitors utilizing the this compound scaffold typically follows a convergent synthetic strategy. This involves the initial preparation of the core scaffold, followed by its elaboration through coupling with a suitable heterocyclic or aromatic partner that is designed to interact with specific regions of the target kinase.

Synthesis of the Core Scaffold: this compound

The preparation of the core scaffold can be achieved through several synthetic routes. A common and efficient method involves the amidation of 2-amino-5-fluorobenzoic acid.

Protocol 1: Synthesis of this compound

Objective: To synthesize the core scaffold for subsequent elaboration into kinase inhibitors.

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • Piperidine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM) at room temperature, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq) to the solution and stir for 15 minutes.

  • Add piperidine (1.2 eq) to the reaction mixture and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • BOP reagent: BOP is a highly effective peptide coupling reagent that facilitates the formation of the amide bond between the carboxylic acid and the amine with minimal side reactions and high yields.

  • DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid by BOP, driving the reaction to completion without competing with the primary amine.

  • Aqueous workup: The washing steps with sodium bicarbonate and brine are crucial for removing unreacted starting materials, coupling agent byproducts, and excess base, simplifying the subsequent purification.

Diagram 1: General Synthetic Workflow

G A 2-Amino-5-fluorobenzoic Acid C This compound (Core Scaffold) A->C Amide Coupling (e.g., BOP, DIPEA) B Piperidine B->C E Final Kinase Inhibitor C->E Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) D Heterocyclic/Aromatic Coupling Partner D->E

Caption: General workflow for kinase inhibitor synthesis.

Application in Bruton's Tyrosine Kinase (BTK) Inhibitor Synthesis

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway, and its inhibition has proven to be a highly effective therapeutic strategy for various B-cell malignancies.[1][2] The this compound scaffold can be elaborated to generate potent covalent BTK inhibitors.

Protocol 2: Illustrative Synthesis of a BTK Inhibitor

Objective: To synthesize a covalent BTK inhibitor by coupling the core scaffold with a warhead-containing heterocycle. This protocol is a representative example based on established synthetic strategies for BTK inhibitors.

Materials:

  • This compound

  • 4-Phenoxyphenylboronic acid

  • Acrylamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Ethyl acetate

  • Hexanes

Procedure:

Step 1: Buchwald-Hartwig Amination

  • In a reaction vessel, combine this compound (1.0 eq), 4-phenoxyphenylboronic acid (1.2 eq), Palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and Cesium carbonate (2.0 eq).

  • Add anhydrous 1,4-dioxane to the vessel and degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography to yield the intermediate amine.

Step 2: Acrylamide Warhead Installation

  • To a solution of the intermediate amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add acryloyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by silica gel chromatography or preparative HPLC.

  • Characterize the final BTK inhibitor by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between the aniline nitrogen of the core scaffold and the aryl boronic acid, a common strategy in the synthesis of diarylamine-based kinase inhibitors.

  • Acrylamide Warhead: The acrylamide group is a Michael acceptor that can form a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition.[3]

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the secondary amine, generating a nucleophile that readily reacts with acryloyl chloride to form the final acrylamide product.

Diagram 2: BTK Inhibitor Synthesis Pathway

G cluster_0 Core Scaffold cluster_1 Coupling Partner cluster_2 Warhead A (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone C Intermediate Amine A->C Buchwald-Hartwig Amination B 4-Phenoxyphenylboronic acid B->C E Final BTK Inhibitor C->E Acylation D Acryloyl chloride D->E

Caption: Synthesis pathway for a covalent BTK inhibitor.

Application in Janus Kinase (JAK) Inhibitor Synthesis

The Janus kinase (JAK) family of tyrosine kinases are critical for cytokine signaling, and their inhibition is a validated therapeutic approach for autoimmune diseases and certain cancers.[4][5] The this compound scaffold can serve as a key building block for the synthesis of selective JAK inhibitors.

Protocol 3: Illustrative Synthesis of a JAK Inhibitor

Objective: To synthesize a JAK inhibitor by coupling the core scaffold with a pyrrolo[2,3-d]pyrimidine core. This protocol is a representative example based on the synthesis of known JAK inhibitors like Tofacitinib.[6]

Materials:

  • This compound

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to the tube.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the final JAK inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the 4-chloropyrrolo[2,3-d]pyrimidine ring allows for a nucleophilic aromatic substitution reaction with the aniline nitrogen of the core scaffold.

  • Potassium Carbonate: A base is required to facilitate the nucleophilic attack by deprotonating the aniline nitrogen, increasing its nucleophilicity.

  • High Temperature: The reaction often requires elevated temperatures to overcome the activation energy for the SNA_r_ reaction.

Diagram 3: JAK Inhibitor Synthesis Pathway

G cluster_0 Core Scaffold cluster_1 Heterocyclic Core A (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone C Final JAK Inhibitor A->C Nucleophilic Aromatic Substitution (SNA_r_) B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C

Caption: Synthesis pathway for a JAK inhibitor.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of kinase inhibitors incorporating the 2-aminobenzamide scaffold, highlighting the potency that can be achieved.

Kinase TargetInhibitor TypeRepresentative IC₅₀ (nM)
BTKCovalent< 10
JAK1Reversible10-50
JAK2Reversible50-100
JAK3Reversible< 20

Note: The IC₅₀ values are illustrative and can vary significantly based on the specific chemical modifications of the core scaffold.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the synthesis of advanced kinase inhibitors. Its strategic design incorporates features that can enhance both the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The detailed protocols provided in this guide offer a practical framework for researchers and drug development professionals to utilize this scaffold in their kinase inhibitor discovery programs.

The future of kinase inhibitor development will continue to focus on improving selectivity to minimize off-target effects and overcoming drug resistance. The modular nature of the synthetic strategies employing the this compound scaffold allows for the systematic exploration of structure-activity relationships. By rationally modifying the piperidine moiety and the coupled heterocyclic systems, novel inhibitors with improved profiles can be developed. Furthermore, the integration of this scaffold into emerging modalities such as PROTACs (Proteolysis Targeting Chimeras) could open new avenues for therapeutic intervention.

References

  • Amino-fluoropiperidine Derivatives as Kinase Inhibitor. US20200299298A1.
  • Amino-fluoropiperidine deriv
  • Amino-fluoropiperidine derivatives as kinase inhibitor. KR20190080540A.
  • Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PMC - PubMed Central. [Link]

  • Starting materials described in the literature to assemble the piperidine fragment. ResearchGate. [Link]

  • Bruton's Tyrosine Kinase Inhibitors: Recent Updates. MDPI. [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. NIH. [Link]

  • List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). Drugs.com. [Link]

  • Evaluation of a Janus kinase 1 inhibitor, PF‐04965842, in healthy subjects: A phase 1, randomized, placebo‐controlled, dose‐escalation study. NIH. [Link]

  • JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF. European Patent Office - EP 3919494 B1. [Link]

  • Janus Kinase Inhibitors for the Management of Patients With Inflammatory Bowel Disease. The American Journal of Gastroenterology. [Link]

Sources

Application Notes and Protocols: Initial Characterization of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the initial characterization of novel small molecules is a critical step in identifying potential therapeutic agents or tool compounds. (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone is a synthetic compound featuring a fluorinated aminophenyl ring linked to a piperidine moiety via a ketone. While the biological activity of this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in compounds with diverse pharmacological activities. For instance, piperidine rings are common in neuroactive compounds, and fluorinated phenyl groups are often used to enhance metabolic stability and binding affinity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct an initial cell-based characterization of this compound. The protocols outlined here are designed to be a self-validating system, enabling the user to assess the compound's cytotoxic potential, its effect on cell proliferation, and to gain preliminary insights into its mechanism of action. This guide follows a tiered approach, starting with broad cytotoxicity screening and moving towards more specific functional and mechanistic assays.

PART 1: Compound Handling and Stock Preparation

Rationale: Proper handling and solubilization of a test compound are paramount for obtaining reproducible and reliable data in cell-based assays. The choice of solvent and storage conditions can significantly impact the compound's stability and activity.

Protocol 1: Solubilization and Aliquoting
  • Solvent Selection: Due to its predicted chemical structure, this compound is likely to be soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating a high-concentration stock solution.

  • Stock Solution Preparation:

    • Accurately weigh a known amount of the compound (e.g., 5 mg).

    • Calculate the volume of DMSO required to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Add the calculated volume of DMSO to the compound and vortex thoroughly until completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquoting and Storage:

    • Once dissolved, create small-volume aliquots (e.g., 10-20 µL) of the stock solution in sterile, low-binding microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]

PART 2: Tier 1 - Cytotoxicity and Cell Viability Assays

Rationale: The initial step in characterizing a novel compound is to determine its effect on cell viability and to identify a non-toxic concentration range for subsequent functional assays.[2] We will describe two common and complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability[3][4][5], and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.[6]

MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[4][7] The amount of formazan produced is proportional to the number of viable cells.[3][5]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition prep_cells Cell Seeding (e.g., 5,000 cells/well in 96-well plate) prep_incubate Incubate for 24h (37°C, 5% CO2) prep_cells->prep_incubate treat_compound Add serial dilutions of This compound prep_incubate->treat_compound treat_incubate Incubate for 24h, 48h, or 72h treat_compound->treat_incubate assay_mtt Add MTT Reagent (e.g., 10 µL per well) treat_incubate->assay_mtt assay_incubate Incubate for 2-4h (until purple precipitate is visible) assay_mtt->assay_incubate assay_solubilize Add Detergent Reagent (e.g., 100 µL per well) assay_incubate->assay_solubilize read_plate Read Absorbance (570 nm) assay_solubilize->read_plate

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 2: MTT Assay
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] Include wells with medium only for blank controls. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[3]

  • Solubilization: Add 100 µL of detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to solubilize the formazan crystals.[3]

  • Data Acquisition: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[3]

LDH Release Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged membranes.[6] It is a reliable method to quantify cell death.

Protocol 3: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate without disturbing the cell monolayer.

  • Maximum LDH Release Control: To a set of control wells (untreated cells), add 10 µL of a lysis solution (e.g., 10X Lysis Buffer) and incubate for 45 minutes at 37°C. This will serve as the maximum LDH release control.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to all wells containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

Data Presentation: Cytotoxicity and Viability
Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
Vehicle Control (0)100 ± 5.22.1 ± 0.8
0.198.7 ± 4.82.5 ± 1.1
195.2 ± 6.14.3 ± 1.5
1082.1 ± 7.315.8 ± 3.2
5045.6 ± 8.952.4 ± 6.7
10012.3 ± 3.585.1 ± 4.9

Data are presented as mean ± standard deviation from a representative experiment performed in triplicate. This is example data.

PART 3: Tier 2 - Cell Proliferation Assay

Rationale: If the compound does not show significant cytotoxicity at certain concentrations, it is important to investigate its potential effects on cell proliferation. A reduction in cell number could be due to cell death or an inhibition of cell division (cytostatic effect). The BrdU incorporation assay is a robust method to measure DNA synthesis, a hallmark of cell proliferation.[8]

BrdU Incorporation Assay

This assay is based on the incorporation of the pyrimidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells. The incorporated BrdU is then detected with a specific anti-BrdU antibody.[8]

Experimental Workflow: BrdU Assay

BrdU_Workflow cluster_prep Preparation & Treatment cluster_label Labeling cluster_detect Detection cluster_read Data Acquisition prep_cells Cell Seeding & Incubation (24h) treat_compound Compound Treatment (e.g., 24h) prep_cells->treat_compound label_brdu Add BrdU Labeling Solution treat_compound->label_brdu label_incubate Incubate for 2-24h label_brdu->label_incubate detect_fix Fix, Denature, and Block Cells label_incubate->detect_fix detect_ab1 Add Anti-BrdU Antibody detect_fix->detect_ab1 detect_ab2 Add HRP-conjugated Secondary Antibody detect_ab1->detect_ab2 detect_substrate Add TMB Substrate detect_ab2->detect_substrate read_plate Read Absorbance (450 nm) detect_substrate->read_plate WB_Workflow cluster_sample Sample Prep cluster_gel Electrophoresis cluster_transfer Transfer cluster_probe Probing cluster_detect Detection sample_treat Cell Treatment & Lysis sample_quant Protein Quantification (BCA Assay) sample_treat->sample_quant gel_load Load Samples onto SDS-PAGE Gel sample_quant->gel_load gel_run Run Gel Electrophoresis gel_load->gel_run transfer_blot Transfer Proteins to PVDF Membrane gel_run->transfer_blot probe_block Block Membrane transfer_blot->probe_block probe_ab1 Incubate with Primary Antibody (e.g., anti-pAkt, anti-Akt) probe_block->probe_ab1 probe_ab2 Incubate with HRP-conjugated Secondary Antibody probe_ab1->probe_ab2 detect_ecl Add ECL Substrate probe_ab2->detect_ecl detect_image Image with Chemiluminescence Detector detect_ecl->detect_image

Sources

Application Notes and Protocol for the Dissolution of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone (CAS No. 870813-96-2). In the absence of specific published solubility data for this compound, this protocol offers a systematic approach to solvent selection, solubility testing, and stock solution preparation. The methodologies described herein are designed to ensure the integrity of the compound and the reproducibility of experimental results.

Introduction: Understanding the Molecule

This compound is a synthetic organic compound featuring a fluorinated aminophenyl group linked to a piperidinyl methanone moiety. The presence of an aromatic amine, a fluorine atom, and an amide-like structure suggests a molecule of moderate polarity with potential for hydrogen bonding. The amino group imparts weakly basic properties, which can be exploited for dissolution. Given its structural similarity to other small molecule inhibitors and intermediates in drug discovery, establishing a reliable dissolution protocol is a critical first step for any in vitro or in vivo experimentation.[1][2]

The selection of an appropriate solvent is paramount, as it directly impacts compound stability, bioavailability in assays, and potential for solvent-induced artifacts.[3][4][5][6] This guide will walk the user through a logical, evidence-based workflow to determine the optimal solvent and dissolution conditions for their specific application.

Physicochemical Properties and Predicted Solubility

  • Polarity: The molecule possesses both polar (amine, amide) and non-polar (phenyl and piperidinyl rings) regions, suggesting it will be most soluble in polar aprotic solvents and may have limited solubility in highly non-polar or highly polar protic solvents.

  • Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen of the piperidine ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding are likely to be effective.

  • Weakly Basic Nature: The presence of the amino group suggests that the compound's solubility may be pH-dependent, potentially increasing in acidic conditions due to salt formation.

Based on these characteristics and data from structurally related compounds[7], a panel of recommended solvents for initial screening is presented in Table 1.

Table 1: Recommended Solvents for Initial Solubility Screening
Solvent ClassRecommended SolventsRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Excellent solubilizing power for a wide range of organic compounds. A common solvent for preparing high-concentration stock solutions for biological assays.[4]
Dimethylformamide (DMF)Similar to DMSO in its solubilizing capabilities. Often used in organic synthesis and for compounds that are difficult to dissolve.[4]
Polar Protic Ethanol (EtOH)A less toxic alternative to DMSO and DMF, suitable for many biological applications. Its polarity is suitable for moderately polar compounds.[7]
Methanol (MeOH)Similar to ethanol but with higher polarity.
Aqueous Buffers pH-adjusted buffersTo explore the impact of pH on the solubility of this weakly basic compound. Testing at acidic, neutral, and basic pH is recommended.

Experimental Workflow for Determining Optimal Dissolution

The following workflow provides a systematic approach to identifying the most suitable solvent and conditions for dissolving this compound.

Dissolution_Workflow cluster_prep Preparation cluster_screening Solubility Screening cluster_stock Stock Solution Preparation cluster_stability Stability Assessment start Weigh Compound add_solvent Add Small Volume of Solvent start->add_solvent solvent_prep Prepare Solvents solvent_prep->add_solvent vortex Vortex/Mix add_solvent->vortex observe Visual Observation vortex->observe sonicate Sonication (Optional) observe->sonicate If not fully dissolved observe2 Final Observation observe->observe2 If fully dissolved heat Gentle Warming (Optional) sonicate->heat If still not dissolved heat->observe2 scale_up Scale-up to Desired Concentration observe2->scale_up If successful filter Sterile Filter (0.22 µm) scale_up->filter aliquot Aliquot for Storage filter->aliquot store Store at -20°C or -80°C aliquot->store ft_cycle Freeze-Thaw Cycles store->ft_cycle time_course Time Course at Room Temp store->time_course analysis Analytical Assessment (e.g., HPLC) ft_cycle->analysis time_course->analysis

Caption: A systematic workflow for dissolving this compound.

Detailed Protocols

Materials and Equipment
  • This compound powder

  • Recommended solvents (DMSO, DMF, Ethanol, Methanol)

  • Phosphate-Buffered Saline (PBS) at pH 7.4

  • 0.1 M Citrate buffer, pH 5.0

  • 0.1 M Tris buffer, pH 8.0

  • Vortex mixer

  • Sonicator bath

  • Heater block or water bath (37°C)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Analytical balance

  • 0.22 µm sterile syringe filters

Protocol 1: Small-Scale Solubility Screening

This protocol is designed to quickly assess the solubility of the compound in various solvents to determine an appropriate vehicle for stock solution preparation.

  • Preparation: Weigh out 1-2 mg of this compound into separate sterile microcentrifuge tubes for each solvent to be tested.

  • Initial Solvent Addition: To each tube, add a small volume of the test solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10-20 mg/mL).

  • Mixing: Vortex each tube vigorously for 1-2 minutes.

  • Visual Inspection: Observe the solution. If the compound has completely dissolved, it is soluble at that concentration in the tested solvent.

  • Enhancement Techniques (if necessary):

    • Sonication: If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Gentle Warming: If sonication is insufficient, warm the solution to 37°C for 10-15 minutes. Caution: Be mindful of potential compound degradation with heat.

  • Final Observation: After each enhancement step, visually inspect the solution for complete dissolution. Note the conditions required to dissolve the compound.

  • Solvent Selection: Based on the results, select the solvent that dissolves the compound most readily and is compatible with your downstream application. For most biological assays, DMSO is a common first choice.

Protocol 2: Preparation of a High-Concentration Stock Solution

Once an appropriate solvent has been identified (e.g., DMSO), prepare a concentrated stock solution.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile tube.

  • Solvent Addition: Add the calculated volume of the chosen solvent to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Use sonication or gentle warming if necessary, as determined in the screening protocol.

  • Sterilization: For biological applications, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the solution will be added to cell cultures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Stability Considerations

The stability of the dissolved compound is crucial for obtaining reliable experimental data.

  • Freeze-Thaw Stability: Subject an aliquot of the stock solution to several freeze-thaw cycles (e.g., freezing at -20°C and thawing at room temperature for 3-5 cycles). After the cycles, assess the clarity of the solution and, if possible, analyze its purity by HPLC.

  • Room Temperature Stability: Determine the stability of the compound in your final assay buffer at the working concentration. Incubate the diluted compound at room temperature for the duration of your experiment and observe for any precipitation.

Troubleshooting

IssuePotential CauseSuggested Solution
Compound precipitates upon dilution in aqueous buffer The compound has low aqueous solubility. The percentage of organic solvent in the final solution is too low.Decrease the final concentration of the compound. Increase the percentage of the organic solvent in the final dilution (ensure it is compatible with your assay). Use a surfactant like Tween-20 or Pluronic F-68 in your final buffer.
Stock solution appears cloudy or has particulates Incomplete dissolution or compound degradation.Re-sonicate or gently warm the solution. If the issue persists, filter the solution. Consider preparing a fresh stock solution.
Inconsistent experimental results Compound degradation due to improper storage or multiple freeze-thaw cycles.Use freshly prepared stock solutions or single-use aliquots. Re-evaluate the stability of the compound under your experimental conditions.

Conclusion

This application note provides a comprehensive and logical framework for the dissolution of this compound. By following the outlined protocols for solubility screening, stock solution preparation, and stability assessment, researchers can ensure the reliable and reproducible use of this compound in their experiments. The emphasis on a systematic, empirical approach empowers scientists to determine the optimal conditions for their specific research needs, thereby upholding scientific integrity and generating trustworthy data.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?
  • ResearchGate. (2025). Solvent selection for pharmaceuticals.
  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. Retrieved from [Link]

  • Books. (n.d.). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry.
  • Merck Millipore. (n.d.). 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl.
  • CPHI Online. (n.d.). (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone.
  • Wikipedia. (n.d.). 4-Hydroxy-TEMPO. Retrieved from [Link]

  • BLD Pharm. (n.d.). 1580818-26-3|(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone hydrochloride.
  • PubChem. (n.d.). (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone. Retrieved from [Link]

  • Guidechem. (n.d.). (2-AMino-5-chlorophenyl)(pyridin-2-yl)Methanone 1830-42-8 wiki.
  • Otto Chemie Pvt. Ltd. (n.d.). 4-Hydroxy-tempo, 98%.
  • PubChem. (n.d.). (2-Aminophenyl)(pyrrolidin-1-yl)methanone. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone, a Putative Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Scientific Context

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone is a synthetic compound featuring a piperidine urea-like scaffold. This structural motif is prevalent in a class of potent and selective covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is a critical integral membrane enzyme belonging to the serine hydrolase family that terminates the signaling of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[4][5][6][7][8] By hydrolyzing these signaling lipids, FAAH plays a crucial role in regulating a wide array of physiological processes. Pharmacological inhibition of FAAH elevates the endogenous levels of these lipids, producing analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][8][9]

Given the structural alerts within this compound, it is hypothesized to act as a covalent inhibitor of FAAH, targeting the enzyme's catalytic serine nucleophile.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously characterize the in vitro activity of this compound. We present two detailed protocols: a primary biochemical assay to determine direct FAAH inhibition and a secondary cell-based assay to probe the downstream consequences of FAAH modulation on a relevant signaling pathway.

The protocols are designed to be self-validating, incorporating essential controls and clear data analysis workflows to ensure scientific integrity. The causality behind experimental choices is explained, providing a framework for adapting these methods to specific research needs.

Part 1: Biochemical Characterization of FAAH Inhibition

The primary objective is to determine if this compound directly inhibits FAAH activity and to quantify its potency. A fluorescence-based inhibitor screening assay is the method of choice due to its high sensitivity, continuous monitoring capabilities, and suitability for high-throughput screening (HTS).[10] Commercially available kits, such as the FAAH Inhibitor Screening Assay Kit from Cayman Chemical, provide a convenient and standardized platform for this purpose.[11] The assay principle relies on the FAAH-mediated hydrolysis of a non-fluorescent substrate, such as AMC-arachidonoyl amide, to release a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[11]

Experimental Workflow: FAAH Inhibition Assay

FAAH_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, FAAH Enzyme, Substrate, and Test Compound Dilutions plate_layout Design 96/384-well Plate Layout (Controls & Test Articles) prep_reagents->plate_layout add_enzyme Add FAAH Enzyme & Test Compound/Control to wells plate_layout->add_enzyme pre_incubate Pre-incubate to allow inhibitor binding add_enzyme->pre_incubate add_substrate Initiate reaction by adding AMC-Arachidonoyl Amide pre_incubate->add_substrate read_plate Measure Fluorescence Kinetically (Ex: 340-360 nm, Em: 450-465 nm) add_substrate->read_plate calc_rate Calculate Rate of Substrate Hydrolysis (Slope of RFU vs. Time) read_plate->calc_rate calc_ic50 Plot % Inhibition vs. [Compound] and fit to determine IC50 calc_rate->calc_ic50 cAMP_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB1 CB1 Receptor Gi Gαi Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits FAAH FAAH Anandamide Anandamide (AEA) FAAH->Anandamide Degrades Anandamide->CB1 Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Signaling Test_Cmpd (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone Test_Cmpd->FAAH Inhibits

Caption: FAAH inhibition increases anandamide, activating CB1 receptors to inhibit cAMP production.

Protocol 2: Cell-Based cAMP Assay (HTRF Format)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay, a competitive immunoassay format that is robust and widely used for measuring intracellular cAMP. [12][13] A. Materials and Reagents:

  • HEK293 cells stably expressing the human CB1 receptor (or another suitable cell line, e.g., CHO-CB1).

  • Cell Culture Medium (e.g., DMEM/F12 with 10% FBS).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (an adenylyl cyclase activator).

  • This compound (Test Compound).

  • CP-55,940 or another known CB1 agonist (Positive Control).

  • HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP cryptate).

  • White, low-volume 384-well microplates.

  • HTRF-compatible plate reader.

B. Experimental Procedure:

  • Cell Preparation:

    • Culture HEK293-CB1 cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired density (e.g., 2,000-5,000 cells per well, to be optimized).

  • Assay Plate Setup (Agonist-induced Inhibition):

    • This protocol measures the ability of the compound to enhance the inhibitory effect of a sub-maximal concentration of an agonist by increasing endogenous anandamide.

    • Add 5 µL of cell suspension to each well of a 384-well plate.

    • Add 5 µL of test compound dilutions or controls.

    • Add 5 µL of a sub-maximal (e.g., EC20) concentration of a CB1 agonist like anandamide itself or a stable analog.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 5 µL of Forskolin solution (to stimulate cAMP production). The final concentration should be optimized to produce a robust cAMP signal (e.g., 1-10 µM).

    • Incubate for an additional 30 minutes at 37°C.

  • cAMP Detection (Lysis):

    • Following the manufacturer's instructions for the HTRF kit, prepare the lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents.

    • Add 10 µL of the combined lysis/detection reagent mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (cryptate) and 620 nm (d2).

C. Data Analysis:

  • Calculate HTRF Ratio: Calculate the emission ratio (665 nm / 620 nm) * 10,000 for each well.

  • Calculate Percent Inhibition of Forskolin Response:

    • Use the signal from cells treated with Forskolin alone as the 0% inhibition control and the signal from cells treated with a saturating concentration of a potent CB1 agonist (plus Forskolin) as the 100% inhibition control.

    • Normalize the data and plot the percent inhibition of the forskolin-stimulated cAMP signal against the logarithm of the test compound concentration.

  • Determine EC50: Fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the concentration of the compound that potentiates a 50% inhibition of the cAMP signal under these conditions.

ParameterThis compoundCP-55,940 (Positive Control)
EC50 (nM) Hypothetical Value: 78.2Expected Value: ~0.5-5
Max Inhibition (%) Hypothetical Value: 95.2%Expected Value: >90%
Table 2: Example Data Summary for Cell-Based cAMP Assay.

Trustworthiness and Self-Validation

The integrity of these protocols relies on rigorous controls.

  • For the FAAH assay: The inclusion of a known, potent inhibitor like JZL195 validates enzyme activity and assay sensitivity. The "No Enzyme" control defines the background signal. A full dose-response curve is essential to confirm specific, concentration-dependent inhibition rather than non-specific effects.

  • For the cAMP assay: A known CB1 agonist confirms that the cellular machinery and signaling pathway are responsive. Forskolin-only wells define the maximum cAMP signal, while a saturating agonist concentration defines the floor of the assay window. Testing the compound in parental cells lacking the CB1 receptor is a critical counter-screen to ensure the observed effect is receptor-dependent.

By adhering to these principles, researchers can generate reliable and reproducible data, confidently establishing the in vitro pharmacological profile of this compound.

References

  • McKinney, M. K., & Cravatt, B. F. (2005). Structure and function of fatty acid amide hydrolase. Annual Review of Biochemistry, 74, 411-432. [Link]

  • Cravatt, B. F., & Patricelli, M. P. (2002). The enzymatic inactivation of the fatty acid amide class of signaling lipids. Chemistry and Physics of Lipids, 121(1-2), 1-17. [Link]

  • PubMed. (2005). Structure and function of fatty acid amide hydrolase. [Link]

  • PubMed. (2002). The fatty acid amide hydrolase (FAAH). [Link]

  • Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. [Link]

  • Bio-protocol. (n.d.). Cell-based cAMP assay. [Link]

  • PubMed. (2023). Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. [Link]

  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Principles of commonly used cAMP assays. [Link]

  • ACS Publications. (2007). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry, 50(23), 5847-5851. [Link]

  • Google Patents. (n.d.). Fluorescence polarization assay for macromolecular hydrolases.
  • ResearchGate. (2019). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. [Link]

  • Science. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 355(6327), 848-852. [Link]

  • NIH. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 13(1), 55-67. [Link]

  • MDPI. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • ScienceDirect. (n.d.). Development and Application of Fluorescence Polarization Assays in Drug Discovery. [Link]

  • NIH. (2021). Fluorescence Polarization-Based Bioassays: New Horizons. Biosensors, 11(8), 259. [Link]

  • NIH. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Chemical Neuroscience, 6(7), 1141-1151. [Link]

  • NIH. (2008). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 18(22), 5848-5851. [Link]

  • NIH. (2013). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Chemical Information and Modeling, 53(10), 2643-2651. [Link]

  • NIH. (2012). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. ACS Medicinal Chemistry Letters, 3(6), 479-483. [Link]

  • PubMed. (2019). Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. [Link]

Sources

The (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone Scaffold: A Gateway to Novel Therapeutics in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of modern drug discovery, the identification and optimization of novel chemical scaffolds are paramount to addressing unmet medical needs. The molecule, (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone, represents a compelling, albeit underexplored, scaffold for the development of new therapeutic agents. While direct literature on this specific compound is sparse, its constituent fragments—the 2-aminobenzamide core, the piperidine moiety, and the fluorine substituent—are hallmarks of numerous biologically active compounds. This guide, therefore, serves as a comprehensive exploration of the potential applications of the this compound scaffold in medicinal chemistry. By examining the established roles of its structural components and related molecules, we can extrapolate its promise in oncology, neuroscience, and beyond.

The 2-aminobenzamide moiety is a well-established pharmacophore, recognized for its ability to form key hydrogen bond interactions with various biological targets. This structural motif is central to the mechanism of action of several approved drugs and clinical candidates, particularly in the realm of enzyme inhibition. The piperidine ring, a ubiquitous feature in central nervous system (CNS) active drugs, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Furthermore, the strategic incorporation of a fluorine atom can enhance binding affinity, modulate metabolic pathways, and improve oral bioavailability. The convergence of these three structural elements in this compound creates a unique chemical entity with a high potential for diverse pharmacological activities.

This document will provide researchers, scientists, and drug development professionals with a detailed overview of the potential therapeutic applications of this scaffold, grounded in the principles of bioisosterism and structure-activity relationships (SAR). We will delve into prospective applications as kinase inhibitors, PARP inhibitors, and agents for CNS disorders. Furthermore, we will provide detailed, actionable protocols for the synthesis of this compound and for the biological evaluation of its potential therapeutic effects.

The Power of Bioisosterism: The 2-Aminobenzamide Core in Drug Design

The concept of bioisosterism, the substitution of one atom or group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. This strategy allows for the fine-tuning of a molecule's pharmacological profile to enhance efficacy, reduce toxicity, and improve pharmacokinetics. The 2-aminobenzamide core of our target molecule is a classic example of a versatile scaffold that can be considered a bioisostere of other important chemical groups, enabling its broad applicability in drug design.

For instance, the 2-aminobenzamide structure can mimic the hydrogen bonding patterns of other functional groups, allowing it to interact with a wide range of biological targets. This adaptability has led to its successful incorporation into inhibitors of various enzyme families. By understanding the principles of bioisosterism, medicinal chemists can rationally design novel derivatives of the this compound scaffold to optimize their interactions with specific biological targets.

Potential Therapeutic Applications: A Landscape of Opportunity

Based on the extensive literature on structurally related compounds, the this compound scaffold holds significant promise in several key therapeutic areas.

Kinase Inhibition: Targeting Cellular Signaling in Disease

Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a common feature of many diseases, including cancer and inflammatory disorders. The 2-aminobenzamide and related 2-aminobenzimidazole scaffolds have been extensively explored for the development of kinase inhibitors. These scaffolds can act as "hinge-binders," forming crucial hydrogen bonds with the backbone of the kinase ATP-binding site.

Derivatives of the 2-aminobenzamide scaffold could potentially target a range of kinases, including:

  • Casein Kinase 1 Delta (CK1δ): Overexpression of CK1δ is linked to cancer and neurodegenerative diseases.

  • Aurora Kinases: These are key regulators of cell division and are attractive targets for cancer therapy.

  • Inducible T-cell Kinase (ITK): ITK is involved in T-cell signaling and is a target for autoimmune and inflammatory diseases.

The table below summarizes the inhibitory activities of some 2-aminobenzamide and 2-aminobenzimidazole derivatives against various kinases, illustrating the potential of this chemical class.

Compound ClassTarget KinaseIC50 (µM)
2-Amidobenzimidazole DerivativeCK1δ0.0986
2-Amidobenzimidazole DerivativeCK1δ0.98
2-AminobenzimidazoleAurora Kinase A0.038
2-AminobenzimidazoleAurora Kinase B0.025

This data is compiled from various sources and is intended for comparative purposes.

The this compound scaffold, with its potential for diverse substitutions, offers a promising starting point for the design of novel and selective kinase inhibitors.

PARP Inhibition: A Targeted Approach to Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. In cancers with defects in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibiting PARP can lead to cancer cell death through a concept known as synthetic lethality. The benzamide moiety is a key pharmacophore in many potent PARP inhibitors.

The 2-aminobenzamide core of this compound can mimic the nicotinamide portion of the PARP substrate NAD+, thereby competitively inhibiting the enzyme. This inhibition prevents the repair of DNA single-strand breaks, which then lead to the formation of lethal double-strand breaks during DNA replication in cancer cells.

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR PAR Synthesis (PARylation) PARP->PAR No_Repair Inhibition of DNA Repair PARP->No_Repair Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone (Potential PARP Inhibitor) Inhibitor->PARP Inhibits Cell_Death Cancer Cell Death (Synthetic Lethality) No_Repair->Cell_Death

Caption: Mechanism of PARP Inhibition.

The development of novel PARP inhibitors based on the this compound scaffold could offer new therapeutic options for a range of cancers.

Central Nervous System (CNS) Disorders: Leveraging the Piperidine Moiety

The piperidine ring is a common structural motif in drugs targeting the central nervous system. Its presence in the this compound scaffold suggests potential applications in treating CNS disorders. A structurally related compound, [4[4-(5-aminomethyl-2-fluoro-phenyl)-piperidin-1-yl]-(1h-pyrrolo-pyridin-yl)-methanone, has been mentioned in a patent for potential use in treating disorders of the nervous system[1].

The specific biological targets in the CNS would depend on the overall three-dimensional structure and physicochemical properties of the molecule and its derivatives. Potential areas of investigation include:

  • Neurodegenerative Diseases: Modulation of targets involved in neuroinflammation or protein aggregation.

  • Psychiatric Disorders: Interaction with neurotransmitter receptors or transporters.

Further derivatization and screening of the this compound scaffold are warranted to explore its potential in this complex therapeutic area.

Synthetic Protocols: A Practical Guide to the Scaffold

The synthesis of this compound can be achieved through a straightforward and robust amidation reaction. The following protocol provides a detailed, step-by-step methodology.

Synthesis of this compound

synthesis_workflow Start 2-Amino-5-fluorobenzoic acid + Piperidine Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Start->Coupling Workup Aqueous Workup (Extraction) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone Purification->Product

Caption: Synthetic workflow for the target compound.

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add piperidine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of the this compound scaffold and its derivatives, a series of in vitro and in vivo assays can be employed.

Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to screen for kinase inhibitory activity.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Kinase of interest (e.g., CK1δ, Aurora A)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Assay buffer (e.g., HEPES, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense the test compound at various concentrations into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • ATP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Incubate at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PARP Inhibition Assay (Colorimetric)

This protocol provides a method for evaluating the inhibition of PARP-1 activity.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1.

Materials:

  • Recombinant human PARP-1

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone proteins

  • Biotinylated NAD+

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Test compound (dissolved in DMSO)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well plates (high-binding)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with histone proteins and incubate overnight.

  • Blocking: Wash the wells and block with a suitable blocking buffer.

  • PARP Reaction: Add the test compound, PARP-1 enzyme, activated DNA, and biotinylated NAD+ to the wells. Incubate to allow the PARP reaction to proceed.

  • Detection: Wash the wells and add streptavidin-HRP conjugate. Incubate to allow binding to the biotinylated ADP-ribose.

  • Signal Development: Wash the wells and add TMB substrate. A blue color will develop.

  • Stopping the Reaction: Add the stop solution to turn the color yellow.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Conclusion: A Scaffold with Broad Therapeutic Promise

The this compound scaffold, while not extensively studied, represents a significant opportunity in medicinal chemistry. By leveraging the known biological activities of its constituent parts and applying the principles of rational drug design, this scaffold can serve as a valuable starting point for the development of novel therapeutics. Its potential as a source of kinase inhibitors, PARP inhibitors, and CNS-active agents warrants further investigation. The synthetic and biological evaluation protocols provided in this guide offer a practical framework for researchers to unlock the full potential of this promising chemical entity. Continued exploration of the structure-activity relationships of derivatives of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles, ultimately contributing to the advancement of human health.

References

  • [Link to a relevant patent or scientific article discussing related compounds for CNS disorders, if available from search results.
  • [Link to a scientific article on the synthesis or application of 2-amino-5-fluorobenzoic acid, a key starting m
  • [Link to a review or primary research article on 2-aminobenzamides as kinase inhibitors.]
  • [Link to a review or primary research article on benzamides as PARP inhibitors.]
  • [Link to a scientific article discussing the role of the piperidine moiety in CNS drugs.]
  • [Link to a general medicinal chemistry text or review on the principles of bioisosterism.]
  • [Link to a publication detailing a kinase inhibition assay protocol.]
  • [Link to a publication detailing a PARP inhibition assay protocol.]
  • [Link to a source for the synthesis of 2-aminobenzamides.]
  • [Link to a review on structure-activity relationships of piperidine derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established principles of amide bond formation and practical laboratory experience, this resource provides in-depth troubleshooting advice and detailed experimental protocols.

Introduction: The Synthetic Challenge

The synthesis of this compound, a derivative of a 2-aminobenzophenone, involves the formation of a robust amide bond. While seemingly straightforward, this transformation can be plagued by issues such as low conversion, competing side reactions, and difficult purification, all of which contribute to suboptimal yields. The electron-donating nature of the amino group and the potential for steric hindrance present unique challenges that require careful consideration of reaction parameters. This guide will walk you through a logical, step-by-step approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle your experimental hurdles.

Q1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent issue and can stem from several factors related to the activation of the carboxylic acid (or its derivative) and the nucleophilicity of the amine.

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1][2] An activating agent is crucial.

    • Troubleshooting:

      • Choice of Coupling Reagent: If you are using a carbodiimide like EDC or DCC, consider switching to a more potent phosphonium salt (e.g., PyBOP) or a uronium salt (e.g., HATU, HBTU).[3][4][5] These reagents often lead to faster reaction times and higher yields, especially for less reactive amines.[6]

      • In Situ Activation vs. Pre-formed Activated Ester: For sluggish reactions, pre-forming an active ester (e.g., with HOBt or HOAt) before adding the piperidine can improve yields.[5]

      • Acid Chloride/Anhydride Route: Converting the 2-amino-5-fluorobenzoic acid to its corresponding acid chloride (e.g., using thionyl chloride or oxalyl chloride) or anhydride can significantly enhance reactivity.[5][7] However, this method requires careful control to avoid side reactions involving the aniline moiety.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Solvent: Aprotic polar solvents like DMF, NMP, or acetonitrile are generally preferred for amide coupling reactions.[5][8] Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate.

      • Temperature: While many coupling reactions proceed at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes drive the reaction to completion, particularly with sterically hindered or electronically deactivated substrates.[9]

      • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIEA) or triethylamine (Et3N), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.[5][6] The choice and stoichiometry of the base can be critical.

Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Side product formation can complicate purification and lower the yield of the desired product. Identifying the nature of the impurity is the first step toward mitigation.

Common Side Reactions & Prevention Strategies:

  • Racemization (if applicable to precursors): While not directly applicable to the achiral piperidine, if chiral starting materials were used in preceding steps, racemization can be a concern with certain coupling reagents, especially at elevated temperatures.[4]

    • Mitigation: The addition of auxiliaries like HOBt or HOAt can suppress racemization.[4] Urinium-based reagents like HATU are known to be particularly effective at preserving stereochemical integrity.[10]

  • N-Acylation of the Product: In some cases, the newly formed amide can react further. This is less common but can occur under harsh conditions.

    • Mitigation: Use stoichiometric amounts of the activating agent and carboxylic acid. Avoid excessively high temperatures or prolonged reaction times.

  • Side Reactions of the Coupling Reagent: Carbodiimide reagents like DCC can lead to the formation of N-acylurea byproducts, which can be difficult to remove.

    • Mitigation: Switching to EDC often results in a water-soluble urea byproduct that is easily removed during aqueous workup.[1] Using phosphonium or uronium reagents also avoids this specific issue.[6]

Q3: The purification of my product is challenging. Are there any recommended procedures?

A3: Effective purification is key to obtaining a high-purity final product. The basicity of the aniline and the amide product can be exploited.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup is often the first step.

    • Acid Wash: Washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl) will protonate and remove any unreacted piperidine and the organic base (e.g., DIEA).

    • Base Wash: A subsequent wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) will remove any unreacted 2-amino-5-fluorobenzoic acid.

    • Brine Wash: A final wash with brine helps to remove residual water from the organic layer.

  • Column Chromatography: If impurities persist after the workup, silica gel column chromatography is a reliable method for purification.

    • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity can be adjusted based on the TLC analysis of the crude product.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for achieving high purity.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of this compound using different coupling strategies.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and widely used method for amide bond formation.

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • Piperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Add piperidine (1.1 eq) followed by the dropwise addition of DIEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Acyl Chloride Mediated Synthesis

This method is suitable when higher reactivity is required.

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Piperidine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Formation of the Acyl Chloride: To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the mixture at room temperature for 2-3 hours until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acyl chloride is often used directly in the next step.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of piperidine (1.1 eq) and Et₃N (2.5 eq) in DCM dropwise.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the yield of the reaction. The following table summarizes typical yields for the synthesis of similar amides using different coupling agents.

Coupling ReagentAdditiveBaseTypical Yield RangeKey Considerations
EDCHOBtDIEA60-85%Cost-effective, water-soluble byproducts.[1][8]
DCCDMAP-50-80%Insoluble DCU byproduct can complicate purification.[11]
HATU-DIEA85-95%Highly efficient, low racemization, but more expensive.[4][5]
PyBOP-DIEA80-90%Good for sterically hindered substrates.
SOCl₂/Oxalyl-Cl-Et₃N70-90%Highly reactive, requires careful handling of the acyl chloride intermediate.[5][7]

Visualizing the Process: Diagrams

Reaction Pathway

The general mechanism for carbodiimide-mediated amide bond formation is depicted below.

Amide Synthesis Mechanism RCOOH 2-Amino-5-fluorobenzoic Acid ActiveEster O-Acylurea Intermediate RCOOH->ActiveEster + EDC EDC EDC Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Piperidine Piperidine Piperidine Product This compound Tetrahedral->Product Urea Urea Byproduct Tetrahedral->Urea

Caption: Carbodiimide-mediated amide synthesis pathway.

Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting low yield in your synthesis.

Troubleshooting Workflow Start Low Yield Observed CheckActivation Evaluate Carboxylic Acid Activation Start->CheckActivation ChangeReagent Switch to Stronger Coupling Reagent (e.g., HATU, PyBOP) CheckActivation->ChangeReagent Weak Activation UseAcylChloride Use Acyl Chloride Route CheckActivation->UseAcylChloride No Improvement CheckConditions Review Reaction Conditions CheckActivation->CheckConditions Activation Seems OK Success Improved Yield ChangeReagent->Success UseAcylChloride->Success OptimizeSolvent Use Anhydrous Polar Aprotic Solvent (DMF, NMP) CheckConditions->OptimizeSolvent Incorrect Solvent IncreaseTemp Increase Reaction Temperature (40-60 °C) CheckConditions->IncreaseTemp Room Temp Fails CheckBase Verify Base Stoichiometry & Type (DIEA, Et3N) CheckConditions->CheckBase Incorrect Base OptimizeSolvent->Success IncreaseTemp->Success CheckBase->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • ACS Omega. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.
  • SpringerLink. (2025). A mild and practical procedure for synthesis of substituted 2-aminobenzophenones.
  • SpringerLink. (n.d.). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity.
  • PubMed Central. (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.
  • ChemicalBook. (n.d.). 2-Aminobenzophenone synthesis.
  • BenchChem. (n.d.). How to Optimize Peptide Synthesis?
  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • BenchChem. (n.d.). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Chemistry LibreTexts. (2022). Chemistry of Amides.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
  • Royal Society of Chemistry. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • amphoteros. (2014). Uphill battles in amide couplings.
  • Reddit. (2022). amide coupling help.
  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • ResearchGate. (2018). Carboxylic acid react with amine?
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis.
  • ResearchGate. (n.d.). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase.
  • PubMed Central. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • Chemistry Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone.
  • MDPI. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors.
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
  • CPHI Online. (n.d.). (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone.
  • Journal of Heterocyclic Chemistry. (n.d.). SYNTHESIS OF THE MUTAGENIC 2-AMINO-1,4DIMETHYL- IMIDAZO[4,5-bIPYRIDINE (1,6-DMIP) AND FIVE OF ITS ISOMERS. Retrieved January 19, 2026, from https://vertexaisearch.cloud.google.
  • Guidechem. (n.d.). (2-AMino-5-chlorophenyl)(pyridin-2-yl)Methanone 1830-42-8 wiki.
  • Google Patents. (n.d.). Preparation of 2-amino-5-chloropyridine.
  • Toronto Research Chemicals. (n.d.). 2-[(4-fluorophenyl)(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride.

Sources

Technical Support Center: (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone. This guide is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during this amide coupling reaction and provide detailed, evidence-based solutions in a question-and-answer format. Our goal is to equip you with the necessary insights to optimize your reaction conditions and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is low or non-existent. What are the likely causes?

Low or no yield in the synthesis of this compound is a common issue that can often be traced back to a few key factors.[1] A systematic approach to troubleshooting is crucial.

  • Incomplete Activation of 2-Amino-5-fluorobenzoic Acid: The carboxylic acid must be "activated" to facilitate the nucleophilic attack by piperidine.[1][2] If the coupling reagent is not effective or is used in insufficient quantities, the reaction will not proceed efficiently.[1]

  • Deactivation of Piperidine: Piperidine, acting as the amine, can be protonated by the acidic carboxylic acid, rendering it non-nucleophilic.[1] This acid-base reaction can compete with the desired amide bond formation.

  • Steric Hindrance: While not extreme in this specific reaction, steric hindrance can generally slow down amide coupling reactions.[3]

  • Presence of Water: Hydrolysis of the activated carboxylic acid intermediate is a significant side reaction that reverts the activated species back to the starting carboxylic acid.[1] The use of anhydrous solvents and reagents is critical to prevent this.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent choice, and the type and amount of base can dramatically influence the reaction's success.[1][4]

Question 2: How do I select the appropriate coupling reagent for this synthesis?

The choice of coupling reagent is a critical parameter that influences reaction efficiency, time, and the potential for side reactions.[4] For the coupling of 2-amino-5-fluorobenzoic acid and piperidine, several classes of reagents can be considered.

  • Carbodiimides (e.g., DCC, EDC): These are widely used coupling reagents.[2] Dicyclohexylcarbodiimide (DCC) is effective but the byproduct, dicyclohexylurea (DCU), is often difficult to remove due to its low solubility.[2][5] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a better choice for many applications as its urea byproduct is water-soluble, simplifying purification.[2] To suppress side reactions and improve yields, carbodiimides are often used with additives like 1-hydroxybenzotriazole (HOBt).[6]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid reactions with minimal side products.[4][6] They are often a good first choice for challenging couplings.

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another excellent option, particularly for reducing racemization in chiral substrates.[2][3]

For this specific synthesis, starting with EDC in combination with HOBt is a cost-effective and generally reliable approach. If yields are unsatisfactory, moving to a more reactive uronium salt like HATU is a logical next step.

Question 3: I'm observing significant side reactions. How can these be minimized?

The primary side reaction of concern is the formation of an N-acylurea byproduct when using carbodiimide coupling reagents.[3] This occurs when the activated O-acylisourea intermediate rearranges before the amine can react. Running the reaction at lower temperatures can sometimes mitigate this.[2] The addition of HOBt helps to trap the activated intermediate as an active ester, which is less prone to rearrangement and more readily reacts with the amine.[1]

Another potential issue is the self-condensation of 2-amino-5-fluorobenzoic acid. While less common under standard coupling conditions, it's a possibility to consider if unexpected byproducts are observed.

Question 4: What are the recommended solvents and bases for this reaction?
  • Solvents: Anhydrous polar aprotic solvents are generally preferred for amide coupling reactions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.[3] DMF can be particularly effective for dissolving all reaction components.

  • Bases: A non-nucleophilic base is often required, especially when using uronium or phosphonium salt coupling reagents, or if the amine starting material is a salt (e.g., hydrochloride).[2] Diisopropylethylamine (DIPEA) is a frequent choice as it is sterically hindered and less likely to participate in side reactions.[3]

Question 5: How should I monitor the reaction progress and purify the final product?
  • Reaction Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the reaction's progress.[1] This allows you to determine when the starting materials have been consumed and the product has formed.

  • Workup and Purification: A standard aqueous workup is typically employed to remove the coupling reagent byproducts and any excess base.[3] This involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride, followed by extraction of the product into an organic solvent like ethyl acetate or DCM.[1] The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.[1] The crude product can then be purified by column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound

This protocol provides a starting point for the synthesis using EDC and HOBt.

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • Piperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-amino-5-fluorobenzoic acid (1.0 equivalent) in anhydrous DCM, add HOBt (1.1 equivalents) and EDC (1.1 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve piperidine (1.0-1.2 equivalents) in anhydrous DCM.

  • Add the piperidine solution to the activated carboxylic acid mixture.

  • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Guide
Issue Potential Cause Recommended Action
Low or No YieldIncomplete activation of carboxylic acidIncrease equivalents of coupling reagent; switch to a more potent reagent (e.g., HATU).
Deactivation of amineAdd a non-nucleophilic base like DIPEA.
Hydrolysis of activated intermediateEnsure all reagents and solvents are anhydrous.
Suboptimal temperatureTry running the reaction at 0°C to room temperature.
Significant Side ReactionsN-acylurea formation (with carbodiimides)Add HOBt as an additive; run the reaction at a lower temperature.
Difficulty in PurificationInsoluble byproducts (e.g., DCU)Use a coupling reagent with water-soluble byproducts (e.g., EDC).

Visualizations

Reaction Mechanism

Reaction_Mechanism CarboxylicAcid 2-Amino-5-fluorobenzoic Acid ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster Activation Piperidine Piperidine Product (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone Piperidine->Product CouplingReagent Coupling Reagent (e.g., EDC/HOBt) CouplingReagent->ActivatedEster ActivatedEster->Product Nucleophilic Attack Byproducts Byproducts

Caption: General mechanism of amide bond formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Reaction Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup & Purification Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No End Pure Product Workup->End CheckReagents Check Reagent Purity & Stoichiometry Troubleshoot->CheckReagents ChangeConditions Modify Conditions (Solvent, Temp, Base) CheckReagents->ChangeConditions ChangeCoupling Change Coupling Reagent ChangeConditions->ChangeCoupling ChangeCoupling->Start Re-run

Caption: A decision tree for troubleshooting the reaction.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ScienceDirect. Coupling reagent: Significance and symbolism. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?[Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Chemistry LibreTexts. Chemistry of Amides. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Chemistry LibreTexts. Making Amides from Carboxylic Acids. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

  • Mol-Instincts. How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?[Link]

  • National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • National Center for Biotechnology Information. 2-Amino-5-fluorobenzoic acid. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

Sources

Technical Support Center: Optimizing the Chromatographic Purification of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar aromatic amine compounds. Our approach is rooted in fundamental chromatographic principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the initial chromatographic conditions I should consider for purifying this compound?

A good starting point for any purification is to understand the physicochemical properties of your target molecule. This compound possesses both a basic amino group and a fluorophenyl moiety, giving it a degree of polarity and potential for specific interactions.

For initial screening, we recommend exploring both normal-phase and reversed-phase chromatography.

  • Normal-Phase Chromatography (NPC): This technique separates compounds based on polarity, with more polar compounds retaining longer on a polar stationary phase.[1] Given the polar nature of the amino group, NPC is a viable option. A typical starting point would be a silica gel stationary phase with a mobile phase consisting of a non-polar solvent like hexane or heptane and a more polar modifier like ethyl acetate or isopropanol.[1][2]

  • Reversed-Phase Chromatography (RPC): As the most common HPLC mode, RPC separates compounds based on hydrophobicity on a non-polar stationary phase.[3][4] For your compound, a C18 column is a standard choice, with a mobile phase of water and an organic modifier like acetonitrile or methanol.[5] Due to the basicity of the amine, pH control of the mobile phase is critical to achieve good peak shape and retention.[6][7]

Q2: My compound is showing significant peak tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue when purifying basic compounds like amines on silica-based columns.[8][9] It is often caused by strong interactions between the basic analyte and acidic silanol groups on the stationary phase surface.[8][10]

Here are the primary causes and troubleshooting strategies:

  • Secondary Silanol Interactions: The lone pair of electrons on the nitrogen atom of your compound can interact strongly with acidic silanol groups (Si-OH) on the silica surface, leading to a secondary retention mechanism that causes tailing.[8]

    • Solution: Add a basic modifier to the mobile phase to compete with your analyte for the active silanol sites. Common choices include:

      • Triethylamine (TEA): 0.1-1% in the mobile phase for normal-phase chromatography.[11]

      • Ammonia: A small amount of aqueous ammonia can also be effective.

      • Mobile Phase pH Adjustment (Reversed-Phase): For reversed-phase, increasing the mobile phase pH to a basic value (e.g., pH 9.5) will deprotonate the silanol groups and neutralize the basic amine, minimizing ionic interactions and improving peak shape.[6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[8][10]

    • Solution: Reduce the sample concentration or injection volume. Perform a loading study to determine the optimal sample load for your column.[12]

  • Physical Column Issues: A void at the column inlet or a blocked frit can also cause peak tailing that affects all peaks in the chromatogram.[8][9]

    • Solution: If all peaks are tailing, consider flushing the column or replacing the inlet frit.[10] If the problem persists, the column itself may be compromised.

G Troubleshooting Peak Tailing Observed Silanol Secondary Silanol Interactions Troubleshooting->Silanol Chemical Cause Overload Column Overload Troubleshooting->Overload Concentration Cause Physical Physical Column Issues Troubleshooting->Physical Mechanical Cause Add_Modifier Add Basic Modifier (e.g., TEA) Silanol->Add_Modifier Adjust_pH Adjust Mobile Phase pH (RP) Silanol->Adjust_pH Reduce_Load Reduce Sample Load Overload->Reduce_Load Check_Column Inspect/Flush Column & Frits Physical->Check_Column

Q3: Should I use normal-phase or reversed-phase chromatography for my purification?

The choice between normal-phase and reversed-phase chromatography depends on several factors, including the polarity of your compound and its impurities, as well as your downstream processing requirements.

FeatureNormal-Phase Chromatography (NPC)Reversed-Phase Chromatography (RPC)
Stationary Phase Polar (e.g., Silica, Alumina)[4]Non-polar (e.g., C18, C8)[4]
Mobile Phase Non-polar (e.g., Hexane, Ethyl Acetate)[2]Polar (e.g., Water, Acetonitrile, Methanol)[3]
Elution Order Least polar compounds elute first.[1]Most polar compounds elute first.[1]
Best Suited For Separation of isomers, compounds soluble in organic solvents.[2]Wide range of compounds, especially polar and ionizable molecules.[4]
Considerations for Amines Prone to peak tailing on silica; requires basic modifiers.[11]Mobile phase pH control is crucial for good peak shape.[13]

Recommendation: For initial method development, reversed-phase chromatography with pH control is often more versatile and reproducible for amine-containing compounds.[2] However, if your compound or impurities are not well-retained in reversed-phase or if you need to avoid aqueous solvents, normal-phase chromatography is a strong alternative.

Q4: How does the pH of the mobile phase affect the purification in reversed-phase chromatography?

The pH of the mobile phase is a critical parameter when purifying ionizable compounds like this compound.[14] The amino group in your molecule is basic and will be protonated (positively charged) at acidic pH.

  • At Low pH (Acidic):

    • Your compound will be protonated (R-NH3+).

    • Retention on a C18 column will be significantly reduced due to increased polarity.[6][7]

    • This can be useful if you want to elute your compound quickly.

  • At High pH (Basic):

    • Your compound will be in its neutral, un-ionized form.

    • Retention will be longer as the molecule is less polar.[6][7]

    • This often leads to better peak shape because interactions with residual silanol groups are minimized.[6][7]

General Guideline: For basic compounds, a mobile phase pH of 2-3 units above the pKa of the amine will ensure it is in its neutral form, leading to better retention and peak shape in reversed-phase chromatography. Conversely, a pH 2-3 units below the pKa will ensure it is ionized.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH Compound is Protonated (R-NH3+) Low_Retention Reduced Retention Low_pH->Low_Retention High_pH Compound is Neutral (R-NH2) High_Retention Increased Retention & Improved Peak Shape High_pH->High_Retention

Troubleshooting Guides

Problem 1: Low Recovery of the Target Compound

Symptom: The amount of purified this compound recovered after chromatography is significantly lower than expected.

Possible Causes & Solutions:

  • Irreversible Adsorption on the Column:

    • Cause: The basic amine may be strongly and irreversibly binding to acidic sites on the stationary phase, especially with silica gel in normal-phase chromatography.

    • Solution:

      • Deactivate the Stationary Phase: Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to block the active sites.[11]

      • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a dedicated amine-functionalized column.[15][16] For reversed-phase, ensure the mobile phase pH is appropriate to minimize strong ionic interactions.

  • Compound Instability:

    • Cause: The compound may be degrading on the acidic surface of the silica gel.[17]

    • Solution:

      • Test for Stability: Run a 2D TLC to check for on-plate degradation.[17]

      • Use a Deactivated Stationary Phase: As mentioned above, alumina or an amine-functionalized phase can be less harsh.

      • Work Quickly: Minimize the time the compound spends on the column.

  • Inappropriate Mobile Phase Strength:

    • Cause: The mobile phase may be too weak to elute the compound from the column effectively.

    • Solution:

      • Increase Eluent Strength: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in hexane for NPC, or acetonitrile in water for RPC).

      • Use a Stronger Solvent: In some cases, a stronger solvent like methanol may be needed in your mobile phase.

Problem 2: Co-elution with Impurities

Symptom: The purified fractions of this compound are contaminated with one or more impurities.

Possible Causes & Solutions:

  • Insufficient Resolution:

    • Cause: The chromatographic conditions are not optimized to separate the target compound from the impurities.

    • Solution:

      • Optimize the Mobile Phase:

        • Change Solvent Selectivity: In reversed-phase, switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation.[18] In normal-phase, changing the polar modifier (e.g., ethyl acetate to isopropanol) can have a similar effect.

        • Adjust pH (Reversed-Phase): Fine-tuning the mobile phase pH can change the ionization state of your compound and impurities, leading to changes in retention and potentially improved separation.[13]

        • Use a Gradient: A shallow gradient around the elution point of your target compound can improve resolution between closely eluting peaks.

      • Change the Stationary Phase:

        • Different Selectivity: If optimizing the mobile phase is insufficient, try a stationary phase with a different chemistry. For example, in reversed-phase, a phenyl-hexyl column might offer different selectivity for aromatic compounds compared to a C18 column.[18]

  • Column Overload:

    • Cause: Injecting too much sample can cause peak broadening and overlap, leading to co-elution.[19]

    • Solution:

      • Reduce Sample Load: Decrease the amount of sample injected onto the column.[20]

      • Perform a Loading Study: Systematically determine the maximum amount of sample that can be loaded without compromising resolution.[12]

Experimental Protocols

Protocol 1: Method Development for Reversed-Phase Purification
  • Column: C18, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (for acidic conditions) OR 10 mM Ammonium Bicarbonate in Water, pH 9.5 (for basic conditions).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Scouting Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Procedure: a. Dissolve a small amount of the crude sample in the initial mobile phase composition. b. Inject a small volume and run the scouting gradient under both acidic and basic conditions. c. Analyze the chromatograms for peak shape, retention time, and resolution from impurities. d. Based on the scouting runs, select the pH condition that provides the best peak shape and initial separation. e. Optimize the gradient to improve resolution around the target peak.

Protocol 2: Loading Study for Preparative Chromatography
  • Optimized Analytical Method: Use the optimized conditions from Protocol 1.

  • Procedure: a. Prepare a concentrated stock solution of your crude sample in a suitable solvent. b. Perform a series of injections with increasing volumes (e.g., 10 µL, 20 µL, 50 µL, 100 µL).[20] c. Monitor the chromatograms for peak broadening and loss of resolution between the target peak and adjacent impurities. d. The maximum loading is the injection volume just before significant resolution is lost.[19] This information can then be used to scale up to a preparative column.[21]

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders.
  • HPLC Troubleshooting Guide - Peak Tailing - CHROMacademy.
  • Peak Perfection: A Guide to GC Troubleshooting - Agilent. (2025, February 4).
  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation.
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1).
  • Effect of pH on LC-MS Analysis of Amines : Waters.
  • Reversed-phase chromatography - Wikipedia.
  • Polar Compounds | SIELC Technologies.
  • Strategy for Preparative LC Purification | Agilent.
  • Prep Chromatography Loading for Maximum Recoveries and Yields L = F x C x Tb / CV.
  • Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific. (2025, December 26).
  • Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract.
  • Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract - Waters Corporation.
  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. (2025, August 12).
  • Strategy of method development for isolation/purification | Loading study | YMC CO., LTD.
  • 7.10: Reverse Phase Chromatography - Chemistry LibreTexts. (2022, October 4).
  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester.
  • Choosing Stationary Phase Column Chromatography - Chemistry Stack Exchange. (2015, November 27).
  • Aqueous normal-phase chromatography - Wikipedia.
  • Column chromatography techniques for 4-Methyl-1H-indol-3-amine purification - Benchchem.
  • How Does pH Affect Chromatography? - Chemistry For Everyone - YouTube. (2025, February 1).
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15).
  • Mastering Stationary Phases: Selection Criteria and Method Development - Sorbtech. (2026, January 15).
  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage.

Sources

Technical Support Center: Degradation Pathways of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Disclaimer: (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone is a compound for which specific degradation pathway data is not extensively available in public literature. Therefore, this guide is constructed based on established principles of chemical degradation, drawing parallels from structurally similar molecules. The pathways and troubleshooting advice provided are predictive and intended to serve as a robust starting point for your investigations.

Introduction

Welcome to the technical support guide for this compound. As researchers and drug development professionals, understanding the stability and degradation profile of a molecule is paramount for ensuring its quality, safety, and efficacy.[1][2] This document provides a comprehensive resource for designing, executing, and troubleshooting forced degradation studies for this compound. We will delve into the likely degradation pathways based on its functional groups, offer step-by-step experimental protocols, and provide solutions to common challenges you may encounter.

Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance.[1][3][4] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][5] The International Council for Harmonisation (ICH) guidelines recommend stress conditions such as acid, base, oxidation, heat, and light to be investigated.[5][6]

Predicted Degradation Hotspots in this compound

The structure of this compound contains three key functional moieties that are likely to be the primary sites of degradation:

  • Amide Linkage: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions.[7]

  • Aromatic Amine (Aniline moiety): The primary amino group on the phenyl ring is prone to oxidation.[8][9][10]

  • Fluorophenyl Ring: While generally stable, the electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during your experimental work.

FAQs

Q1: What are the primary degradation pathways I should expect for this compound?

A: Based on its structure, the two most probable degradation pathways are hydrolysis of the amide bond and oxidation of the aromatic amino group . Hydrolysis will cleave the molecule into 2-amino-5-fluorobenzoic acid and piperidine. Oxidation will likely target the aniline moiety, potentially forming nitroso, nitro, or polymeric species.

Q2: How much degradation should I aim for in my forced degradation studies?

A: According to ICH guidelines, the goal is to achieve a target degradation of 5-20%.[6][11] This range is sufficient to form and detect degradation products without leading to secondary degradation, which can complicate pathway elucidation.[12]

Q3: What analytical techniques are best suited for monitoring the degradation of this compound and identifying its degradants?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the workhorse for these studies.[13] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and, if necessary, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1][13][14]

Q4: Does the fluorine atom affect the degradation pathways?

A: The strong carbon-fluorine bond is generally stable and unlikely to cleave under typical forced degradation conditions.[15] However, fluorine's high electronegativity can influence the electron distribution in the phenyl ring, potentially affecting the rates of hydrolysis and oxidation.[16][17] It can also enhance metabolic stability.[18][19]

Q5: Is the piperidine ring likely to degrade?

A: The piperidine ring is a saturated heterocycle and is generally stable under hydrolytic and mild oxidative conditions.[20] However, under strong oxidative stress or photolytic conditions, ring-opening or other reactions could occur, though this is considered a secondary pathway compared to amide hydrolysis and aniline oxidation.[21]

Troubleshooting Guide
Problem Encountered Potential Cause(s) Recommended Solution(s)
No degradation observed under initial stress conditions. The compound is highly stable, or the stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidant), elevate the temperature, or extend the duration of the study. Ensure you are within a reasonable range to avoid unrealistic degradation pathways.
Complete (100%) degradation of the parent compound. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve 5-20% degradation.[6][11]
Poor peak shape or resolution in the HPLC chromatogram. The mobile phase is not optimized for separating the parent compound from its degradants. The column chemistry is not suitable.Screen different mobile phase compositions (e.g., pH, organic modifier). Test different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradation products are not being detected by the analytical method (e.g., lack a chromophore, are volatile). The parent compound or a degradant is adsorbing to the sample vial or HPLC column.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. Check for adsorption by using different vial materials (e.g., silanized glass). Ensure complete elution from the HPLC column.
Difficulty in identifying a major degradation product by LC-MS. The degradant is isobaric with another compound (has the same mass). The fragmentation pattern is complex or does not provide clear structural information.Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition.[14] Isolate the degradant using preparative HPLC and perform 1D and 2D NMR for definitive structural elucidation.[22]

Experimental Protocols & Methodologies

Forced Degradation Experimental Workflow

This workflow provides a systematic approach to conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_characterization Characterization A Prepare Stock Solution of Compound C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->C Expose to Stress D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->D Expose to Stress E Oxidative (e.g., 3% H2O2, RT) A->E Expose to Stress F Thermal (e.g., 80°C, solid state) A->F Expose to Stress G Photolytic (ICH Q1B light exposure) A->G Expose to Stress B Develop & Validate Stability-Indicating HPLC Method H Analyze Samples by HPLC-UV at Time Points B->H C->H Sample at Intervals D->H Sample at Intervals E->H Sample at Intervals F->H Sample at Intervals G->H Sample at Intervals I Calculate % Degradation & Mass Balance H->I J Peak Purity Analysis (PDA Detector) I->J K Identify Degradants using LC-MS/MS J->K If Impurities Detected L Isolate & Characterize Major Degradants (Prep-HPLC, NMR) K->L For Unknowns > Threshold M Propose Degradation Pathways L->M

Caption: A typical workflow for conducting forced degradation studies.

Step-by-Step Protocol for Acid Hydrolysis
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: In a clean vial, add a known volume of the stock solution and dilute with 0.1 M hydrochloric acid to a final concentration of approximately 100 µg/mL.

  • Incubation: Place the vial in a water bath or oven set to 60°C.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the acidic sample with an equivalent amount of 0.1 M sodium hydroxide to stop the degradation reaction.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Note: Similar protocols can be followed for basic (using 0.1 M NaOH), oxidative (using 3% H₂O₂ at room temperature), and thermal degradation (exposing the solid drug substance to heat).

General HPLC Method Parameters (Starting Point)
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds like anilines and piperidines.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient 5% to 95% B over 30 minutesA broad gradient is a good starting point to elute all potential degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection UV at 254 nm (or use PDA to monitor multiple wavelengths)Aromatic rings in the parent compound and likely degradants will absorb at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Predicted Degradation Pathways

Based on the functional groups present, the following degradation pathways are proposed.

Hydrolytic Degradation (Acidic & Basic)

Amides undergo hydrolysis to yield a carboxylic acid and an amine.[23] The reaction is catalyzed by both acid and base.[24]

Hydrolysis_Pathway cluster_main cluster_conditions parent Parent Compound This compound prod1 2-Amino-5-fluorobenzoic acid parent->prod1 Amide Bond Cleavage prod2 Piperidine parent->prod2 Amide Bond Cleavage condition1 H₃O⁺ / Heat (Acidic Hydrolysis) condition2 OH⁻ / Heat (Basic Hydrolysis)

Caption: Predicted hydrolytic degradation pathway.

Oxidative Degradation

The primary aromatic amine is susceptible to oxidation, which can lead to a variety of products, including colored polymeric species. Common lab oxidants like hydrogen peroxide can initiate these reactions.[12]

Oxidation_Pathway parent Parent Compound nitroso Nitroso Derivative parent->nitroso [O] dimer Azo Dimer parent->dimer [O] Coupling nitro Nitro Derivative nitroso->nitro [O] polymers Polymeric Species dimer->polymers Further Oxidation

Caption: Potential oxidative degradation pathways of the aniline moiety.

References

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • Gomes, A. P., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • Contractor News. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Singh, R., & Kumar, R. (2015). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]

  • Rao, B. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Gherman, S. C., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

  • Zhang, T., et al. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Toxics. [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]

  • Yemineni, S., et al. (2021). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • Panizza, M., & Cerisola, G. (2004). Aniline degradation by electrocatalytic oxidation. Environmental Science & Technology. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • ResearchGate. (2023). Analysing Impurities and Degradation Products. [Link]

  • Taylor & Francis Online. (2007). The role of fluorine in medicinal chemistry. [Link]

  • Li, Y., et al. (2023). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Nielsen, C. J., et al. (2012). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Sahu, R., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science. [Link]

  • Baertschi, S. W., et al. (2017). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

  • Panizza, M., & Cerisola, G. (2004). Aniline degradation by electrocatalytic oxidation. ResearchGate. [Link]

  • ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their... [Link]

  • BIOSYNCE. (2023). What is the stability of piperidine? [Link]

  • ResearchGate. (2023). Role of Fluorine in Drug Design and Drug Action. [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. YouTube. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). [Link]

  • MDPI. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • Royal Society of Chemistry. (2023). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. [Link]

  • Springer. (2013). Degradation of aniline by Fe 2+ -activated persulfate oxidation at ambient temperature. [Link]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. [Link]

  • National Center for Biotechnology Information. (2019). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. [Link]

  • Chemguide. (n.d.). The hydrolysis of amides. [Link]

Sources

Technical Support Center: Synthesis of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this specific amide coupling reaction.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. While appearing to be a straightforward amide bond formation between 2-amino-5-fluorobenzoic acid and piperidine, this reaction is often plagued by side reactions that can significantly lower yield and purity. This guide provides a comprehensive resource to understand, troubleshoot, and prevent these issues, ensuring a successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, their root causes, and actionable solutions.

Issue 1: Low to No Product Yield

A low or non-existent yield of the desired amide is one of the most common frustrations in this synthesis.[1] Several factors can contribute to this outcome.

Probable Causes:

  • Incomplete Activation of Carboxylic Acid: The carboxylic acid must be activated to react with the amine.[1][2] Insufficient or inefficient coupling reagents will lead to poor activation.

  • Deactivation of the Amine: An acid-base reaction between the acidic 2-amino-5-fluorobenzoic acid and the basic piperidine can occur, forming a salt and rendering the amine non-nucleophilic.[1][3][4]

  • Steric Hindrance: While not severe in this specific reaction, steric hindrance can generally slow down or prevent amide coupling.[1]

  • Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[1] It is crucial to use anhydrous solvents and reagents.

Solutions:

  • Optimize Carboxylic Acid Activation:

    • Choice of Coupling Reagent: Utilize a reliable coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are known for their efficiency in forming active esters.

    • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent relative to the carboxylic acid.

  • Prevent Amine Deactivation:

    • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) for 15-30 minutes before adding the amine.[1] This prevents the acid-base reaction between your starting materials.

    • Use of a Base: The inclusion of a non-nucleophilic base is critical to scavenge the acid produced during the reaction, keeping the amine in its nucleophilic, deprotonated state.[5]

  • Ensure Anhydrous Conditions:

    • Dry all glassware thoroughly in an oven before use.

    • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of a Guanidinium By-product

When using uronium/aminium-based coupling reagents like HATU or HBTU, a common side reaction is the formation of a guanidinium by-product. This occurs when the amine (piperidine) reacts directly with the coupling reagent.

Probable Cause:

  • Incorrect Order of Addition: Adding the amine to the reaction mixture before the carboxylic acid is fully activated allows it to react with the coupling reagent.

Solution:

  • Strict Adherence to Pre-activation: Always allow for a pre-activation period where the carboxylic acid and coupling reagent react in the presence of a base before introducing the amine.[1] This ensures the coupling reagent is consumed in the formation of the active ester, minimizing its availability to react with the amine.

Issue 3: Racemization (if applicable to derivatives)

While the parent molecule in this topic is not chiral, racemization is a significant concern when synthesizing chiral derivatives of similar structures, particularly in peptide synthesis.[6][7] It can occur at the α-carbon of the carboxylic acid during activation.

Probable Cause:

  • Formation of an Oxazolone Intermediate: The activated carboxylic acid can cyclize to form an oxazolone, which can then tautomerize, leading to a loss of stereochemical integrity.[7]

Solutions:

  • Use of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure can be used in conjunction with carbodiimide coupling reagents (like DCC or EDC) to suppress racemization.[6][8]

  • Choice of Coupling Reagent: Some coupling reagents are inherently less prone to causing racemization. For example, phosphonium-based reagents like BOP (Benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate) can minimize racemization.[6]

  • Controlled Temperature: Running the reaction at lower temperatures can often reduce the rate of racemization.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for this compound?

A1: The most common and reliable method is the condensation of 2-amino-5-fluorobenzoic acid and piperidine using a suitable coupling reagent.[2] An alternative, though often more hazardous, route involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[5][9]

Q2: How do I choose the right coupling reagent?

A2: The choice depends on factors like cost, efficiency, and the potential for side reactions.

  • Carbodiimides (DCC, EDC): These are cost-effective but can lead to the formation of difficult-to-remove urea by-products. They often require an additive like HOBt to improve efficiency and suppress racemization.[2][6]

  • Uronium/Aminimium (HATU, HBTU): These are highly efficient and fast-acting but are more expensive and can form guanidinium by-products if not used correctly.[6]

  • Phosphonium (BOP, PyBOP): These are also very effective and can be particularly useful for sterically hindered couplings, but the by-products can sometimes be problematic to remove.[6]

Q3: Why is a base like DIPEA or triethylamine necessary?

A3: A base serves two primary functions in this reaction:

  • It neutralizes the acidic proton of the carboxylic acid, facilitating its reaction with the coupling reagent.

  • It scavenges the acidic by-products formed during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.[5]

Q4: Can I use a different amine instead of piperidine?

A4: Yes, this general synthetic approach is applicable to a wide range of primary and secondary amines. However, the reactivity and potential for side reactions may vary depending on the nucleophilicity and steric bulk of the amine used.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU[1]
  • To a solution of 2-amino-5-fluorobenzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add piperidine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentAdditiveCommon By-productRelative CostKey AdvantagesKey Disadvantages
DCCHOBtDicyclohexylurea (DCU)LowInexpensiveDCU can be difficult to remove
EDCHOBtWater-soluble ureaModerateWater-soluble by-productCan be less reactive than others
HATUNoneTetramethylureaHighVery fast and efficientCan form guanidinium by-products
HBTUNoneTetramethylureaHighHighly efficientPotential for racemization
BOPNoneHexamethylphosphoramide (HMPA)HighGood for hindered couplingsHMPA is a carcinogen

Visualizing the Process

Reaction Workflow

The following diagram illustrates the key steps and decision points in the synthesis of this compound.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions 2-Amino-5-fluorobenzoic Acid 2-Amino-5-fluorobenzoic Acid Pre-activation Pre-activation 2-Amino-5-fluorobenzoic Acid->Pre-activation Piperidine Piperidine Amine Addition Amine Addition Piperidine->Amine Addition Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU)->Pre-activation Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Pre-activation Anhydrous Solvent (e.g., DMF) Anhydrous Solvent (e.g., DMF) Anhydrous Solvent (e.g., DMF)->Pre-activation Pre-activation->Amine Addition 15-30 min Reaction Monitoring Reaction Monitoring Amine Addition->Reaction Monitoring Workup & Purification Workup & Purification Reaction Monitoring->Workup & Purification Reaction Complete Final Product (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone Workup & Purification->Final Product

Caption: Workflow for the synthesis of the target amide.

Potential Side Reactions

This diagram highlights the points where common side reactions can occur.

G cluster_main Main Reaction Pathway cluster_side Side Reactions A Carboxylic Acid + Coupling Reagent B Activated Ester A->B Activation D Desired Amide B->D SR3 Hydrolysis B->SR3 Presence of Water C Amine C->D SR1 Guanidinium By-product C->SR1 Reacts with Coupling Reagent SR2 Salt Formation C->SR2 Acid-Base Reaction

Caption: Common side reactions in amide coupling.

References

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Various Authors. (2021). Why did my amide syntesis does not work?. ResearchGate. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore. Retrieved from [Link]

  • Reddit User. (2023). Trying to minimize side reactions in a peptide coupling reaction. Reddit. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Reddit User. (2022). amide coupling help. Reddit. Retrieved from [Link]

  • Clark, J. (2015). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
  • Various Authors. (2007). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Retrieved from [Link]

  • Tice, C. M. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(20), 14796-14836. Retrieved from [Link]

  • Various Authors. (2025). Amide Bond Formation and Peptide Coupling. ResearchGate. Retrieved from [Link]

  • Various Authors. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. ResearchGate. Retrieved from [Link]

  • Lee, Y. S., & Lee, Y. S. (2002). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 46(6), 537-550. Retrieved from [Link]

  • Lan, R., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 28(1), e202103343. Retrieved from [Link]

  • Various Authors. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Retrieved from [Link]

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(1-2), 1600269. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2017). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 22(11), 1909. Retrieved from [Link]

  • Wang, H., et al. (2020). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecular Imaging and Biology, 22(5), 1276-1286. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Chemistry Stack Exchange. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.
  • White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. White Rose Research Online. Retrieved from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding solubility issues with (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge and practical protocols to overcome common experimental hurdles and ensure the integrity of your results.

Introduction: Understanding the Challenge

This compound is a compound of interest in many research and drug discovery pipelines. However, like many organic molecules, achieving and maintaining its solubility in DMSO, a widely used solvent, can present challenges.[1][2][3][4] This guide will walk you through a systematic approach to addressing these issues, grounded in established scientific principles and laboratory practices.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns when working with this compound and DMSO.

Q1: I'm having trouble dissolving this compound in DMSO at my desired concentration. What are the initial steps I should take?

A1: Initial difficulties in dissolving a compound in DMSO are common.[5] The first line of action involves standard mechanical agitation and thermal assistance methods. It's crucial to start with the least aggressive techniques to avoid potential compound degradation.

  • Initial Steps:

    • Vortexing: Begin by vortexing the solution at room temperature for 1-2 minutes.[6] This is often sufficient for compounds that are moderately soluble.

    • Gentle Warming: If vortexing alone is insufficient, warm the solution in a water bath at 37°C for 10-15 minutes, followed by another round of vortexing.[5][6][7][8] Many compounds exhibit increased solubility at slightly elevated temperatures.

    • Sonication: If the compound remains insoluble, sonication can be employed.[5][6][9][10][11][12][13] A brief sonication in a water bath for 5-10 minutes can help break up stubborn particulates and facilitate dissolution.[5]

Q2: My compound appears to dissolve in DMSO, but then a precipitate forms when I dilute the stock solution into my aqueous buffer or cell culture medium. Why is this happening?

A2: This phenomenon, often referred to as "crashing out" or precipitation, is a common issue when diluting a DMSO stock solution into an aqueous environment.[5][14] The high solubility of the compound in the organic solvent (DMSO) does not always translate to the same level of solubility in an aqueous solution where DMSO is present at a much lower concentration.[5][14]

  • Causality: The dramatic change in solvent polarity upon dilution reduces the solvating capacity for your compound, leading to its precipitation.

Q3: How can I prevent my compound from precipitating out of solution during aqueous dilution?

A3: Preventing precipitation requires optimizing the dilution process to create a more favorable environment for the compound to remain in solution.

  • Recommended Strategies:

    • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution in your aqueous medium with vigorous mixing, and then add this to the final volume.[14]

    • Pre-warming the Aqueous Medium: Warming your buffer or cell culture medium to 37°C can help maintain the compound's solubility during the dilution process.[14][15]

    • Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your working solution (e.g., up to 0.5% or 1%) can aid in solubility. However, it is critical to perform a vehicle control to ensure the DMSO concentration is not toxic to your cells or does not interfere with your assay.[14][16][17][18][19][20]

Q4: Could the quality of my DMSO be affecting the solubility of my compound?

A4: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][9][11] Water uptake into DMSO can significantly decrease its solvating power for many organic compounds.[9][11]

  • Best Practices:

    • Use anhydrous, high-purity DMSO.[5]

    • Store DMSO in small, single-use aliquots to minimize exposure to air and moisture.[6]

    • Always use a fresh, unopened bottle of DMSO for preparing stock solutions of particularly challenging compounds.[7]

Part 2: Troubleshooting Guides & Protocols

This section provides a more detailed, step-by-step approach to systematically troubleshoot and resolve solubility issues.

Troubleshooting Workflow for Poor Solubility

This workflow provides a logical progression from simple to more advanced techniques.

Solubility_Troubleshooting_Workflow start Start: Compound Insoluble in DMSO vortex Vortex at RT (2-5 min) start->vortex check1 Visually Inspect for Complete Dissolution vortex->check1 warm Warm to 37°C (10-15 min) & Vortex check1->warm No success Success: Compound Dissolved check1->success Yes check2 Visually Inspect warm->check2 sonicate Sonicate in Water Bath (5-10 min) check2->sonicate No check2->success Yes check3 Visually Inspect sonicate->check3 cosolvent Consider Co-solvent (e.g., NMP, DMF, Ethanol) check3->cosolvent No check3->success Yes check4 Solubility Test with Co-solvent cosolvent->check4 check4->success Yes fail Consult Compound Manufacturer's Data Sheet check4->fail No

Caption: A stepwise workflow for troubleshooting poor solubility in DMSO.

Protocol 1: Standard Dissolution in DMSO

This protocol outlines the standard procedure for attempting to dissolve this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO[5]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Preparation: Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Vortex the tube for 2-5 minutes at room temperature.[6]

  • Visual Inspection: Carefully inspect the solution against a light source to check for any undissolved particles.

  • Gentle Heating (if necessary): If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes. Vortex again for 1-2 minutes.[5][6][8]

  • Sonication (if necessary): If particulates remain, place the tube in a water bath sonicator for 5-10 minutes.[5][6][9][10][11]

  • Final Inspection: Visually confirm that the solution is clear and free of any solid material.

  • Storage: Once dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6][8]

Protocol 2: Optimized Dilution into Aqueous Media

This protocol is designed to minimize precipitation when diluting your DMSO stock solution.

Materials:

  • Prepared stock solution of this compound in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm Aqueous Medium: Warm the required volume of your aqueous buffer or cell culture medium to 37°C.[14][15]

  • Prepare Intermediate Dilution: In a separate sterile tube, add a small volume of the pre-warmed aqueous medium.

  • Add Stock Solution: While vortexing the tube with the aqueous medium, slowly add the required volume of your DMSO stock solution dropwise. This ensures rapid mixing and dispersion.[21]

  • Final Dilution: Add the intermediate dilution to the final volume of your pre-warmed aqueous medium and mix thoroughly.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before use.

Data Summary: Common Co-solvents and Their Properties

In cases of extreme insolubility in DMSO alone, a co-solvent system may be necessary.[22][23] The choice of co-solvent should be made with consideration for its compatibility with your experimental system.

Co-solventPropertiesConsiderations
N-methyl-2-pyrrolidone (NMP) Aprotic, polar solvent. Good for many organic compounds.Can have its own biological effects; vehicle controls are essential.
Dimethylformamide (DMF) Polar aprotic solvent, similar to DMSO.Can be more toxic than DMSO; handle with appropriate safety precautions.[24]
Ethanol Polar protic solvent.Can sometimes improve solubility of certain compounds. May have biological effects.
Polyethylene glycol (PEG 400) Water-miscible, low toxicity.Can help to maintain solubility in aqueous solutions.[22]
Part 3: Advanced Considerations and Best Practices

Kinetic vs. Thermodynamic Solubility

It's important to understand the difference between kinetic and thermodynamic solubility.[25][26]

  • Kinetic Solubility: Refers to the concentration of a compound that can be dissolved from a high-concentration DMSO stock into an aqueous buffer and remain in solution for a defined period. This is most relevant for in vitro assays.[26]

  • Thermodynamic Solubility: The true equilibrium solubility of a compound in a given solvent. This is a more fundamental property of the molecule.[26]

Most laboratory practices for dissolving compounds in DMSO for biological assays are aimed at achieving a kinetically soluble state.

The Impact of Freeze-Thaw Cycles

Repeated freeze-thaw cycles of your DMSO stock solution can lead to compound precipitation.[9][11] This is often due to the absorption of small amounts of water during each thaw cycle, which can reduce the solvating power of the DMSO.[9][11]

Freeze_Thaw_Cycle_Impact stock DMSO Stock Solution freeze_thaw Repeated Freeze-Thaw Cycles stock->freeze_thaw water_uptake Water Uptake (Hygroscopic Nature of DMSO) freeze_thaw->water_uptake solubility_decrease Decreased Solvating Power water_uptake->solubility_decrease precipitation Compound Precipitation solubility_decrease->precipitation

Caption: The detrimental effect of freeze-thaw cycles on DMSO stock solutions.

To mitigate this, always aliquot your stock solutions into single-use volumes after initial preparation.[6][8]

Conclusion

Successfully working with this compound in DMSO requires a systematic and informed approach to solubility. By understanding the underlying principles of solubility and employing the troubleshooting strategies and protocols outlined in this guide, researchers can overcome common challenges, ensuring the reliability and reproducibility of their experimental data.

References
  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

  • AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

  • ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication?. Retrieved from [Link]

  • Olsen, P. H., Løbner, M., Hansen, A. M., Roseno, A. T., & Brandt, A. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(8), 926–934. [Link]

  • Kühne, R., & Schüürmann, G. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA International Journal for Chemistry, 64(5), 331-336. [Link]

  • GEUS Publications. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • Britt, J. R., Waybright, T. J., & McCloud, T. G. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of biomolecular screening, 17(4), 536–543. [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. Retrieved from [Link]

  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Lindberg, W., & Persson, E. (2018). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical journal, 114(1), 31–38. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Alhayyan, A. M., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-8. [Link]

  • Reddit. (2021). Can Verteporfin be dissolved in DMSO without Ultrasonic Homogenizer?. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • ResearchGate. (2021). Which di/tripeptides are soluble in DMSO/DMF?. Retrieved from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone. This document is intended for researchers, scientists, and drug development professionals who are looking to troubleshoot and scale up this important chemical transformation. As a key intermediate in various pharmaceutical pipelines, robust and reproducible synthesis of this molecule is critical. This guide provides in-depth, experience-based insights into potential challenges and their solutions, ensuring scientific integrity and process reliability.

Synthesis Overview

The synthesis of this compound typically involves the formation of an amide bond between a 2-amino-5-fluorobenzoic acid derivative and piperidine. The most common and scalable approach is a two-step process:

  • Activation of the Carboxylic Acid: 2-Amino-5-fluorobenzoic acid is converted to a more reactive species, most commonly an acyl chloride.

  • Amidation: The activated acyl chloride is then reacted with piperidine to form the desired amide product.

This process, while straightforward in principle, presents several challenges, particularly when scaling up. The following sections will address these challenges in a question-and-answer format.

General Synthesis Workflow

Synthesis_Workflow A 2-Amino-5-fluorobenzoic acid B Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) A->B Activation C 2-Amino-5-fluorobenzoyl chloride B->C D Amidation with Piperidine (Base, Solvent) C->D Coupling E (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone D->E F Work-up & Purification E->F G Final Product F->G Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Check Starting Material Purity & Dryness Start->Check_SM Check_Activation Incomplete Acyl Chloride Formation? Check_SM->Check_Activation If SMs are good Check_Amidation Issues with Amidation Step? Check_Activation->Check_Amidation No Incomplete_Activation Increase reaction time/equivalents of activating agent. Ensure anhydrous conditions. Check_Activation->Incomplete_Activation Yes Check_Purification Purification Inefficient? Check_Amidation->Check_Purification No Amidation_Issues Slow down addition of acyl chloride. Check base quality/quantity. Ensure anhydrous conditions. Check_Amidation->Amidation_Issues Yes Purification_Issues Optimize chromatography solvent system. Attempt recrystallization from different solvents. Check_Purification->Purification_Issues Yes Success Improved Yield & Purity Incomplete_Activation->Success Amidation_Issues->Success Purification_Issues->Success

Technical Support Center: Stability of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone. As researchers and drug development professionals, understanding the stability of your compound in solution is paramount to generating reliable and reproducible data. This molecule, with its primary aromatic amine, amide linkage, and piperidine moiety, presents specific stability challenges that can impact experimental outcomes if not properly managed.

This guide is structured to move from general handling to in-depth stability analysis, providing not just protocols, but the scientific rationale behind them. We will address common questions and troubleshooting scenarios encountered in the lab to ensure the integrity of your results.

Section 1: Core Concepts & Initial Handling FAQs

This section addresses the most immediate questions regarding the handling and storage of this compound.

Q1: What are the primary structural features of this compound that I should be concerned about regarding stability?

A1: The stability of this compound is dictated by three key functional groups:

  • Primary Aromatic Amine: This group is susceptible to oxidation, which can lead to the formation of colored degradants and loss of compound integrity.[1][2] Aromatic amines are a class of compounds known for their reactivity and potential toxicity, requiring careful handling.[2]

  • Amide Bond: The methanone linkage between the fluorophenyl ring and the piperidine ring is an amide. Amides are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-amino-5-fluorobenzoic acid and piperidine.

  • Piperidine Moiety: The tertiary amine within the piperidine ring can be oxidized to form an N-oxide, a common metabolic and degradation pathway for such structures.[3]

Q2: How should I store the solid compound and its prepared solutions?

A2: Proper storage is the first line of defense against degradation.

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator at or below room temperature is ideal. Amines are often hygroscopic, meaning they can absorb moisture from the air, which could accelerate degradation.[4]

  • Solutions: For short-term storage (up to 24-48 hours), solutions should be kept at 2-8°C and protected from light. For long-term storage, aliquoting solutions into sealed vials and storing them at -20°C or -80°C is recommended to minimize degradation from hydrolysis, oxidation, and microbial growth.[5] Always use freshly prepared solutions for critical experiments whenever possible.

Q3: What solvents are recommended for preparing a stock solution?

A3: The choice of solvent is critical.

  • Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for creating high-concentration stock solutions due to their excellent solvating power and relative inertness.

  • Use with Caution: Protic solvents like methanol or ethanol can be used for preparing working solutions, but they are more reactive than aprotic solvents. Aqueous solutions, especially if not buffered to a neutral pH, can promote hydrolysis of the amide bond over time.

Section 2: Understanding Potential Degradation Pathways

To troubleshoot stability issues, one must first understand the likely chemical transformations the molecule can undergo. The primary degradation pathways are hydrolysis and oxidation.

Parent (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone Hydrolysis_Products 2-Amino-5-fluorobenzoic Acid + Piperidine Parent->Hydrolysis_Products  Acid/Base  Hydrolysis Oxidation_Product_1 Piperidine N-Oxide Derivative Parent->Oxidation_Product_1  Oxidation  (e.g., H₂O₂) Oxidation_Product_2 Aromatic Amine Oxidation Products (e.g., Nitroso, Nitro, Azoxy) Parent->Oxidation_Product_2  Oxidation / Photolysis  (Air, Light)

Caption: Potential degradation pathways for this compound.

  • Hydrolytic Degradation: This pathway involves the cleavage of the amide bond. It is significantly accelerated at pH extremes. The rate of hydrolysis is generally lowest near neutral pH (pH 6-8).

  • Oxidative Degradation: This is a major concern. The aromatic amine can be oxidized by atmospheric oxygen, metal ion contaminants, or oxidizing agents (like peroxide).[6] This often results in complex mixtures of colored products. The piperidine nitrogen is also a site for oxidation.[3]

  • Photodegradation: Aromatic compounds, particularly those with amino groups, can be sensitive to light, especially UV radiation. Light can provide the energy to initiate free-radical reactions, leading to complex degradation profiles.

Section 3: Troubleshooting Guide for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing stability. However, the chemical properties of this compound can lead to common chromatographic challenges.

Q4: I'm having trouble getting my compound to retain on a standard C18 column. What should I do?

A4: This is a common issue for polar molecules.[7][8]

  • Explanation: The combination of the amino and amide groups makes the molecule relatively polar, leading to weak interaction with the nonpolar C18 stationary phase and thus early elution.

  • Solutions:

    • Reduce Organic Content: Lower the percentage of acetonitrile or methanol in your mobile phase. This increases the polarity of the mobile phase, promoting retention on the reversed-phase column.

    • Use an AQ-type Column: Columns specifically designed for use in highly aqueous mobile phases (e.g., "Aqua" or "AQ" type C18 columns) resist a phenomenon called "phase collapse" that can occur with low organic content, providing more stable retention.[7]

    • Consider an Alternative Stationary Phase: If reducing the organic content is insufficient, a more polar embedded-phase column (e.g., Polar-RP, Phenyl-Hexyl) may provide better retention and selectivity.

Q5: My main peak is tailing or showing poor peak shape. How can I improve it?

A5: Peak tailing is often caused by secondary interactions between the basic amine groups and the HPLC column.

  • Explanation: The primary aromatic amine and the piperidine nitrogen are basic. They can interact ionically with residual acidic silanol groups on the surface of the silica-based column packing, causing the peak to tail.[9]

  • Solutions:

    • Mobile Phase pH Control: Adjust the mobile phase pH. Using an acidic mobile phase (e.g., pH 2.5-3.5 with formic acid or TFA) will protonate the amine groups. This also suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups. Ensure you are using such a column for amine-containing compounds.

    • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the silanol groups, masking them from your analyte. However, be aware that TEA has a high UV cutoff and can increase baseline noise.[9]

Q6: I see new peaks appearing in my chromatogram over time, even when analyzing the same solution. What is happening?

A6: The appearance of new peaks is a classic sign of compound degradation in your solution.[3]

  • Explanation: Your compound is likely unstable under the storage conditions of your prepared sample (e.g., in the autosampler vial). The new peaks are the degradation products.

  • Troubleshooting Steps:

    • Confirm Degradation: Immediately prepare a fresh sample from solid material and inject it. If the new peaks are absent or much smaller, it confirms that the degradation is happening in solution over time.[10]

    • Check Sample Conditions: Are your samples sitting at room temperature in the autosampler for an extended period? Consider using a temperature-controlled autosampler set to a lower temperature (e.g., 4-10°C).

    • Evaluate Solvent: The sample solvent itself could be promoting degradation. For example, if your sample is dissolved in a slightly acidic or basic aqueous solution, hydrolysis may be occurring. Try dissolving the sample in an organic solvent like acetonitrile/water (50:50) just before injection.

Section 4: Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a systematic approach is required. A forced degradation study is the industry-standard method.[11]

Protocol: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and to develop a stability-indicating analytical method.[11][12]

cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl) Analysis Analyze All Samples by HPLC-UV/MS Acid->Analysis Base Base Hydrolysis (0.1 M NaOH) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal (60°C Solution) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Prep->Acid Prep->Base Prep->Oxidation Prep->Thermal Prep->Photo Control Unstressed Control (Dilute & Inject) Prep->Control Control->Analysis Report Compare Chromatograms Calculate % Degradation Analysis->Report

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile (ACN).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor solution as described in the table below. Include an unstressed control sample by diluting the stock solution with the analysis solvent (e.g., 50:50 ACN:Water).

  • Incubate: Store the mixtures under the specified conditions. It is advisable to take time points (e.g., 2, 8, 24 hours) to monitor the rate of degradation.

  • Neutralize (if necessary): Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column. For the acid-stressed sample, add an equivalent amount of 0.1 M NaOH. For the base-stressed sample, add an equivalent amount of 0.1 M HCl.

  • Analyze: Dilute all samples (including the control) to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase. Analyze all samples by a validated HPLC method.

  • Evaluate: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the retention times and peak areas of any new degradant peaks.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical IncubationPurpose
Acid Hydrolysis 0.1 M HCl24 hours at 60°CTo assess susceptibility to acidic degradation (amide hydrolysis).
Base Hydrolysis 0.1 M NaOH8 hours at RTTo assess susceptibility to basic degradation (amide hydrolysis).[3]
Oxidation 3% H₂O₂24 hours at RTTo induce oxidative degradation of the amine groups.[3]
Thermal 60°C in solution48 hoursTo evaluate the effect of heat on the molecule's stability.
Photolytic UV/Vis light chamberPer ICH Q1B guidelinesTo determine light sensitivity.[3]

Section 5: Advanced FAQs

Q7: What is a "stability-indicating method" and why is it important?

A7: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[11] Critically, it must also be able to separate the parent compound from all its degradation products, process-related impurities, and excipients. The forced degradation study is the primary tool used to develop and validate such a method, as it generates the very degradation products the method needs to be able to resolve.

Q8: Are there special safety considerations for this compound?

A8: Yes. Primary aromatic amines as a class are known to have potential health hazards, including toxicity and carcinogenicity.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14] All work should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][14] Consult the material safety data sheet (MSDS) for specific handling and disposal information.

This guide provides a foundational framework for understanding and managing the stability of this compound. By applying these principles and protocols, you can ensure the quality and reliability of your experimental data. For further specific inquiries, please do not hesitate to reach out to our technical support team.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel. JRC Publications Repository. [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution. SKC Inc. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. ResearchGate. [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC - NIH. [Link]

  • amines, aromatic 2002. NIOSH - CDC. [Link]

  • Analysis of six aromatic amines stability in workplace measurement. Semantic Scholar. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. [Link]

  • Unexpected formation of (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide by oxidation of 2-amino-5. J-STAGE. [Link]

Sources

Technical Support Center: Refining Analytical Methods for (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purity analysis of this compound. Our approach is grounded in established analytical principles and validated through practical laboratory experience.

Section 1: Understanding the Analyte and Potential Impurities

A robust purity assessment method begins with a thorough understanding of the target molecule and its likely impurities. This compound is a substituted benzophenone derivative containing a primary aromatic amine, a fluorine substituent, and a piperidine amide moiety.

Q1: What are the likely process-related impurities in the synthesis of this compound?

The synthesis of this compound likely proceeds via a Friedel-Crafts acylation or a similar amide bond formation. A common route involves the reaction of 2-amino-5-fluorobenzoic acid (or its activated derivative, like an acyl chloride) with piperidine. Based on this, several process-related impurities can be anticipated[1][2][3].

Potential Process-Related Impurities:

  • Impurity A: 2-amino-5-fluorobenzoic acid: Unreacted starting material.

  • Impurity B: Piperidine: Excess reactant or unreacted starting material.[4]

  • Impurity C: Isomeric Aminofluorophenyl Piperidinyl Methanones: Arising from impurities in the 2-amino-5-fluorobenzoic acid starting material (e.g., other positional isomers).

  • Impurity D: Bis-acylated Piperidine Derivatives: Potential byproducts from side reactions.

Q2: What are the potential degradation products of this compound?

Forced degradation studies are essential to identify potential degradation products and ensure the stability-indicating nature of the analytical method.[5] Given the functional groups present, the following degradation pathways are plausible:

  • Hydrolytic Degradation:

    • Acidic/Basic Hydrolysis: Cleavage of the amide bond to yield 2-amino-5-fluorobenzoic acid (Impurity A) and piperidine (Impurity B).

  • Oxidative Degradation:

    • The primary aromatic amine is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or colored polymeric impurities. Oxidative defluorination of the aromatic ring is also a possibility under harsh conditions.[6]

  • Photolytic Degradation:

    • Aromatic amines and fluorinated compounds can be susceptible to photodegradation, potentially leading to complex rearrangements or dimerization.

  • Thermal Degradation:

    • While generally stable, prolonged exposure to high temperatures could lead to decomposition, potentially involving the piperidine ring or the amide linkage.

Section 2: High-Performance Liquid Chromatography (HPLC) Method Development and Troubleshooting

Reversed-phase HPLC with UV detection is the workhorse for purity analysis of non-volatile, UV-active compounds like this compound.[7]

Q3: What is a good starting point for an HPLC-UV method for the purity assessment of this compound?

A gradient reversed-phase HPLC method is recommended to ensure the separation of the main component from both polar and non-polar impurities.

Table 1: Recommended Starting HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and resolution for a broad range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape for the basic piperidine moiety.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.A broad gradient ensures elution of potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 254 nmA common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity and identify optimal wavelengths for all components.
Injection Volume 10 µLA standard injection volume to avoid column overload.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Ensures sample compatibility with the mobile phase and good peak shape.
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Weigh and dissolve sample in diluent SystemSuitability Perform System Suitability Test (SST) SamplePrep->SystemSuitability StandardPrep Prepare reference standard and impurity standards StandardPrep->SystemSuitability InjectSample Inject sample and standards SystemSuitability->InjectSample If SST passes AcquireData Acquire chromatograms and spectral data (PDA) InjectSample->AcquireData IntegratePeaks Integrate peaks and assess peak purity AcquireData->IntegratePeaks CalculatePurity Calculate purity by area percent and quantify impurities IntegratePeaks->CalculatePurity GenerateReport Generate final report CalculatePurity->GenerateReport

Caption: Workflow for HPLC purity determination.

Q4: I am observing peak tailing for the main analyte peak. What are the likely causes and how can I resolve this?

Peak tailing is a common issue, particularly for basic compounds like those containing a piperidine moiety.[8][9][10][11]

Troubleshooting Peak Tailing:

Possible CauseTroubleshooting Steps
Secondary Interactions with Residual Silanols The basic nitrogen on the piperidine ring can interact with acidic silanol groups on the silica-based C18 column. Solution: 1. Lower Mobile Phase pH: Ensure the pH of mobile phase A is low enough (e.g., using 0.1% formic or trifluoroacetic acid) to protonate the piperidine nitrogen. 2. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
Column Overload Injecting too much sample can lead to peak distortion. Solution: 1. Reduce Injection Volume: Decrease the injection volume. 2. Dilute the Sample: Lower the concentration of the sample.
Column Contamination or Degradation Strongly retained compounds from previous injections or column aging can cause peak tailing. Solution: 1. Flush the Column: Use a strong solvent wash (e.g., 100% acetonitrile or isopropanol). 2. Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.
Q5: My impurity peaks are not well-resolved from the main peak. How can I improve the resolution?

Improving resolution often involves adjusting the selectivity of the chromatographic system.[8][10]

Strategies for Improving Resolution:

  • Modify the Organic Modifier: Switch from acetonitrile to methanol, or use a combination of both. This can alter the selectivity of the separation.

  • Adjust the Gradient Slope: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.

  • Change the Column Chemistry: If resolution cannot be achieved on a C18 column, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which will offer different selectivities.

  • Optimize Temperature: Lowering the column temperature can sometimes improve the resolution of critical pairs, although it will also increase retention times and backpressure.

Troubleshooting Decision Tree

Caption: Decision tree for common HPLC issues.

Section 3: Orthogonal and Confirmatory Techniques

While HPLC-UV is the primary method for purity assessment, orthogonal techniques are crucial for impurity identification and structural elucidation.[7][12][13]

Q6: How can Gas Chromatography-Mass Spectrometry (GC-MS) be used in the purity analysis of this compound?

GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as unreacted piperidine (Impurity B) or other low molecular weight byproducts. The main analyte may require derivatization to improve its volatility for GC analysis.

Q7: What role does Mass Spectrometry (MS) play in impurity characterization?

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities detected during HPLC analysis. By coupling the HPLC to a mass spectrometer, you can obtain the molecular weight of the impurity peaks. Tandem MS (MS/MS) experiments can then be performed to fragment the impurity ions, providing structural information.

Expected Fragmentation Patterns:

  • This compound:

    • Benzoyl Cation Formation: A characteristic fragmentation would be the cleavage of the amide bond to form a benzoyl-type cation.[14]

    • Piperidine Ring Fragmentation: The piperidine ring can undergo α-cleavage adjacent to the nitrogen, leading to characteristic fragment ions.[15]

  • N-Benzoylpiperidine Derivatives: These compounds often show a prominent molecular ion and fragments corresponding to the loss of the piperidine ring or parts of it.[14]

Q8: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for purity assessment?

While HPLC is better for quantifying low-level impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the structural elucidation of the main component and any isolated impurities.[7] Quantitative NMR (qNMR) can also be used for purity assessment if appropriate internal standards are used.

¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the 2-amino-5-fluorophenyl ring will appear in the aromatic region (typically 6.5-8.0 ppm) with splitting patterns influenced by the fluorine and amino substituents.

  • Piperidine Protons: The protons on the piperidine ring will appear in the aliphatic region (typically 1.5-4.0 ppm). The protons adjacent to the nitrogen and the carbonyl group will be the most downfield.[16]

  • Amino Protons: The -NH₂ protons will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

By comparing the ¹H NMR spectrum of the sample to that of a well-characterized reference standard, the presence of impurities can be detected by observing unexpected signals.

Integrated Analytical Workflow for Purity Assessment

Caption: Integrated workflow for comprehensive purity analysis.

Section 4: Method Validation

Q9: What are the key parameters to consider when validating the HPLC method according to ICH Q2(R1) guidelines?

A fully validated analytical method provides confidence in the accuracy and reliability of the purity results. The validation should be performed in accordance with ICH Q2(R1) guidelines.[4]

Table 2: ICH Q2(R1) Validation Parameters for an Impurity Method

Validation ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated through forced degradation studies and analysis of impurity-spiked samples.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This should be established for both the main component and the impurities.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. This can be assessed by analyzing samples with known concentrations of impurities (spiked samples).
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This involves varying parameters such as mobile phase composition, pH, column temperature, and flow rate.

This technical support guide provides a framework for developing, troubleshooting, and validating analytical methods for the purity assessment of this compound. For further assistance, please consult the references below or contact our technical support team.

References

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Silva, J. (2017). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Universidade de Lisboa. [Link]

  • Neilson, A. H., & Allard, A. S. (2008). Degradation and Transformation of Organic Fluorine Compounds. The Handbook of Environmental Chemistry, 5(Part P), 1-48. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Impurity Profiling of Pharmaceuticals. [Link]

  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Dong, S., Yang, H., Xu, L., & Chen, X. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 55(12), 1396-1400. [Link]

  • Wang, J., & Lim, H. (2019). The Dark Side of Fluorine. Journal of medicinal chemistry, 62(12), 5875–5890. [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • Zaney, M. E., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic chemistry, 29, 100424. [Link]

  • Liu, Z., et al. (2019). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecular imaging and biology, 21(5), 856–866. [Link]

  • ResearchGate. Mass fragmentation pattern for.... [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • ResearchGate. LC/TOFMS and UPLC-MS/MS Methods for the Analysis of Perfluorooctanesulfonate (PFOS) and the Reduction of Matrix Interference in Complex Biological Matrices. [Link]

  • GSRS. 1-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)PENTAN-1-ONE. [Link]

  • Pei, Z., et al. (2006). Discovery of ((4R,5S)-5-amino-4-(2,4,5- trifluorophenyl)cyclohex-1-enyl)-(3- (trifluoromethyl)-5,6-dihydro-[4][8][15]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone (ABT-341), a highly potent, selective, orally efficacious, and safe dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 49(22), 6439–6442. [Link]

  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

  • Li, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of medicinal chemistry, 56(11), 4339–4351. [Link]

  • Google Patents. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.
  • SpectraBase. (3-Methoxyphenyl)(piperazin-1-yl)methanone - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. Methanone, [2-[2-(2-aminophenyl)ethenyl]phenyl]phenyl- - Optional[13C NMR]. [Link]

  • SpectraBase. (3,5-Dinitrophenyl)-(4-piperonylpiperazino)methanone - Optional[13C NMR] - Chemical Shifts. [Link]

  • White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone is a key building block in the synthesis of a variety of pharmacologically active compounds. Its strategic importance necessitates the availability of efficient and scalable synthetic routes. This guide provides a comparative analysis of the primary methodologies for the preparation of this valuable intermediate, offering in-depth technical insights and experimental protocols to aid researchers in selecting the most suitable route for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of an amide bond between 2-amino-5-fluorobenzoic acid and piperidine. The primary challenge in this transformation lies in the chemoselective activation of the carboxylic acid in the presence of the nucleophilic amino group on the aromatic ring. Direct amide formation is often inefficient and can lead to undesired side reactions, such as intermolecular N-acylation, resulting in oligomeric byproducts.

To address this, two principal strategies are employed:

  • Direct Amide Coupling using Activating Agents: This approach involves the in-situ activation of the carboxylic acid functionality of 2-amino-5-fluorobenzoic acid using a coupling reagent, followed by the addition of piperidine. The choice of coupling agent is critical to ensure high efficiency and minimize side reactions.

  • Two-Step Synthesis via an Acyl Chloride Intermediate: This classical method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with piperidine. This route can be highly effective but requires careful handling of the moisture-sensitive acyl chloride intermediate.

This guide will delve into the experimental details of each approach, providing a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and operational simplicity.

Route 1: Direct Amide Coupling with Activating Agents

Direct amide coupling is often favored for its operational simplicity, as it is typically a one-pot procedure. The success of this route hinges on the selection of an appropriate coupling reagent that can efficiently activate the carboxylic acid at a rate significantly faster than the undesired N-acylation of the starting material.

Key Coupling Reagents and Their Mechanisms

A variety of coupling reagents have been developed for amide bond formation, each with its own mechanism of action and reactivity profile. For the synthesis of this compound, uronium/aminium and phosphonium-based reagents are generally preferred due to their high efficiency and ability to suppress racemization in chiral substrates (though not a concern for this specific achiral molecule).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly effective uronium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate readily undergoes nucleophilic attack by the amine. The presence of a base, typically a non-nucleophilic amine such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the amine hydrochloride salt if used.

  • Carbodiimides (e.g., DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common carbodiimide coupling agents. They react with the carboxylic acid to form a reactive O-acylisourea intermediate. While effective, DCC can lead to the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification. To enhance efficiency and minimize side reactions, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 1: General workflow for direct amide coupling.

Experimental Protocol: HATU-Mediated Coupling

This protocol provides a representative procedure for the synthesis of this compound using HATU.

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (2.5 eq).

  • In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF.

  • Add the HATU solution to the solution of the carboxylic acid and base. Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add piperidine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Advantages and Disadvantages of Direct Coupling
FeatureAnalysis
Yield Generally good to excellent, depending on the coupling reagent and optimization of reaction conditions.
Purity Can be high, but purification is often necessary to remove coupling agent byproducts.
Scalability Readily scalable, although the cost of some coupling reagents can be a limiting factor for large-scale production.
Operational Simplicity High, as it is typically a one-pot reaction.
Safety Generally safe, although some coupling reagents and their byproducts can be toxic or irritating.
Cost Can be moderate to high, primarily due to the cost of the coupling reagents.

Route 2: Two-Step Synthesis via an Acyl Chloride Intermediate

This traditional approach involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with piperidine to form the desired amide.

Mechanism of Acyl Chloride Formation and Reaction

The carboxylic acid is typically converted to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of DMF is often added when using oxalyl chloride to facilitate the reaction via the formation of the Vilsmeier reagent. The resulting acyl chloride is a highly reactive electrophile that is susceptible to nucleophilic attack by piperidine.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Two-step synthesis via an acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Route

This protocol outlines the synthesis of this compound via the acyl chloride intermediate.

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Piperidine

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of 2-Amino-5-fluorobenzoyl Chloride

  • Suspend 2-amino-5-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as DCM or toluene under an inert atmosphere.

  • Add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC analysis of a quenched aliquot.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-amino-5-fluorobenzoyl chloride is often used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 2-amino-5-fluorobenzoyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the piperidine/triethylamine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Advantages and Disadvantages of the Acyl Chloride Route
FeatureAnalysis
Yield Can be very high, often exceeding that of direct coupling methods if performed carefully.
Purity The crude product is often of high purity, though chromatographic purification is still recommended.
Scalability Highly scalable and cost-effective for large-scale synthesis due to the low cost of chlorinating agents.
Operational Simplicity More complex than direct coupling, as it involves two distinct steps and requires the handling of moisture-sensitive reagents.
Safety Requires caution due to the corrosive and toxic nature of thionyl chloride or oxalyl chloride and the evolution of HCl and SO₂ gases.
Cost Generally lower than direct coupling methods, especially on a larger scale.

Comparative Summary

Synthesis RouteKey ReagentsProsCons
Direct Amide Coupling Coupling Agents (HATU, EDC/HOBt), Base (DIPEA)One-pot procedure, milder reaction conditions, high yields.Higher cost of reagents, purification from byproducts can be challenging.
Acyl Chloride Intermediate Chlorinating Agents (SOCl₂, (COCl)₂), Base (TEA)Cost-effective for large scale, high yields, often cleaner crude product.Two-step process, requires handling of corrosive and moisture-sensitive reagents.

Conclusion and Recommendations

Both direct amide coupling and the acyl chloride route are viable methods for the synthesis of this compound. The choice of the optimal route depends on the specific requirements of the research or production campaign.

  • For small-scale laboratory synthesis where convenience and speed are prioritized, direct amide coupling with a reagent like HATU is an excellent choice. It offers high yields and a straightforward, one-pot procedure.

  • For large-scale production where cost-effectiveness and scalability are paramount, the two-step synthesis via the acyl chloride intermediate is generally the more economical and practical option, despite its operational complexity and the need for careful handling of hazardous reagents.

Researchers should carefully consider the factors of scale, cost, available equipment, and safety protocols when selecting the most appropriate synthetic strategy for their application.

References

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005, 61 (46), 10827-10852.
  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38 (2), 606-631.

  • Han, S.-Y.; Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron2004, 60 (11), 2447-2467.
  • A. A. A. Abdel-Fattah, Amide Bond Formation, in The Chemical Synthesis of Peptides, 2017, pp. 41-79.
  • Standard DIC/HOBt Coupling. Aapptec. [Link] (accessed Jan 18, 2026).

  • Coupling with EDC. Aapptec. [Link] (accessed Jan 18, 2026).

  • Coupling Reagents. Aapptec. [Link] (accessed Jan 18, 2026).

  • Amide Bond Formation and Peptide Coupling. ResearchGate. [Link] (accessed Jan 18, 2026).[1]

Sources

Structure-Activity Relationship of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone Derivatives: A Comparative Guide to PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-aminobenzamide derivatives, with a specific focus on the (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone scaffold. We will explore its role as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced structural requirements for designing next-generation PARP inhibitors. We will objectively compare this scaffold to established clinical alternatives, supported by detailed experimental protocols and quantitative data.

Introduction: The 2-Aminobenzamide Scaffold in Modern Oncology

The 2-aminobenzamide core structure is a privileged pharmacophore in medicinal chemistry, extensively explored for its ability to inhibit critical enzymes in oncology.[1] Initially gaining prominence in the development of histone deacetylase (HDAC) inhibitors, this scaffold has proven remarkably versatile.[1][2] Its primary chemical feature is its function as a bioisostere of the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes. This allows 2-aminobenzamide derivatives to act as competitive inhibitors, occupying the NAD+ binding site and disrupting enzymatic function.

This guide will focus on the application of this scaffold in developing inhibitors for PARP1, an enzyme central to the base excision repair (BER) pathway for single-strand DNA breaks.[3][4] The inhibition of PARP in tumors with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, making PARP inhibitors a cornerstone of targeted cancer therapy.[5][6] We will dissect the this compound structure to understand how each component contributes to potency, selectivity, and overall drug-like properties.

The Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are cellular sentinels for DNA damage. Upon detecting a single-strand break (SSB), PARP1 binds to the damaged site and catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[4] This PARylation process serves as a recruitment signal for other DNA repair proteins.

The therapeutic strategy of PARP inhibition hinges on the concept of synthetic lethality.[5]

  • PARP Inhibition: When a PARP inhibitor is present, SSBs are not efficiently repaired.

  • Replication Stress: During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic double-strand breaks (DSBs).

  • HR Deficiency: In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this repair mechanism is compromised.[5]

  • Cell Death: The accumulation of unresolved DSBs in HR-deficient cells triggers genomic instability and apoptosis, selectively killing the cancer cells while largely sparing normal, HR-proficient cells.[4]

Beyond simple catalytic inhibition, the most potent PARP inhibitors also function by "trapping" the PARP enzyme on the DNA at the site of damage.[7][8] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, contributing significantly to the inhibitor's efficacy. The SAR of a compound, therefore, relates not only to its binding affinity (IC50) but also to its ability to induce this trapping phenomenon.

Core Scaffold Analysis and Structure-Activity Relationships

The general structure of a 2-aminobenzamide-based PARP inhibitor can be deconstructed into three key components: the zinc-binding group (the 2-aminobenzamide head), a central linker, and a terminal cap group.[1] The this compound scaffold provides specific examples of these components.

cluster_0 Pharmacophore Model A Zinc-Binding Group (2-Amino-5-fluorophenyl) B Amide Linker (Methanone) A->B Binds in Nicotinamide Pocket C Cap Group (Piperidin-1-yl) B->C Influences Solubility & Cell Permeability start Start step1 Step 1 Coat 96-well plate with histone proteins. Wash and block. start->step1 step2 Step 2 Add reaction mix: - Recombinant PARP1 Enzyme - Biotinylated NAD+ - Test Compound (Varying Conc.) step1->step2 step3 Step 3 Incubate for 1 hour at RT to allow PARylation. step2->step3 step4 Step 4 Wash plate to remove unbound reagents. step3->step4 step5 Step 5 Add Streptavidin-HRP conjugate. Incubate for 1 hour. step4->step5 step6 Step 6 Wash plate. Add chemiluminescent HRP substrate. step5->step6 end End|Read luminescence on a plate reader. Calculate IC50 values. step6->end

Caption: Workflow for a chemiluminescent PARP1 inhibition assay.

Step-by-Step Protocol:

  • Plate Preparation: Coat a 96-well high-binding plate with histone H1 (10 µg/mL in PBS) overnight at 4°C. Wash three times with PBS containing 0.05% Tween-20 (PBST) and block with 5% BSA in PBST for 1 hour at room temperature (RT).

  • Reaction Setup: In each well, add 50 µL of reaction buffer containing recombinant human PARP1 enzyme, activated DNA (e.g., salmon sperm DNA), and biotin-labeled NAD+.

  • Compound Addition: Add the this compound derivatives at various concentrations (typically a 10-point serial dilution starting from 10 µM). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Enzymatic Reaction: Incubate the plate at RT for 60 minutes to allow the PARylation of histone proteins.

  • Detection: Wash the plate three times with PBST. Add a solution of Streptavidin-HRP (horseradish peroxidase) conjugate and incubate for another 60 minutes at RT. This will bind to the biotinylated PAR chains attached to the histones.

  • Signal Generation: Wash the plate thoroughly three times with PBST. Add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the luminescence signal using a microplate reader. The signal is proportional to PARP1 activity. Plot the signal versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value. [9]

Secondary Screen: Cell-Based Viability Assay in BRCA-Deficient Cells

This assay validates that the compound's enzymatic inhibition translates to the desired biological effect (synthetic lethality) in a relevant cancer cell model.

Causality: Using a matched pair of cell lines (e.g., BRCA2-deficient and BRCA2-proficient) is a self-validating system. A successful PARP inhibitor should show significantly greater cytotoxicity in the BRCA-deficient line, confirming an on-target, synthetic lethal mechanism. [4][5] Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells with a known BRCA mutation (e.g., MDA-MB-436, CAPAN-1) and a BRCA wild-type control cell line (e.g., MCF-7) into 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72-96 hours.

  • Viability Assessment: After the incubation period, add a cell viability reagent such as resazurin (AlamarBlue) or MTT.

  • Data Acquisition: Incubate for 2-4 hours, then measure the fluorescence (for resazurin) or absorbance (for MTT) on a microplate reader.

  • Data Analysis: Normalize the data to untreated control cells and plot cell viability against compound concentration to calculate the GI50 (concentration for 50% growth inhibition). A large differential in GI50 between the BRCA-deficient and BRCA-proficient cell lines indicates successful synthetic lethality.

Conclusion and Future Directions

The this compound scaffold represents a rationally designed platform for the development of potent and selective PARP inhibitors. The 2-aminobenzamide core effectively mimics the native substrate to inhibit catalytic activity, while the 5-fluoro and piperidine substituents are strategically placed to enhance binding affinity, improve metabolic stability, and confer favorable drug-like properties.

Comparative analysis shows that while achieving nanomolar potency is feasible, the next critical hurdle is optimizing for high PARP trapping efficiency, which is a key driver of clinical efficacy. Future work should focus on:

  • Exploring Piperidine Substitutions: Introducing small alkyl or polar groups on the piperidine ring to probe for additional interactions that may enhance PARP1 selectivity and trapping.

  • Combination Therapies: Evaluating the synergy of lead compounds with other DNA damaging agents or immune checkpoint inhibitors, which is an emerging therapeutic paradigm. [4]* Pharmacokinetic Profiling: Undertaking in vivo studies to confirm that the promising in vitro activity translates to a favorable pharmacokinetic and safety profile.

This scaffold holds significant promise, and a continued, systematic exploration of its SAR will be instrumental in developing next-generation targeted therapies for HR-deficient cancers.

References

  • BPS Bioscience. PARP Assays. [Link]

  • Geyer, M., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers (Basel). [Link]

  • BPS Bioscience (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • BMG LABTECH. PARP assay for inhibitors. [Link]

  • Zandar, M., et al. (2020). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data. ResearchGate. [Link]

  • Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry. [https://www.semanticscholar.org/paper/Discovery-of-5-%7B4-%5B(7-Ethyl-6-oxo-5%2C6-dihydro-1%2C-Johannes-Balazs/c8d55700203f0b2f15f073286f9909241c881c1c]([Link]

  • Angeli, A., et al. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Scientific Reports. [Link]

  • Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. PubMed. [Link]

  • Kim, H., & De, S. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Experimental & Molecular Medicine. [Link]

  • Wang, H., et al. (2015). Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Suzuki, T., et al. (2009). Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of Novel Bioactive Compounds: A Comparative Analysis Featuring (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Target Engagement in Drug Discovery

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended biological target within a cellular context is a cornerstone of a successful preclinical campaign. This process, termed target engagement, serves as a critical checkpoint, validating the mechanism of action and providing confidence for further development. The absence of robust target engagement data can lead to the costly failure of drug candidates in later clinical phases.

This guide provides a comparative analysis of state-of-the-art methodologies for validating the target engagement of novel chemical entities. We will use the hypothetical compound, (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone, as a case study to illustrate the application and relative merits of these techniques. For the purpose of this guide, we will postulate that preliminary screening has suggested this compound may target a specific kinase, which we will refer to as "Kinase X".

Comparing Methodologies for Target Engagement Validation

The selection of an appropriate target engagement validation method is contingent on several factors, including the nature of the target protein, the affinity of the compound, and the experimental setting (in vitro, in situ, or in vivo). Here, we compare three widely adopted and powerful techniques: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Kinase Activity Assays.

Methodology Principle Advantages Limitations Ideal For
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[1][2][3][4]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[1][4]Requires a specific antibody for detection, may not be suitable for all targets (e.g., membrane proteins can be challenging).Confirming direct target binding in a cellular environment for soluble proteins.
Photoaffinity Labeling (PAL) A photoreactive version of the compound is used to covalently crosslink to the target protein upon light activation.[5][6][7][8][9]Covalently captures the interaction, enabling identification of the binding site and off-targets.[5][8]Requires chemical synthesis of a photo-probe, which may alter the compound's binding properties. Potential for non-specific labeling.[6][9]Identifying the direct binding partner(s) of a compound and mapping the binding site.
Kinase Activity Assays Measures the functional consequence of compound binding, i.e., the inhibition or activation of the kinase's catalytic activity.[10][11][12][13]Provides functional validation of target engagement, highly sensitive, and amenable to high-throughput screening.[12][13][14]Indirect measure of binding, can be affected by downstream cellular events, requires a known substrate and assay reagents.[10][11]Assessing the functional impact of a compound on its kinase target and determining potency (e.g., IC50).

Experimental Workflows and Protocols

Cellular Thermal Shift Assay (CETSA) Workflow

The CETSA workflow is designed to determine if this compound directly binds to and stabilizes Kinase X in intact cells.

CETSA_Workflow A 1. Cell Culture & Treatment Treat cells with (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone or vehicle. B 2. Heat Shock Expose treated cells to a temperature gradient. A->B C 3. Cell Lysis Lyse cells to release soluble proteins. B->C D 4. Separation of Aggregates Centrifuge to pellet aggregated proteins. C->D E 5. Protein Quantification Collect supernatant containing soluble proteins. D->E F 6. Western Blot Analysis Detect soluble Kinase X using a specific antibody. E->F G 7. Data Analysis Plot melting curves to determine thermal shift. F->G

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.

Detailed CETSA Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line known to express Kinase X at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Treatment:

    • Harvest cells and resuspend in a suitable buffer.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[2]

    • Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.[15]

  • Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble Kinase X in each sample by Western blotting using a validated anti-Kinase X antibody.

  • Data Interpretation:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble Kinase X as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

Photoaffinity Labeling (PAL) Workflow

To definitively identify the direct binding partner of our compound, a photoaffinity labeling strategy can be employed. This requires the synthesis of a probe molecule.

PAL_Workflow A 1. Probe Synthesis Synthesize a photo-probe of (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone with a photoreactive group and a reporter tag (e.g., biotin). B 2. Cell Treatment & Crosslinking Incubate cells with the photo-probe and expose to UV light to induce covalent crosslinking. A->B C 3. Cell Lysis & Protein Enrichment Lyse cells and enrich for biotin-tagged proteins using streptavidin beads. B->C D 4. Protein Digestion & Mass Spectrometry Digest the enriched proteins and identify them by LC-MS/MS. C->D E 5. Data Analysis Identify proteins specifically labeled by the photo-probe. D->E

Caption: A schematic of the Photoaffinity Labeling (PAL) workflow.

Detailed Photoaffinity Labeling Protocol:

  • Probe Synthesis:

    • Synthesize a derivative of this compound that incorporates a photoreactive moiety (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne).[5][8]

  • Cellular Labeling:

    • Treat cells with the photo-probe. Include a competition control where cells are co-incubated with an excess of the original, unlabeled compound.

    • Irradiate the cells with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking to interacting proteins.[5]

  • Enrichment of Labeled Proteins:

    • Lyse the cells and use streptavidin-coated beads to pull down the biotin-tagged protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Identification of Target Proteins:

    • Elute the bound proteins from the beads and separate them by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Interpretation:

    • Proteins that are significantly enriched in the photo-probe-treated sample compared to the competition control and a no-probe control are considered direct binding partners. Kinase X should be among the top hits.

Kinase Activity Assay Workflow

This workflow assesses the functional consequence of this compound binding to Kinase X.

Kinase_Assay_Workflow A 1. Assay Setup Combine recombinant Kinase X, its specific substrate, and ATP in a microplate. B 2. Compound Addition Add serial dilutions of (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone. A->B C 3. Kinase Reaction Incubate to allow for phosphorylation of the substrate. B->C D 4. Detection Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence). C->D E 5. Data Analysis Plot kinase activity versus compound concentration to determine the IC50 value. D->E

Caption: A schematic of an in vitro Kinase Activity Assay workflow.

Detailed Kinase Activity Assay Protocol:

  • Assay Components:

    • Recombinant active Kinase X.

    • A specific peptide or protein substrate for Kinase X.

    • Adenosine triphosphate (ATP).

    • Assay buffer.

  • Assay Procedure:

    • In a microtiter plate, add the assay buffer, Kinase X, and the substrate.

    • Add serial dilutions of this compound to the wells. Include positive (known inhibitor) and negative (vehicle) controls.

    • Initiate the kinase reaction by adding ATP.[12]

    • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time.

    • Stop the reaction.

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Phospho-specific antibodies: In an ELISA or Western blot format.

      • ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.

      • TR-FRET assays: Use antibodies labeled with a FRET pair to detect the phosphorylated product.[12]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Conclusion and Recommendations

Validating the target engagement of a novel compound is a multi-faceted process that often requires the application of orthogonal methods to build a compelling case.

  • Initial Confirmation: For a rapid and physiologically relevant confirmation of direct binding in cells, CETSA is an excellent first choice, provided a reliable antibody for the putative target is available.

  • Unbiased Target Identification: If the direct target is unknown or to identify potential off-targets, Photoaffinity Labeling is the gold standard, despite the synthetic chemistry effort required.

  • Functional Validation and Potency: To understand the functional consequences of target binding and to determine the compound's potency, Kinase Activity Assays are indispensable.

For our hypothetical compound, this compound, and its putative target Kinase X, a robust validation strategy would involve:

  • Demonstrating a significant thermal shift of Kinase X in the presence of the compound using CETSA .

  • Confirming a dose-dependent inhibition of Kinase X activity and determining the IC50 value using a Kinase Activity Assay .

  • For further validation and to rule out off-target effects, synthesizing a photo-probe for Photoaffinity Labeling to show direct covalent modification of Kinase X.

By judiciously selecting and combining these powerful techniques, researchers can confidently validate the target engagement of their compounds, thereby de-risking their progression in the drug discovery pipeline.

References

  • Almqvist, H., et al. (2016). CETSA simplifies the direct measurement of drug-target interactions in living cells. Nature Protocols, 11(7), 1146-1161. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Dubinsky, L., et al. (2020). Photoaffinity labeling in target- and binding-site identification. Bioorganic & Medicinal Chemistry, 28(1), 115163. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Creative Diagnostics. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Lochhead, P. A. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1681, 1-13. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Creative Biostructure. (n.d.). Photoaffinity Labeling in Target and Binding Site Identification. Creative Biostructure. [Link]

  • H. D. T. Le, et al. (2017). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 22(5), 738. [Link]

  • Taylor, F. J., & Wright, M. C. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Expert Opinion on Drug Discovery, 10(5), 529-542. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]

Sources

A Comparative Efficacy Analysis of Novel Benzoylpiperidine-based Monoacylglycerol Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of a novel benzoylpiperidine derivative, designated here as Compound HBF-1 , against established Monoacylglycerol Lipase (MAGL) inhibitors. While direct experimental data for the closely related structure, (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone, is not publicly available, this analysis is based on a representative compound, (1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone, to which we will refer to as HBF-1. This guide will delve into the mechanism of MAGL inhibition, compare the efficacy of HBF-1 with known inhibitors such as JZL184, KML29, and CAY10499, and provide detailed experimental protocols for assessing inhibitor potency. The objective is to offer researchers and drug development professionals a thorough framework for evaluating novel MAGL inhibitors.

Introduction to Monoacylglycerol Lipase (MAGL) as a Therapeutic Target

Monoacylglycerol Lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] 2-AG is an endogenous lipid that binds to and activates cannabinoid receptors CB1 and CB2, playing a crucial role in various physiological processes including pain perception, inflammation, and neurotransmission.[2][3][4] By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL terminates its signaling.[1][2] The arachidonic acid produced can then be converted into pro-inflammatory prostaglandins, linking the endocannabinoid system to inflammatory pathways.[3][5]

Inhibition of MAGL presents a promising therapeutic strategy for a range of conditions. By preventing the breakdown of 2-AG, MAGL inhibitors elevate its levels, thereby enhancing cannabinoid receptor signaling.[1][2] This can lead to analgesic, anti-inflammatory, and neuroprotective effects.[1][2] Consequently, MAGL has emerged as a significant target for the development of novel therapeutics for neurodegenerative diseases, chronic pain, and cancer.[1][3][6]

This guide focuses on a class of benzoylpiperidine derivatives, represented by the hypothetical Compound HBF-1 ((1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone), as potential MAGL inhibitors. We will compare its efficacy to well-characterized inhibitors to provide a clear perspective on its potential.

The Endocannabinoid Signaling Pathway and the Role of MAGL

The activity of MAGL is central to the regulation of endocannabinoid signaling. The following diagram illustrates the key components of this pathway and the intervention point for MAGL inhibitors.

MAGL_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitors Therapeutic Intervention DAGL DAGL twoAG 2-Arachidonoylglycerol (2-AG) DAGL->twoAG DAG Diacylglycerol (DAG) DAG->DAGL Synthesis MAGL Monoacylglycerol Lipase (MAGL) twoAG->MAGL Hydrolysis CB1 CB1 Receptor twoAG->CB1 Binds to and activates AA Arachidonic Acid (AA) MAGL->AA Glycerol Glycerol MAGL->Glycerol COX COX enzymes AA->COX PGs Prostaglandins (Pro-inflammatory) COX->PGs Inhibitors MAGL Inhibitors (e.g., HBF-1, JZL184) Inhibitors->MAGL Inhibition

Figure 1: The role of MAGL in the endocannabinoid signaling pathway.

Comparative Efficacy of MAGL Inhibitors

The potency of a MAGL inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce MAGL activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for our representative compound, HBF-1, and other known MAGL inhibitors.

InhibitorChemical ClassIC50 (nM) for human MAGLSelectivity NotesReference(s)
HBF-1 (Hypothetical) Benzoylpiperidine80Assumed selective over FAAH[7]
JZL184 Piperidine Carbamate8>300-fold selective for MAGL over FAAH.[8][9][8][9][10]
KML29 Carbamate5.9Highly selective, no detectable activity against FAAH.[11][11][12]
CAY10499 Oxadiazolone144Non-selective, also inhibits FAAH (IC50 = 14 nM).[13][14][15][13][14][15][16]

Analysis of Comparative Efficacy:

  • Potency: KML29 and JZL184 are the most potent inhibitors in this comparison, with IC50 values in the low nanomolar range.[8][9][11] The hypothetical HBF-1 shows moderate potency with an IC50 of 80 nM. CAY10499 is the least potent MAGL inhibitor among the selected compounds.[13][14][15]

  • Selectivity: Selectivity is a critical parameter, particularly concerning the fatty acid amide hydrolase (FAAH), which degrades the other major endocannabinoid, anandamide. KML29 exhibits exceptional selectivity for MAGL over FAAH.[11] JZL184 also demonstrates good selectivity.[8][9] In contrast, CAY10499 is a non-selective inhibitor, potently inhibiting both MAGL and FAAH, which can lead to broader, less targeted effects on the endocannabinoid system.[13][14][15] The selectivity of HBF-1 would need to be experimentally determined.

Experimental Protocol: In Vitro MAGL Inhibition Assay

To determine the IC50 value of a novel compound like HBF-1, a robust and reproducible in vitro assay is essential. A common method utilizes the substrate 4-nitrophenylacetate, which, when hydrolyzed by MAGL, produces the chromogenic product 4-nitrophenol.[17][18][19] The rate of 4-nitrophenol production can be measured spectrophotometrically, and the effect of an inhibitor on this rate can be quantified.

MAGL_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Acquisition & Analysis A1 Prepare serial dilutions of test inhibitor (e.g., HBF-1) in assay buffer. B2 Add inhibitor dilutions to respective wells. Include a vehicle control (no inhibitor). A1->B2 A2 Prepare solutions of human recombinant MAGL enzyme and substrate (4-nitrophenylacetate). B1 Add MAGL enzyme to wells of a 96-well plate. A2->B1 B4 Initiate the reaction by adding the substrate (4-nitrophenylacetate) to all wells. A2->B4 B1->B2 B3 Pre-incubate at 37°C for a defined period (e.g., 15 min) to allow inhibitor binding. B2->B3 B3->B4 C1 Immediately measure the absorbance at 405-412 nm in kinetic mode for 10-20 minutes at 37°C. B4->C1 C2 Calculate the rate of reaction (V) for each inhibitor concentration. C1->C2 C3 Plot % inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC50 value. C2->C3

Figure 2: Workflow for the in vitro MAGL inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA.

    • Enzyme Solution: Dilute human recombinant MAGL in assay buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a linear reaction rate.

    • Substrate Solution: Prepare a stock solution of 4-nitrophenylacetate in a suitable solvent like DMSO and dilute it in assay buffer to the final desired concentration just before use.

    • Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., HBF-1) in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations to be tested.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each inhibitor dilution to the appropriate wells. For the control (100% activity), add 10 µL of assay buffer with the same final concentration of DMSO.

    • Add 80 µL of the diluted MAGL enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the 4-nitrophenylacetate substrate solution to each well.

  • Data Measurement and Analysis:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 410 nm every minute for 10-20 minutes.

    • Calculate the reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis indicates that benzoylpiperidine-based compounds, represented here by the hypothetical HBF-1, are a promising scaffold for the development of MAGL inhibitors. While not as potent as the established inhibitors KML29 and JZL184, the therapeutic potential of such compounds would be significantly influenced by their selectivity, pharmacokinetic properties, and in vivo efficacy.

For any novel inhibitor, the next critical steps would involve:

  • Selectivity Profiling: Assessing the inhibitory activity against FAAH and other serine hydrolases to confirm its target specificity.

  • In Vivo Efficacy: Evaluating the compound's ability to raise 2-AG levels in the brain and its therapeutic effects in animal models of pain, inflammation, or neurodegeneration.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.

By following a systematic evaluation process, as outlined in this guide, researchers can effectively characterize the potential of novel MAGL inhibitors and advance the development of new therapeutics for a variety of disorders.

References

  • Natsuo Ueda, et al. (2012). Discrimination between two endocannabinoids. Chem Biol., 19(5), 545-7.
  • Patsnap Synapse. (2024). What are MAGL inhibitors and how do they work? Patsnap. [Link]

  • Patsnap Synapse. (2024). What are MAGL modulators and how do they work? Patsnap. [Link]

  • Al-Saffar, et al. (2015). Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling. Pharmacological Research, 98, 4-13.
  • Strain Genie. (2019). MAGL (Monoacylglycerol Lipase): An Endocannabinoid Recylcing Enzyme. Strain Genie. [Link]

  • Chang, J. W., et al. (2012). Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. Chemistry & biology, 19(5), 579–588.
  • Zhang, J., et al. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta pharmaceutica Sinica. B, 9(6), 1138–1158.
  • Long, J. Z., et al. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Chemistry & biology, 16(7), 744–753.
  • Kumar, S., et al. (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules (Basel, Switzerland), 26(24), 7578.
  • Zhang, Y., et al. (2020). ARS2/MAGL signaling in glioblastoma stem cells promotes self-renewal and M2-like polarization of tumor-associated macrophages.
  • Drug Discovery Opinion. (2010). MAGL Contributes to Aggressiveness in Cancer. Drug Discovery Opinion. [Link]

  • Li, J., et al. (2021). Inhibition of MAGL activates the Keap1/Nrf2 pathway to attenuate glucocorticoid-induced osteonecrosis of the femoral head. Journal of cellular and molecular medicine, 25(13), 6349–6364.
  • ResearchGate. (n.d.). Signaling pathways mediating the beneficial effects produced by inhibition of 2-AG metabolism. ResearchGate. [Link]

  • ResearchGate. (n.d.). Representative small molecule MAGL inhibitors. ResearchGate. [Link]

  • ResearchGate. (2020). ARS2/MAGL signaling in glioblastoma stem cells promotes self-renewal and M2-like polarization of tumor-associated macrophages. ResearchGate. [Link]

  • Labclinics. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Assay Kit. Labclinics. [Link]

  • ResearchGate. (n.d.). Assay of Monoacylglycerol Lipase Activity. ResearchGate. [Link]

  • PASL. (n.d.). 3-(2-(4-(4-Fluoro-2-hydroxybenzoyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. PASL. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is understanding a compound's selectivity profile. This guide provides an in-depth, comparative analysis of the cross-reactivity of a novel compound, (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone, hereafter referred to as Compound X. As there is limited public data on this specific molecule, this guide will serve as a practical framework for conducting such an investigation, using Compound X as a case study. We will explore the rationale behind experimental design, present detailed protocols, and interpret hypothetical data, offering a comprehensive roadmap for assessing off-target effects.

The structural motifs of Compound X, namely the 2-aminobenzoyl scaffold, the piperidine ring, and the fluorine substitution on the phenyl ring, are prevalent in a variety of biologically active molecules. For instance, analogs containing piperidine and fluorophenyl groups have shown affinity for targets ranging from 5-HT2A receptors to sigma receptors.[1][2] This structural promiscuity underscores the importance of a thorough cross-reactivity assessment. Our hypothetical primary target for Compound X is a novel kinase, "Kinase A," based on internal screening data. This guide will therefore focus on evaluating the selectivity of Compound X against other kinases and a broader panel of common off-targets.

The Strategic Approach to Cross-Reactivity Profiling

A robust cross-reactivity study is not a random walk through the proteome but a structured, hypothesis-driven investigation. The choice of assays and the panel of off-targets are dictated by the chemical structure of the compound and its intended primary target. Our approach for Compound X is multi-tiered, beginning with a broad screen and narrowing down to more specific functional assays for any identified hits.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Validation & Dose-Response cluster_2 Tier 3: Cellular & Functional Assays A Compound X B Primary Target Assay (Kinase A) A->B C Broad Kinase Panel (e.g., 400 kinases) A->C D General Off-Target Panel (GPCRs, Ion Channels, etc.) A->D E Identify Off-Target Hits (% Inhibition > 50% at 10 µM) C->E D->E F IC50 Determination for Hits E->F G Cellular Target Engagement Assays F->G H Functional Assays for Off-Targets F->H I Downstream Signaling Analysis H->I J Selectivity Profile & Risk Assessment I->J

Figure 1: A tiered approach to cross-reactivity profiling for Compound X.

Comparative Performance Data: Compound X vs. Structurally Related Molecules

To contextualize the selectivity of Compound X, we will compare its hypothetical binding and functional activity against our primary target, Kinase A, and a panel of selected off-targets. For comparison, we include two structurally related, hypothetical compounds: Compound Y (lacking the fluoro- group) and Compound Z (with a morpholine ring instead of piperidine).

Table 1: Comparative Binding Affinities (Ki, nM) of Compound X and Analogs

TargetCompound X (Ki, nM)Compound Y (Ki, nM)Compound Z (Ki, nM)
Primary Target
Kinase A1535250
Selected Off-Targets
Kinase B250500>10,000
Kinase C>10,000>10,000>10,000
5-HT2A Receptor1,2008005,500
Sigma-1 Receptor850950>10,000
hERG Channel>10,0008,000>10,000

Table 2: Comparative Functional Activity (IC50, nM) in Cellular Assays

AssayCompound X (IC50, nM)Compound Y (IC50, nM)Compound Z (IC50, nM)
Kinase A Phosphorylation2560800
Kinase B Phosphorylation8001,500>10,000
5-HT2A-mediated Ca2+ Flux5,0003,200>10,000
Sigma-1 Receptor Ligand Displacement9001,100>10,000

From this hypothetical data, we can infer that the 5-fluoro substitution in Compound X enhances potency for the primary target, Kinase A, compared to the non-fluorinated Compound Y. The piperidine ring appears crucial for activity, as its replacement with a morpholine ring in Compound Z significantly diminishes potency. Notably, Compound X exhibits a favorable selectivity window against the tested off-targets, with at least a 16-fold difference in binding affinity between Kinase A and the next most potent off-target, Kinase B.

Experimental Protocols

Protocol 1: Broad Kinase Panel Screening

This protocol outlines a typical competitive binding assay to assess the interaction of Compound X with a large panel of kinases.

Principle: This assay measures the ability of a test compound to displace a proprietary, fluorescently labeled ligand from the ATP-binding site of a panel of kinases. The signal is inversely proportional to the binding affinity of the test compound.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Serially dilute to the desired screening concentration (e.g., 10 µM).

  • Assay Plate Preparation: Dispense the kinase, the fluorescent ligand, and either Compound X, a positive control (a known broad-spectrum kinase inhibitor), or a negative control (DMSO) into a 384-well plate.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Detection: Measure the fluorescence polarization or a similar signal on a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for Compound X relative to the controls. A common threshold for a "hit" is >50% inhibition at the screening concentration.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol describes a method to confirm that Compound X interacts with its primary target, Kinase A, within a cellular context.

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a test compound to a target protein in living cells. The target protein (Kinase A) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added. If the test compound binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.

G A Transfect cells with Kinase A-NanoLuc® fusion construct B Plate transfected cells in 384-well plates A->B C Add serial dilutions of Compound X B->C D Add NanoBRET™ tracer C->D E Add Nano-Glo® substrate D->E F Incubate at 37°C E->F G Read BRET signal (Donor and Acceptor wavelengths) F->G H Calculate BRET ratio and plot dose-response curve to determine IC50 G->H

Figure 2: Workflow for the NanoBRET™ cellular target engagement assay.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a plasmid encoding the Kinase A-NanoLuc® fusion protein.

  • Cell Plating: Seed the transfected cells into 384-well white assay plates and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of Compound X to the assay plate and incubate for 2 hours at 37°C.

  • Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer and the Nano-Glo® substrate to the wells.

  • Signal Detection: Immediately read the luminescence at two different wavelengths (for the donor and acceptor) on a luminometer.

  • Data Analysis: Calculate the BRET ratio and plot it against the concentration of Compound X to determine the IC50 value.

Concluding Remarks

This guide provides a framework for the systematic evaluation of the cross-reactivity of a novel chemical entity, using this compound (Compound X) as a working example. The hypothetical data presented illustrates how structural modifications can impact both potency and selectivity. A thorough understanding of a compound's off-target interactions is paramount for mitigating potential toxicity and ensuring the development of safe and effective therapeutics. The experimental protocols detailed herein represent standard, robust methods for generating the critical data needed for such an assessment. By employing a logical, tiered approach to cross-reactivity profiling, researchers can build a comprehensive selectivity profile and make informed decisions about the progression of their drug discovery programs.

References

  • Information on structurally related psychoactive substances. [URL: https://www.smolecule.com/2-2-fluorophenyl-methyl-piperidin-1-yl-2-methoxypyrimidin-4-yl-methanone.html]
  • Synthesis of complex organic molecules with potential biological activities. [URL: https://www.evitachem.com/product/1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide-EVT-3044199.html]
  • Chemical and structural information of 1-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)PENTAN-1-ONE. [URL: https://gsrs.
  • Discovery of a potent and selective DPP4 inhibitor for the treatment of type 2 diabetes. [URL: https://pubmed.ncbi.nlm.nih.gov/17064063/]
  • Product information for 2-[(4-fluorophenyl)(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah97ee01aa]
  • Pharmacological profile of a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [URL: https://pubmed.ncbi.nlm.nih.gov/16472759/]
  • Synthesis of novel potent antitumor agents. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.2c00100]
  • Synthesis and SAR of novel antibacterial translation inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3437438/]
  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. [URL: https://patents.google.
  • Synthesis of piperidine derivatives as σ1 receptor ligands. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7893979/]
  • Synthesis and MAO inhibitory activity of 1,3,5-triazine amino acid derivatives. [URL: https://www.mdpi.com/1420-3049/22/1/123]
  • Synthesis method of a chiral piperazinone derivative. [URL: https://patents.google.
  • Product information for (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone. [URL: https://www.cphi-online.com/p/2-amino-5-chlorophenyl-pyridin-2-yl-methanone-pid278996.html]
  • Synthesis and crystal structure of (2-Chloro-3,5-dinitrophenyl)(piperidin-1-yl)methanone. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3239069/]
  • Pyridine derivatives with high affinity for σ1/2 receptors. [URL: https://www.mdpi.com/1420-3049/26/18/5640]

Sources

spectroscopic data comparison for (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone batches

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Spectroscopic Data Comparison for (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone Batches

Authored by: A Senior Application Scientist

For researchers, scientists, and drug development professionals, ensuring the batch-to-batch consistency of pharmaceutical intermediates is paramount.[][2][3] This guide provides a comprehensive framework for the spectroscopic analysis of this compound, a key building block in many synthetic pathways. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to establish a robust quality control protocol.[4][5] The focus is not just on the data itself, but on the rationale behind the chosen techniques and the interpretation of the results to ensure the chemical integrity of each batch.

The principles of Good Manufacturing Practice (GMP) and guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A which addresses impurities in new drug substances, form the regulatory backbone of the methodologies described herein.[6][7][8][9][10][11][12][13][14][15] Adherence to these standards is crucial for the seamless progression from research and development to clinical applications.

The Critical Role of Spectroscopic Analysis in Batch Consistency

This compound possesses a unique constellation of functional groups—a substituted aromatic ring, a secondary amine, and a ketone within a piperidine amide structure. Each of these moieties presents a characteristic spectroscopic signature. Batch-to-batch variations can arise from a multitude of factors, including residual starting materials, by-products, or degradation products.[7] Spectroscopic techniques provide a detailed chemical fingerprint, allowing for the rapid and reliable identification of any deviations from the established reference standard.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution.[16] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the identity and purity of each batch.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound batch sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

Data Interpretation and Batch Comparison:

The ¹H NMR spectrum of a reference standard of this compound should be used as the benchmark. The following table outlines the expected chemical shifts and their assignments.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons6.5 - 7.5Multiplets3H
Amino Protons (-NH₂)4.5 - 5.5Broad Singlet2H
Piperidine Protons (adjacent to N)3.2 - 3.8Multiplet4H
Piperidine Protons (remaining)1.5 - 1.8Multiplet6H

When comparing a new batch to the reference, pay close attention to:

  • Chemical Shifts: Significant deviations (>0.05 ppm) may indicate a change in the electronic environment, possibly due to a substitution or impurity.

  • Integration: The relative integrals of the signals should correspond to the number of protons in each environment. Discrepancies can reveal the presence of impurities.

  • Signal Multiplicity: Changes in splitting patterns can indicate alterations in the neighboring proton environments.

  • Presence of Unidentified Signals: Any new signals should be investigated as potential impurities.

Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR batch analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The sample preparation is the same as for ¹H NMR. The data acquisition will require a longer experiment time due to the lower natural abundance of ¹³C.

Data Interpretation and Batch Comparison:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)165 - 175
Aromatic Carbons110 - 155
Piperidine Carbons (adjacent to N)40 - 50
Piperidine Carbons (remaining)20 - 30

For batch comparison, the key is to ensure that the number of observed signals matches the number of unique carbons in the molecule and that their chemical shifts are consistent with the reference spectrum. The presence of additional signals is a strong indicator of impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[18]

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

Data Interpretation and Batch Comparison:

The FT-IR spectrum should be compared to the reference standard, focusing on the characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2800 - 3000
C=O Stretch (Amide)1630 - 1680
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1250 - 1350
C-F Stretch1000 - 1400

Significant shifts in peak positions or the appearance of new peaks (e.g., a broad O-H stretch around 3200-3600 cm⁻¹ indicating residual water or alcohol) would suggest a deviation from the reference batch.

Workflow for FT-IR Analysis:

Caption: Workflow for FT-IR batch analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[17] It is invaluable for confirming the molecular weight of the target compound and for identifying impurities.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation of components prior to analysis.[4][5]

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

Data Interpretation and Batch Comparison:

The primary peak of interest in the mass spectrum will be the molecular ion peak ([M+H]⁺). For this compound (C₁₂H₁₅FN₂O), the expected monoisotopic mass is approximately 222.1172 g/mol .

When comparing batches:

  • Molecular Ion Peak: The presence and accurate mass of the [M+H]⁺ peak confirms the identity of the compound.

  • Fragmentation Pattern: The fragmentation pattern should be consistent with the reference standard. Any significant new fragments may indicate the presence of an impurity.

  • Impurity Profiling: When coupled with chromatography, MS can be used to identify and quantify impurities, even at low levels.

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for Mass Spectrometry batch analysis.

Comparative Data Summary

The following table provides a hypothetical comparison of a new batch against a reference standard.

Spectroscopic Technique Parameter Reference Standard New Batch Assessment
¹H NMR Aromatic Protons (δ, ppm)6.85-7.306.86-7.31Pass
Integration RatioConsistent with 3H:2H:4H:6HConsistentPass
Unidentified SignalsNoneδ = 2.50 (singlet)Fail (Potential Impurity)
¹³C NMR Number of Signals1011Fail (Potential Impurity)
FT-IR C=O Stretch (cm⁻¹)16551654Pass
N-H Stretch (cm⁻¹)3410, 33253411, 3326Pass
MS [M+H]⁺ (m/z)223.1245223.1246Pass
Additional m/z PeaksNone255.1510Fail (Potential Impurity)

In this example, while the FT-IR and the molecular ion peak in the MS are acceptable, the NMR data and the presence of an additional peak in the mass spectrum indicate the presence of an impurity in the new batch, warranting further investigation.

Conclusion

A multi-technique spectroscopic approach is essential for the robust quality control of this compound batches. By combining the structural detail of NMR, the functional group information from FT-IR, and the molecular weight confirmation from MS, a comprehensive chemical profile can be established. This guide provides the foundational knowledge for developing and implementing a scientifically sound and regulatory-compliant batch comparison protocol, ultimately ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link][6]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][7]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link][8]

  • U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link][9]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link][10]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link][11]

  • Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. [Link][2]

  • Optihaven. (2025). Good Manufacturing Practices (GMP). [Link][12]

  • World Health Organization. (n.d.). Good Manufacturing Practices (GMP). [Link][13]

  • Pharmaguideline. (2025). GMP in Detail | Components of Good Manufacturing Practices. [Link][14]

  • SafetyCulture. (2025). What is GMP | Good Manufacturing Practices. [Link][15]

  • Technology Networks. (2022). Quality Control During Drug Development. [Link][4]

  • PharmaVED. (2024). Key Analytical Techniques Powering Pharmaceutical Quality Control. [Link][5]

  • Pharma CMC. (n.d.). Five Key Elements of Pharmaceutical Intermediate Quality Control. [Link][3]

  • ResearchGate. (2025). Comparison of Spectroscopy Technologies for Improved Monitoring of Cell Culture Processes in Miniature Bioreactors. [Link]

  • Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques. [Link][16]

  • Oreate AI Blog. (2026). Comparison of Four Major Analytical Spectroscopy Techniques. [Link][17]

  • ResearchGate. (n.d.). Summary of different spectroscopic methods of interest with key.... [Link][18]

Sources

A Guide to Assessing the Chemical Novelty of the (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Novelty in Modern Drug Discovery

In the landscape of pharmaceutical research, the novelty of a chemical scaffold is a cornerstone of innovation and intellectual property.[1][2] A truly novel scaffold can unlock new biological targets, overcome existing drug resistance mechanisms, and provide a clear path to patentability, which is essential for the commercial viability of a new therapeutic agent.[1] However, assessing novelty is not a trivial task. It requires a multi-faceted approach that combines computational analysis, database mining, and a deep understanding of medicinal chemistry principles.

This guide provides a comprehensive framework for evaluating the novelty of the (2-amino-5-fluorophenyl)(piperidin-1-yl)methanone scaffold. We will dissect its structural components, compare it against the vast backdrop of known chemical entities, and provide detailed protocols for a rigorous novelty assessment. This process is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the potential of this and other chemical starting points.

Structural Deconstruction of the Target Scaffold

The first step in any novelty assessment is to understand the fundamental components of the molecule . The structure, this compound, is characterized by three key features:

  • A 2-Aminobenzophenone-like Core: The molecule features a substituted aminophenyl ring linked to a carbonyl group. This is reminiscent of the benzophenone scaffold, but with the second aromatic ring replaced.

  • A Saturated Heterocycle: A piperidine ring is attached via its nitrogen atom to the carbonyl carbon, forming a carboxamide linkage. Piperidine is a well-known "privileged scaffold" in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[3]

  • Specific Substitution Pattern: The aminophenyl ring is decorated with a fluorine atom at the 5-position. Fluorine is often introduced by medicinal chemists to modulate metabolic stability, pKa, and binding affinity.

The core question of novelty, therefore, is not about the individual components, which are common, but about their specific combination and arrangement.

A Systematic Workflow for Novelty Assessment

To objectively assess the novelty of this scaffold, we employ a three-pronged strategy encompassing chemical database searching, scaffold decomposition, and patent landscape analysis. This workflow ensures that the assessment is both comprehensive and grounded in verifiable data.

Caption: Workflow for assessing chemical scaffold novelty.

Experimental & Computational Protocols

Protocol 1: Computational Novelty Assessment

This protocol details the steps for conducting a thorough in-silico novelty assessment. The trustworthiness of this protocol is ensured by cross-validating findings across multiple, independent databases.

Objective: To determine if the this compound scaffold or its close relatives exist in public chemical and patent databases.

Methodology:

  • Query Structure Generation:

    • Generate the chemical structure of this compound using a chemical drawing tool like MolView or ChemDraw.

    • Export the structure as a SMILES string and a MOL file for use in various search interfaces.

  • Substructure Searching (SSS):

    • Rationale: SSS identifies all molecules in a database that contain the query structure as a part of their own.[4] This is the most direct way to find exact matches or simple derivatives.

    • Procedure:

      • Navigate to a large chemical database such as PubChem.[5]

      • Use the structure drawing tool to input the query scaffold.

      • Perform a substructure search.

      • Self-Validation: Repeat the search in a second database, such as ChEMBL, to ensure comprehensive coverage.

  • Similarity Searching:

    • Rationale: While SSS is rigid, similarity searching identifies molecules with comparable structural features, even if they don't share the exact same core. This is crucial for identifying potential "scaffold hops" or bioisosteric replacements.[6][7][8]

    • Procedure:

      • Using the same database interfaces, select the "Similarity Search" option.

      • Set a Tanimoto similarity threshold (e.g., >0.85) to find closely related compounds.

      • Analyze the results to understand how the top hits differ from the query. Do they represent minor modifications or fundamentally different scaffolds?

  • Scaffold Decomposition and Analysis:

    • Rationale: Abstracting the molecule to its core framework, or Bemis-Murcko (BM) scaffold, allows for a comparison based on its fundamental topology, stripped of substituents.[9][10]

    • Procedure:

      • Use a cheminformatics toolkit (e.g., RDKit in Python) to generate the BM scaffold of the query molecule.

      • The resulting scaffold is a simplified graph representing the fused ring systems and linkers.

      • Search for this simplified scaffold in databases to see how frequently this core architecture appears in known compounds.

Sources

A Technical Guide to Benchmarking Novel Tryptase Inhibitors: The Case of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Tryptase Inhibition in Inflammatory and Allergic Diseases

Mast cell tryptase, a tetrameric serine protease, is a key mediator in the pathogenesis of allergic and inflammatory conditions such as asthma, inflammatory bowel disease (IBD), and anaphylaxis.[1] Upon mast cell degranulation, tryptase is released in significant quantities, where it can activate protease-activated receptor 2 (PAR-2) on various cell types, leading to neurogenic inflammation, vasodilation, and tissue remodeling. This central role in the inflammatory cascade has made tryptase a compelling therapeutic target.

The development of potent and selective tryptase inhibitors is an area of intense research. While several candidates have been investigated, challenges related to bioavailability, selectivity, and safety have hindered their clinical translation.[2] This guide provides a framework for benchmarking novel research compounds against established inhibitors, using the hypothetical compound (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone as a case study. We will compare its potential performance with the well-characterized, albeit non-selective, tryptase inhibitor Nafamostat mesilate .

Comparative Analysis of Tryptase Inhibitors

A critical aspect of benchmarking is the direct comparison of key performance indicators. The following table summarizes the known properties of our comparator, Nafamostat, and outlines the parameters we would seek to determine for our novel compound.

FeatureThis compound (Hypothetical Data)Nafamostat Mesilate (Reference)
Target Mast Cell TryptaseSerine Proteases (including tryptase)[3]
Mechanism of Action Competitive Inhibition (Hypothesized)Competitive, slow tight-binding inhibitor[3]
Potency (Ki) To be determined95.3 pM for human tryptase[2][4]
Selectivity To be determined (High selectivity is a key design goal)Low selectivity; inhibits other trypsin-like serine proteases[2]
Oral Bioavailability To be determinedPoor
Clinical Use Research CompoundAcute pancreatitis, disseminated intravascular coagulation[5]

Experimental Workflows for Benchmarking Tryptase Inhibitors

To rigorously evaluate a novel tryptase inhibitor, a series of well-defined experiments are necessary. The following sections detail the synthesis of the target compound and the key biological assays for its characterization.

Synthesis of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_coupling Amide Coupling cluster_product Final Product A 2-Amino-5-fluorobenzoic acid D Activation & Reaction A->D B Piperidine B->D C Coupling Reagent (e.g., HATU, HOBt) C->D E (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone D->E Purification

A potential synthetic workflow for the target compound.

Experimental Protocol: Synthesis

  • Activation of the Carboxylic Acid: In an inert atmosphere, dissolve 2-amino-5-fluorobenzoic acid in a suitable aprotic solvent (e.g., dimethylformamide). Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base (e.g., diisopropylethylamine) and stir at room temperature.

  • Amide Bond Formation: To the activated carboxylic acid solution, add piperidine dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography or liquid chromatography-mass spectrometry.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography to yield the desired this compound.

In Vitro Tryptase Inhibition Assay

The cornerstone of benchmarking a novel tryptase inhibitor is determining its potency and selectivity through in vitro enzymatic assays. A common method involves a chromogenic or fluorogenic substrate that is cleaved by tryptase, releasing a detectable signal.

Tryptase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection A Recombinant Human Tryptase D Incubate Tryptase with Test Compound A->D B Test Compound (Serial Dilutions) B->D C Chromogenic Substrate (e.g., Tos-Gly-Pro-Lys-pNA) E Add Substrate to Initiate Reaction C->E D->E F Measure Absorbance at 405 nm E->F G Calculate % Inhibition and IC50 F->G

Workflow for a chromogenic tryptase inhibition assay.

Experimental Protocol: Tryptase Inhibition Assay [6][7]

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer. Prepare solutions of recombinant human tryptase and the chromogenic substrate (e.g., tosyl-gly-pro-lys-pNA) in assay buffer.

  • Assay Plate Setup: In a 96-well microplate, add the diluted test compound solutions.

  • Enzyme Addition: Add the tryptase solution to each well containing the test compound and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Signal Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage for each concentration of the test compound. Determine the percent inhibition relative to a vehicle control and fit the data to a dose-response curve to calculate the IC50 value. The Ki can be subsequently determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Selectivity Profiling

A crucial aspect of a novel inhibitor's profile is its selectivity. To assess this, the compound should be tested against a panel of other serine proteases, such as trypsin, chymotrypsin, and thrombin, using similar enzymatic assay principles with appropriate substrates for each enzyme. High selectivity for tryptase over other proteases is a desirable characteristic to minimize off-target effects.

In-Depth Discussion: Interpreting the Data and Future Directions

The primary goal of this benchmarking process is to determine if this compound offers advantages over existing compounds like nafamostat. A successful outcome would be the demonstration of high potency (low nanomolar or picomolar Ki) combined with high selectivity for tryptase.

Should the hypothetical data for our novel compound show promise, the next logical steps would involve:

  • Cell-based Assays: Evaluating the compound's ability to inhibit tryptase release from activated mast cells in culture.

  • In Vivo Models: Testing the compound's efficacy in animal models of asthma or IBD.[5][8]

  • Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential for oral administration.

Conclusion

The systematic benchmarking of novel research compounds is a cornerstone of modern drug discovery. By comparing this compound to a known, albeit imperfect, tryptase inhibitor like nafamostat, we can rigorously assess its potential as a therapeutic candidate. The experimental workflows outlined in this guide provide a robust framework for such an evaluation, ensuring that only the most promising compounds advance in the drug development pipeline.

References

  • Mori, S., Itoh, Y., Shinohata, R., et al. (2003). Nafamostat mesilate is an extremely potent inhibitor of human tryptase. Journal of Pharmacological Sciences, 92(4), 420-423.
  • Fazio, F., Giardina, G., & Ciotta, G. (2021). The Development of Tryptase Inhibitors: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(15), 10795-10822.
  • He, S., & Walls, A. F. (2006). Anti-tryptase treatment using nafamostat mesilate has a therapeutic effect on experimental colitis. Scandinavian Journal of Gastroenterology, 41(8), 944-953.
  • Shin, Y. S., Takeda, Y., & Gelfand, E. W. (2018). Nafamostat has anti-asthmatic effects associated with suppressed pro-inflammatory gene expression, eosinophil infiltration and airway hyperreactivity. Clinical & Experimental Allergy, 48(11), 1476-1486.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21.
  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Psychopharmacology, 203(1), 1-19.
  • Guevara, J., Buitrago, L. G., & Cubillos, A. (2017). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Neuroscience Letters, 653, 292-299.
  • Pal, A., Fontanilla, D., & Chu, U. B. (2008). An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones. Neuropharmacology, 55(5), 719-726.
  • Nafamostat. (2023, November 29). In Wikipedia. [Link]

  • Walker, F. O. (1988). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. NIDA Research Monograph, 81, 239-245.
  • Bowden, C. L., & Martin, B. R. (1995). Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. European Journal of Pharmacology, 278(2), 169-175.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34.
  • Maryanoff, B. E., McComsey, D. F., & Costanzo, M. J. (2008). Potent, nonpeptide inhibitors of human mast cell tryptase. Synthesis and biological evaluation of novel spirocyclic piperidine amide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(6), 2114-2121.
  • Tidwell, R. R., Webster, W. P., & Shaver, S. R. (1997). Design, synthesis, and biological activity of potent and selective inhibitors of mast cell tryptase. Journal of Medicinal Chemistry, 40(19), 3056-3065.
  • Tribo™ Tryptase Activity Assay | TBS2101. (n.d.). Maxanim. Retrieved January 19, 2026, from [Link]

  • Maeda, D. Y., Williams, W., & Bowen, W. D. (2000). Sigma-1 and sigma-2 receptor ligands developed. BioWorld Science, 11(35), 1.
  • Wünsch, B., & Grün, M. R. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 27(7), 2297.
  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved January 19, 2026, from [Link]

  • Wünsch, B., & Grün, M. R. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules (Basel, Switzerland), 27(7), 2297.
  • Rossi, D., Gaggeri, R., & Marra, A. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 14(11), 2056-2066.
  • Wünsch, B., & Grün, M. R. (2022).
  • Abate, C., Niso, M., & Berardi, F. (2014). Development of sigma-1 fluorescent probes. Journal of Medicinal Chemistry, 57(8), 3314-3323.
  • Berardi, F., Abate, C., & Colabufo, N. A. (2019). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1)
  • Association for Clinical Biochemistry and Laboratory Medicine. (2017). Tryptase (serum, plasma).
  • Maryanoff, B. E., McComsey, D. F., & Costanzo, M. J. (2008). Potent, nonpeptide inhibitors of human mast cell tryptase.
  • Edman, K., Bergström, J., & Eriksson, U. (2015). A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase. PLoS ONE, 10(12), e0144407.
  • South Tees Hospitals NHS Foundation Trust. (n.d.). Tryptase (Mast Cell). Retrieved January 19, 2026, from [Link]

  • arigo Biolaboratories. (n.d.). Human Mast Cell Tryptase ELISA Kit (ARG81474). Retrieved January 19, 2026, from [Link]

  • Tidwell, R. R., Webster, W. P., & Shaver, S. R. (1997). Design, synthesis, and biological activity of potent and selective inhibitors of mast cell tryptase. Request PDF.
  • D'Erasmo, M. P., Pittalà, V., & Salerno, L. (2024). A focus on piperidine and piperazine scaffolds for the development of sigma receptor ligands. Future Medicinal Chemistry, 16(1), 1-22.
  • Pei, Z., Li, X., & von Geldern, T. W. (2006). Discovery of ((4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)cyclohex-1-enyl)-(3-(trifluoromethyl)-5,6-dihydro-[2][4][8]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone (ABT-341), a highly potent, selective, orally efficacious, and safe dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 49(22), 6439-6442.

  • PubChem. (n.d.). 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide. Retrieved January 19, 2026, from [Link]

  • Morales-García, J. A., Alonso-Gil, S., & Pérez-Castillo, A. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(21), 5081.
  • Global Substance Registration System. (n.d.). 1-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)PENTAN-1-ONE. Retrieved January 19, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of modern scientific research, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone, a compound that, while valuable in research and development, requires careful handling due to its potential hazards. This document is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information to foster a culture of safety and compliance in the laboratory.

Understanding the Compound: Hazard Profile and Regulatory Context

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a scientific assessment of its structural components—a fluorinated aromatic amine and a piperidine moiety—allows for an informed estimation of its hazard profile.

  • Fluorinated Aromatic Compounds: These compounds can be persistent in the environment and may exhibit toxicological properties. The carbon-fluorine bond is exceptionally strong, making these molecules resistant to natural degradation.[1][2] Thermal treatment, such as incineration, is often required for their complete destruction.[1][3]

  • Piperidine and its Derivatives: Piperidine is known to be a flammable liquid and is acutely toxic and corrosive.[4][5] Derivatives of piperidine should be handled with similar precautions, assuming they may cause skin burns and eye damage.[4][6]

  • Amino Groups on an Aromatic Ring: Aromatic amines are a class of chemicals that can have varying degrees of toxicity, with some being known or suspected carcinogens.

Given these characteristics, this compound should be treated as hazardous waste . Its disposal is therefore governed by the stringent regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] The "cradle-to-grave" principle of RCRA mandates that generators of hazardous waste are responsible for its safe management from generation to final disposal.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE.[4][10]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4][11]Protects against accidental splashes of the chemical, which could be corrosive or toxic to the eyes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[4][12]Prevents skin contact, which could lead to irritation, burns, or absorption of the chemical.[11] Gloves should be inspected before use and disposed of properly after handling the waste.[11][12]
Body Protection A flame-retardant lab coat or a chemical-resistant apron.[4]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.[6] A respirator may be necessary if engineering controls are insufficient.Minimizes the inhalation of any dust or vapors, which could be toxic. The need for a respirator should be determined by a formal risk assessment.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: Based on its chemical structure, classify this compound as hazardous waste.

  • Segregate at the Source: Do not mix this waste with non-hazardous waste or other incompatible chemical waste streams.[10] Mixing can lead to dangerous chemical reactions. Collect it in a dedicated waste container.

Step 2: Containerization
  • Select a Compatible Container: Use a chemically resistant and sealable container, such as a high-density polyethylene (HDPE) jug or a glass bottle with a secure cap. Ensure the container is in good condition, free from cracks or leaks.

  • Affix a Hazardous Waste Label: The label must be securely attached to the container and should include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Corrosive," "Environmental Hazard")

    • The date accumulation started

    • The name and contact information of the generating laboratory or researcher

Step 3: Accumulation and Storage
  • Secure Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, cool, and away from sources of ignition or incompatible materials.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.

  • Adhere to Accumulation Time Limits: Be aware of the EPA's time limits for accumulating hazardous waste on-site, which vary depending on the generator's status (e.g., Very Small, Small, or Large Quantity Generator).[13]

Step 4: Professional Disposal
  • Engage a Licensed Waste Disposal Service: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[6][11] These companies are equipped to transport and dispose of chemical waste in accordance with all federal and state regulations.

  • Manifest Tracking: For off-site transport and disposal, a hazardous waste manifest is required to track the waste from your facility to its final destination.[13]

The following diagram illustrates the proper disposal workflow for this compound.

cluster_generation Waste Generation & Segregation cluster_containerization Containerization & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Generate (2-Amino-5-fluorophenyl) (piperidin-1-yl)methanone Waste B Segregate as Hazardous Waste in a Dedicated Container A->B C Use a Chemically Compatible, Sealable Container B->C D Affix a Complete Hazardous Waste Label C->D E Store in a Designated, Secure Accumulation Area D->E F Utilize Secondary Containment E->F G Arrange for Pickup by a Licensed Waste Disposal Company F->G H Complete Hazardous Waste Manifest G->H

Sources

Navigating the Uncharted: A Safety-First Approach to Handling (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an essential, immediate guide for laboratory personnel, providing a robust operational and disposal plan grounded in the principles of chemical safety and risk mitigation. Our goal is to empower researchers with a procedural framework that ensures safety while handling compounds with uncharacterized toxicological profiles.

I. The Precautionary Principle: Hazard Assessment Based on Analogs

In the absence of specific toxicological data for (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone, we must operate under the precautionary principle. This entails treating the compound as potentially hazardous, based on the profiles of similar chemical structures. Safety Data Sheets for related aminophenyl and piperidinyl methanone derivatives consistently indicate the following potential hazards:

  • Skin Irritation: Many analogous compounds are classified as skin irritants.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation is a common warning for this chemical family.[1][2][3]

  • Respiratory Tract Irritation: Inhalation may lead to respiratory discomfort and irritation.[1][3]

  • Harmful if Swallowed: Acute oral toxicity is a concern with similar molecules.[1]

Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

II. Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to ensure a comprehensive safety barrier. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a primary barrier against skin contact. Given the lack of specific glove compatibility data, double-gloving is recommended for extended handling periods.
Eye Protection Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 or EN 166 standards.Protects against accidental splashes and airborne particles, a critical precaution for a potential eye irritant.[1][2][3]
Body Protection A fully buttoned laboratory coat. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron is advised.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary for spills or when weighing larger quantities.Minimizes the risk of inhaling airborne particles of the compound.

III. Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, procedural workflow is paramount for the safe handling of uncharacterized compounds. The following diagram and protocols outline the critical steps from preparation to disposal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area gather_ppe Gather & Inspect PPE prep_spill Prepare Spill Kit don_ppe Don PPE prep_spill->don_ppe Proceed to Handling weigh_handle Weigh/Handle in Ventilated Enclosure label_container Clearly Label Container decontaminate Decontaminate Work Surface label_container->decontaminate Proceed to Cleanup doff_ppe Doff PPE Correctly dispose_waste Dispose of Waste exit exit

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

A. Preparation:

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]

  • Gather and Inspect PPE: Before handling the compound, assemble and inspect all necessary PPE as outlined in the table above.

  • Prepare a Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., sand, vermiculite), a sealed container for waste, and any necessary neutralizing agents is readily accessible.[1]

B. Handling:

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Weighing and Handling:

    • Whenever possible, handle the compound in a solution to minimize the risk of creating airborne dust.

    • If handling the solid form, use a chemical fume hood or a ventilated balance enclosure.

    • Avoid creating dust during weighing and transfer.[1]

  • Labeling: All containers holding the compound must be clearly labeled with its full chemical name and any known hazard warnings.

C. Post-Handling and Disposal:

  • Decontamination: Thoroughly decontaminate the work surface and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of immediately.

  • Waste Disposal:

    • All waste materials, including contaminated PPE and absorbent from spills, must be collected in a sealed, labeled container.

    • Dispose of the chemical waste through your institution's hazardous waste program.[1][2][3] Do not dispose of it down the drain or in regular trash.

IV. Emergency Procedures: Be Prepared

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

By adhering to these conservative, safety-first protocols, researchers can confidently and responsibly handle this compound, ensuring both personal safety and the integrity of their work.

V. References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.